molecular formula C22H28N2O3 B186918 Centpropazine CAS No. 34675-77-9

Centpropazine

Cat. No.: B186918
CAS No.: 34675-77-9
M. Wt: 368.5 g/mol
InChI Key: ZQPXSRTZFYHSFB-UHFFFAOYSA-N
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Description

Centpropazine, also known as this compound, is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-2-22(26)18-8-10-21(11-9-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,20,25H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPXSRTZFYHSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919825
Record name 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34675-77-9, 91315-34-3
Record name Centropazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centpropazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTPROPAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YPG9LA47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Centpropazine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centpropazine is an experimental antidepressant agent that, while demonstrating clinical effects comparable to imipramine and reaching Phase III clinical trials, was never brought to market. Its development in India provided a potential new therapeutic avenue for major depressive disorder. The core mechanism of action of this compound, although not fully elucidated in publicly accessible literature, points towards a multi-target engagement strategy involving key neurotransmitter systems implicated in the pathophysiology of depression. This technical guide synthesizes the available preclinical data to provide an in-depth overview of this compound's mechanism of action, focusing on its interaction with adrenergic and serotonergic pathways.

Core Pharmacological Profile

This compound's primary mechanism of action is understood to be centered on the modulation of monoamine neurotransmission through two main avenues: direct receptor antagonism and inhibition of neurotransmitter reuptake. Specifically, it has been identified as a non-selective antagonist of α1-adrenergic and serotonin 5-HT1/5-HT2 receptors and is suggested to inhibit the reuptake of both norepinephrine and serotonin.

Data Presentation: Summary of Pharmacological Actions

Due to the limited availability of specific quantitative data such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) in the reviewed literature, the following table summarizes the qualitative and observed effects of this compound.

Target/ProcessInteraction/EffectSecond Messenger ModulationSource
α1-Adrenoceptors Moderate Antagonism (demonstrated by competition with [3H]prazosin)Inhibition of noradrenaline-stimulated inositol phosphate accumulation[1]
β-Adrenoceptors No significant bindingNo effect on cyclic AMP (cAMP) accumulation[1]
Serotonin 5-HT1/5-HT2 Receptors Non-selective AntagonismLikely inhibition of inositol phosphate accumulation (as 5-HT2 receptors are Gq-coupled)[1]
Norepinephrine Transporter (NET) Reuptake Inhibition (inferred from pharmacological profile)Not applicable[1]
Serotonin Transporter (SERT) Reuptake Inhibition (inferred from pharmacological profile)Not applicable[1]

Signaling Pathways and Molecular Interactions

The available evidence indicates that this compound primarily interacts with Gq-protein coupled receptors, specifically the α1-adrenergic and 5-HT2A receptors, leading to the attenuation of downstream signaling cascades.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by norepinephrine typically initiates a signaling cascade through a Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound, by acting as an antagonist at this receptor, blocks the initial step of this pathway, thereby inhibiting the downstream accumulation of inositol phosphates.

Gq_Pathway_Alpha1 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 from PIP2 DAG DAG PLC->DAG from PIP2 PIP2 PIP2 Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation This compound This compound This compound->Alpha1_Receptor Antagonizes

Caption: α1-Adrenergic Gq-coupled signaling pathway antagonized by this compound.

5-HT2A Receptor Signaling Pathway

Similar to the α1-adrenergic receptor, the 5-HT2A receptor is a Gq-protein coupled receptor. Its activation by serotonin initiates the same PLC-mediated signaling cascade, resulting in the production of IP3 and DAG. As a non-selective 5-HT2 antagonist, this compound is expected to block this pathway, contributing to its overall pharmacological effect by modulating serotonergic neurotransmission.

Gq_Pathway_5HT2A cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Gq Gq Protein 5HT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 from PIP2 DAG DAG PLC->DAG from PIP2 PIP2 PIP2 Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation This compound This compound This compound->5HT2A_Receptor Antagonizes

Caption: 5-HT2A Gq-coupled signaling pathway antagonized by this compound.

Experimental Protocols

While the precise protocols used in the original characterization of this compound are not detailed in the available literature, the following sections describe standard, representative methodologies for the key experiments that would be conducted to elucidate the mechanism of action of such a compound.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound (like this compound) to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1-adrenergic and 5-HT2A receptors.

  • Materials:

    • Receptor source: Cell membranes prepared from tissues or cultured cells expressing the target receptor (e.g., rat cerebral cortex for α1-adrenoceptors).

    • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]prazosin for α1-adrenoceptors).

    • Test compound: this compound, dissolved in a suitable vehicle.

    • Non-specific binding control: A high concentration of an unlabeled ligand (e.g., phentolamine for α1-adrenoceptors).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester for filtration.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the unlabeled ligand.

    • Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Inositol Phosphate (IP1) Accumulation Assay

This assay measures the functional consequence of Gq-protein coupled receptor activation or inhibition by quantifying the accumulation of a stable downstream metabolite of IP3, inositol monophosphate (IP1).

  • Objective: To determine the functional antagonist activity of this compound at Gq-coupled receptors (e.g., α1-adrenergic or 5-HT2A).

  • Materials:

    • Cultured cells expressing the target receptor.

    • Cell culture medium and reagents.

    • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

    • Agonist for the target receptor (e.g., norepinephrine or serotonin).

    • Test compound: this compound.

    • IP1-One HTRF assay kit (containing IP1-d2 conjugate and a terbium cryptate-labeled anti-IP1 antibody).

    • HTRF-compatible microplate reader.

  • Procedure:

    • Cell Culture: Plate cells in a 96-well plate and grow to confluency.

    • Pre-incubation: Replace the culture medium with stimulation buffer containing LiCl and the desired concentrations of this compound (or vehicle). Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stimulation: Add the agonist to the wells to stimulate the receptor and incubate for a further period (e.g., 60 minutes) at 37°C.

    • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-cryptate) according to the kit manufacturer's instructions.

    • Incubate at room temperature to allow the immunoassay to reach equilibrium.

  • Data Analysis:

    • Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

    • Generate a standard curve using known concentrations of IP1.

    • Quantify the amount of IP1 in each sample from the standard curve.

    • Plot the IP1 concentration against the agonist concentration in the presence and absence of different concentrations of this compound to determine its inhibitory effect.

Protocol 3: Cyclic AMP (cAMP) Accumulation Assay

This assay is used to determine if a compound affects Gs or Gi-protein coupled receptor signaling by measuring changes in intracellular cAMP levels.

  • Objective: To confirm that this compound does not significantly affect cAMP signaling pathways, consistent with its lack of affinity for β-adrenoceptors.

  • Materials:

    • Cultured cells expressing a Gs-coupled receptor (e.g., β-adrenoceptor).

    • Cell culture medium and reagents.

    • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Agonist for the Gs-coupled receptor (e.g., isoproterenol).

    • Test compound: this compound.

    • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).

    • Appropriate microplate reader.

  • Procedure:

    • Cell Treatment: Seed cells in a 96-well plate. Treat the cells with varying concentrations of this compound, followed by stimulation with a Gs-coupled receptor agonist.

    • Lysis: Lyse the cells to release intracellular cAMP.

    • Detection: Perform the cAMP detection assay according to the manufacturer's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

  • Data Analysis:

    • The detected signal is inversely proportional to the concentration of cAMP in the sample.

    • Generate a cAMP standard curve.

    • Quantify the cAMP concentration in the cell lysates and determine if this compound has any effect on agonist-stimulated cAMP production.

Protocol 4: Monoamine Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the specific transporters.

  • Objective: To quantify the inhibitory potency of this compound on the serotonin transporter (SERT) and norepinephrine transporter (NET).

  • Materials:

    • Synaptosomes prepared from specific brain regions (e.g., rat striatum for DAT, hippocampus for SERT) or cells stably expressing hSERT or hNET.

    • Radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine).

    • Test compound: this compound.

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET).

    • Filtration apparatus and scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle at 37°C.

    • Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes).

    • Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Quantification: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up.

  • Data Analysis:

    • Calculate the percentage of inhibition of specific uptake at each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value for both SERT and NET.

Experimental Workflow for Antidepressant Characterization

The elucidation of this compound's mechanism of action would have likely followed a systematic workflow, starting from broad screening to more specific mechanistic studies. The following diagram illustrates a typical experimental pipeline for the characterization of a novel antidepressant compound.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening & Target Identification cluster_phase2 Phase 2: Primary Mechanism Confirmation cluster_phase3 Phase 3: Functional & Downstream Effects cluster_phase4 Phase 4: In Vivo Target Engagement & Efficacy Behavioral_Screening In Vivo Behavioral Screening (e.g., Forced Swim Test, Tail Suspension Test) Receptor_Panel Broad Receptor Binding Panel (e.g., GPCRs, Ion Channels, Transporters) Behavioral_Screening->Receptor_Panel Identifies lead compound Affinity_Determination Receptor Affinity Determination (Ki from Radioligand Binding Assays) Receptor_Panel->Affinity_Determination Identifies primary targets Reuptake_Assays Monoamine Reuptake Inhibition (IC50 for SERT, NET, DAT) Receptor_Panel->Reuptake_Assays Identifies transporter interactions Second_Messenger Second Messenger Assays (cAMP, Inositol Phosphate) Affinity_Determination->Second_Messenger Confirms functional antagonism/ agonism Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Reuptake_Assays->Microdialysis Predicts in vivo effect Electrophysiology Electrophysiology (Neuronal Firing Rates) Second_Messenger->Electrophysiology Links receptor action to neuronal activity PET_Imaging PET Imaging (Receptor/Transporter Occupancy) Microdialysis->PET_Imaging Validates in vivo mechanism

Caption: A typical experimental workflow for characterizing a novel antidepressant.

Conclusion

This compound represents a multi-target antidepressant candidate whose mechanism of action involves the antagonism of α1-adrenergic and 5-HT2 receptors, leading to the inhibition of Gq-protein mediated second messenger signaling. This is likely complemented by the inhibition of serotonin and norepinephrine reuptake, a hallmark of many effective antidepressant medications. While the publicly available data provides a qualitative framework for understanding its pharmacological effects, a more detailed quantitative analysis, including specific binding affinities and reuptake inhibition potencies, would be necessary for a complete characterization. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound or the characterization of new chemical entities in the field of antidepressant drug discovery.

References

Centpropazine: A Technical Guide to its Primary Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine is an experimental antidepressant agent developed at the Central Drug Research Institute (CDRI) in India. While it reached Phase III clinical trials, it was never commercially marketed. This technical guide provides a comprehensive overview of the available scientific literature concerning its primary mode of action. The primary mechanism appears to be centered on the modulation of the noradrenergic system, specifically as an antagonist of α1-adrenergic receptors. Evidence also suggests a potential, though less characterized, interaction with the serotonergic system. This document summarizes the key preclinical and clinical findings, presents the available quantitative data, and outlines the experimental protocols used to elucidate its pharmacological profile.

Introduction

This compound, a piperazine derivative, emerged from a drug discovery program in India aimed at developing novel antidepressant medications. Clinical studies demonstrated that this compound possesses antidepressant efficacy comparable to the tricyclic antidepressant (TCA) imipramine, but with a significantly improved side-effect profile, particularly with regard to anticholinergic effects[1][2]. Preclinical studies in animal models showed that this compound exhibits classic antidepressant-like activity, including the reversal of reserpine-induced effects and potentiation of amphetamine-induced hyperactivity. Despite these promising findings, the precise molecular mechanisms underlying its therapeutic effects have not been extensively documented in widely available literature. This guide aims to synthesize the existing data to provide a clear understanding of this compound's primary mode of action.

Primary Mode of Action: α1-Adrenergic Receptor Antagonism

The most direct evidence for this compound's mechanism of action points towards its interaction with the noradrenergic system. In-vitro studies have demonstrated that this compound has a moderate affinity for α1-adrenergic receptors.

Noradrenaline-Stimulated Inositol Phosphate Accumulation

A key study investigated the effect of this compound on the signaling cascade initiated by noradrenaline in the rat cerebral cortex. Activation of α1-adrenergic receptors, which are Gq-protein coupled, leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then mediates the release of intracellular calcium. Research has shown that this compound inhibits the accumulation of inositol phosphate stimulated by noradrenaline. This finding strongly suggests that this compound acts as an antagonist at the α1-adrenergic receptor, thereby blocking this signaling pathway.

Radioligand Binding Assays

Further evidence for its interaction with α1-adrenergic receptors comes from radioligand binding studies. These experiments have shown that this compound can moderately antagonize the specific binding of [3H]prazosin, a selective α1-adrenergic receptor antagonist, to cerebral cortical membranes. This competitive binding indicates that this compound occupies the same binding site as prazosin on the α1-adrenoceptor. In contrast, this compound did not affect the specific binding of the β-adrenoceptor ligand, [3H]CGP 12177, indicating selectivity for the α1 subtype over the β subtype within the adrenergic receptor family.

Potential Interaction with the Serotonergic System

While the evidence for α1-adrenergic antagonism is more direct, there are indications that this compound may also interact with the serotonin (5-HT) system. Some secondary sources have classified this compound as a serotonin uptake inhibitor. Furthermore, a multicentric clinical trial comparing this compound to imipramine noted that neurochemical studies in rats showed that prolonged administration of this compound decreased the density of 5-HT2 receptors in cortical regions[1]. This downregulation of 5-HT2 receptors is a known adaptive change that can occur with chronic administration of some antidepressants, including selective serotonin reuptake inhibitors (SSRIs). However, this is a downstream effect and does not definitively confirm a primary action as a serotonin reuptake inhibitor. To date, no primary research with quantitative data (e.g., Ki or IC50 values) for this compound's affinity for the serotonin transporter (SERT) has been found in the public domain.

Quantitative Pharmacological Data

The publicly available quantitative data for this compound's pharmacological and pharmacokinetic properties is limited. The following tables summarize the available information.

Table 1: In-Vitro Pharmacological Data

Target/AssayMethodTissue/SystemResultReference
α1-Adrenoceptor Binding[3H]prazosin displacementRat cerebral cortical membranesModerate antagonismDikshit et al.
β-Adrenoceptor Binding[3H]CGP 12177 displacementRat cerebral cortical membranesNo effectDikshit et al.
Noradrenaline-stimulated IP AccumulationMeasurement of inositol phosphateRat cerebral cortical slicesInhibitionDikshit et al.
5-HT2 Receptor DensityRadioligand bindingRat cortical regionsDecreased after chronic administrationSrivastava et al.[1]

Table 2: Pharmacokinetic Parameters in Rats

ParameterRoute of AdministrationValue
Elimination Half-lifeIntravenous39.5 min
ClearanceIntravenous118 ml/min/kg
Volume of DistributionIntravenous1945 ml/kg
Oral BioavailabilityOral~0.2%
Serum Protein Binding-92.0% ± 0.8%

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's α1-Adrenergic Antagonism

Centpropazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Noradrenaline Noradrenaline Alpha1_Receptor α1-Adrenergic Receptor Noradrenaline->Alpha1_Receptor Activates This compound This compound This compound->Alpha1_Receptor Blocks Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: Proposed mechanism of this compound's antagonism at the α1-adrenergic receptor.

Experimental Workflow for Characterizing Receptor Binding and Functional Activity

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Inositol Phosphate Accumulation Assay prep_membranes 1. Prepare Cerebral Cortical Membranes incubate_binding 2. Incubate Membranes with Radioligand ([3H]prazosin) & Increasing Concentrations of This compound prep_membranes->incubate_binding filter_wash 3. Separate Bound and Free Radioligand (Filtration) incubate_binding->filter_wash scintillation 4. Quantify Bound Radioactivity (Scintillation Counting) filter_wash->scintillation calc_ki 5. Calculate Ki value scintillation->calc_ki end End calc_ki->end prep_slices 1. Prepare Cerebral Cortical Slices preincubate 2. Pre-incubate Slices with [3H]myo-inositol prep_slices->preincubate stimulate 3. Stimulate with Noradrenaline in presence of Increasing Concentrations of this compound preincubate->stimulate extract_ip 4. Extract Inositol Phosphates stimulate->extract_ip chromatography 5. Separate Inositol Phosphates (Ion-Exchange Chromatography) extract_ip->chromatography quantify_ip 6. Quantify Radioactivity and Calculate IC50 chromatography->quantify_ip quantify_ip->end start Start start->prep_membranes start->prep_slices

Caption: A typical experimental workflow for determining this compound's binding affinity and functional antagonism.

Detailed Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors
  • Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.

  • Materials:

    • Rat cerebral cortical tissue

    • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Radioligand: [3H]prazosin (a selective α1-antagonist)

    • Non-specific binding control: Phentolamine (10 µM) or another suitable α-blocker

    • This compound at a range of concentrations

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Membrane Preparation: Rat cerebral cortices are dissected and homogenized in ice-cold buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

    • Binding Assay: In assay tubes, the membrane preparation (typically 50-200 µg of protein) is incubated with a fixed concentration of [3H]prazosin (usually at a concentration close to its Kd value). To determine total binding, only the radioligand and membranes are added. For non-specific binding, a high concentration of an unlabeled antagonist (e.g., phentolamine) is included to saturate the specific binding sites. For competition binding, increasing concentrations of this compound are added.

    • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding in the presence of different concentrations of this compound is plotted against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine-Stimulated Inositol Phosphate Accumulation Assay
  • Objective: To determine the functional antagonist activity of this compound at α1-adrenergic receptors.

  • Materials:

    • Rat cerebral cortical tissue

    • Artificial cerebrospinal fluid (aCSF)

    • [3H]myo-inositol

    • Lithium chloride (LiCl) - to inhibit inositol monophosphatase

    • Norepinephrine

    • This compound at a range of concentrations

    • Dowex AG1-X8 anion-exchange resin

  • Procedure:

    • Tissue Preparation: Rat cerebral cortex is sliced into thin sections (e.g., 350 µm) using a tissue chopper.

    • Pre-labeling: The slices are pre-incubated in aCSF containing [3H]myo-inositol for a period (e.g., 60-90 minutes) to allow for its incorporation into membrane phosphoinositides.

    • Washing and Pre-incubation: The slices are washed to remove excess unincorporated [3H]myo-inositol and then pre-incubated in aCSF containing LiCl.

    • Stimulation: The slices are then incubated with various concentrations of this compound (or vehicle for control) for a short period before the addition of a fixed concentration of norepinephrine to stimulate phosphoinositide hydrolysis.

    • Extraction: The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid or perchloric acid). The samples are homogenized and centrifuged. The supernatant containing the inositol phosphates is collected.

    • Separation: The supernatant is applied to an anion-exchange column (Dowex AG1-X8). The column is washed, and the inositol phosphates are eluted with a suitable buffer (e.g., ammonium formate/formic acid).

    • Quantification: The radioactivity in the eluate is measured by liquid scintillation counting.

    • Data Analysis: The amount of [3H]inositol phosphate accumulation is calculated. The inhibitory effect of this compound is determined by comparing the norepinephrine-stimulated accumulation in the presence and absence of the drug. The data is plotted to determine the IC50 value for the inhibition of inositol phosphate accumulation.

Conclusion

The available evidence strongly indicates that a primary mode of action for this compound is the antagonism of α1-adrenergic receptors. This is supported by both radioligand binding data and functional assays demonstrating the inhibition of noradrenaline-mediated second messenger signaling. While there are suggestions of an interaction with the serotonergic system, potentially as a serotonin reuptake inhibitor, the lack of direct, quantitative evidence in the public domain makes this a secondary and less substantiated hypothesis. The favorable clinical profile of this compound, particularly its reduced anticholinergic side effects compared to imipramine, is consistent with a more selective mechanism of action. Further research, including comprehensive in-vitro profiling across a wider range of CNS targets, would be necessary to fully elucidate the complete pharmacological profile of this promising but ultimately undeveloped antidepressant.

References

An In-depth Technical Guide to Centpropazine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine is an experimental antidepressant drug developed in India. While it showed promise in clinical trials, reaching Phase 3, it was never brought to market. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical structure, physicochemical properties, and known pharmacological characteristics. Due to the discontinuation of its development, publicly available information, particularly regarding its detailed synthesis and specific mechanism of action, is limited. This document consolidates the existing data to serve as a valuable resource for researchers in the fields of medicinal chemistry and neuropharmacology.

Chemical Structure and Identification

This compound is a phenylpiperazine derivative with the systematic IUPAC name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one[1]. Its chemical structure is characterized by a propiophenone moiety linked via a hydroxypropoxy bridge to a 4-phenylpiperazine group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one[1]
SMILES String CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O[1]
InChI Key ZQPXSRTZFYHSFB-UHFFFAOYSA-N[1]
CAS Number 34675-77-9, 91315-34-3[1]
Molecular Formula C22H28N2O3

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The available data for this compound is summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 368.47 g/mol
Boiling Point 560.7 °C at 760 mmHg
Density 1.147 g/cm³
Flash Point 292.9 °C
LogP 2.84410
Refractive Index 1.576

Synthesis and Characterization

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the current scientific literature. However, based on its chemical structure, a plausible synthetic route can be conceptualized.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 4-Hydroxypropiophenone D 1-(4-(Oxiran-2-ylmethoxy)phenyl)propan-1-one A->D Base, Solvent B Epichlorohydrin B->D C 1-Phenylpiperazine E This compound C->E D->E Solvent

Caption: Plausible synthetic pathway for this compound.

The proposed synthesis would likely involve the reaction of 4-hydroxypropiophenone with epichlorohydrin in the presence of a base to form the epoxide intermediate, 1-(4-(oxiran-2-ylmethoxy)phenyl)propan-1-one. Subsequent ring-opening of the epoxide with 1-phenylpiperazine would yield this compound. This is a common strategy for the synthesis of similar aryloxypropanolamine compounds.

Analytical Characterization

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Serum Analysis

A validated HPLC method for the quantification of this compound in serum has been reported. This method is crucial for pharmacokinetic studies.

Table 3: HPLC Method Parameters for this compound Analysis

ParameterDescription
Stationary Phase C18 column
Mobile Phase Acetonitrile and phosphate buffer
Detection UV detector

This method was developed for the analysis of this compound in human, monkey, and rat serum, indicating its utility in both preclinical and clinical research.

G cluster_workflow HPLC Analysis Workflow A Serum Sample Collection B Sample Preparation (e.g., Protein Precipitation/Extraction) A->B C Injection into HPLC System B->C D Separation on C18 Column C->D E UV Detection D->E F Quantification E->F

Caption: Experimental workflow for HPLC analysis of this compound in serum.

Pharmacology and Mechanism of Action

This compound was developed as an antidepressant. Clinical studies have shown its efficacy in patients with endogenous depression.

Pharmacological Profile

Preclinical studies in animals indicated that this compound has imipramine-like clinical effects. It was shown to reverse reserpine-induced effects and potentiate amphetamine-induced effects, which are classic screening tests for antidepressant activity.

A study on rat cerebral cortical slices demonstrated that this compound has an affinity for noradrenergic receptors. Specifically, it inhibited the accumulation of inositol phosphate stimulated by noradrenaline and moderately antagonized the specific binding of [3H]prazosin to α1-adrenoceptors. It did not, however, affect the specific binding to β-adrenoceptors.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is stated to be unknown. The observed imipramine-like effects and its interaction with the noradrenergic system suggest that it may modulate monoaminergic neurotransmission. However, without further dedicated studies, the specific molecular targets and the downstream signaling pathways remain to be elucidated.

G cluster_pathway Postulated Pharmacological Action of this compound A This compound B Noradrenergic System A->B Interacts with C α1-Adrenoceptor Antagonism B->C Leads to D Modulation of Intracellular Signaling (Inositol Phosphate Pathway) C->D E Antidepressant Effect D->E

Caption: Postulated pharmacological action of this compound.

Clinical and Preclinical Data

This compound underwent clinical evaluation in India. In a study involving healthy male volunteers, single oral doses were well-tolerated. In a multiple-dose study, some subjects experienced mild restlessness and insomnia at higher doses. An open trial in patients with endogenous depression showed a significant reduction in the Hamilton Depression Rating Scale (HDRS) score over a four-week period.

Pharmacokinetic studies in rats revealed that this compound has a short elimination half-life and low oral bioavailability, likely due to a significant first-pass effect. Despite this, it was found to readily penetrate the brain.

Conclusion

This compound is a structurally defined antidepressant candidate with demonstrated clinical efficacy. While its development was halted before it reached the market, the available data on its chemical properties and pharmacological profile provide a foundation for further research. Key areas for future investigation would include the elucidation of its precise mechanism of action, the identification of its molecular targets and signaling pathways, and the development of an efficient and well-documented synthetic route. This information would be invaluable for the design of new antidepressant agents with potentially improved pharmacological profiles.

References

An In-depth Technical Guide to the Synthesis of Centpropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Centpropazine, an antidepressant compound. The synthesis is presented as a convergent three-step process, commencing with the preparation of two key intermediates: 4-hydroxypropiophenone and 1-phenylpiperazine. These intermediates are subsequently coupled through a two-step sequence involving the formation of an epoxide intermediate followed by a nucleophilic ring-opening reaction. This guide details the experimental protocols for each synthetic step, including reaction conditions, reagents, and purification methods. Quantitative data, where available in the literature, is summarized in tabular format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and logical representation of the synthetic strategy.

Introduction

This compound, with the chemical name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one, is a piperazine derivative that has been investigated for its antidepressant properties. A robust and efficient synthesis of this molecule is crucial for further pharmacological studies and potential drug development. This guide outlines a logical and well-documented synthetic route to this compound, broken down into the synthesis of its core precursors and their final assembly.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound (I) suggests a convergent approach. The key disconnection points are the ether linkage and the C-N bond between the piperazine ring and the propanol backbone. This leads to three primary starting materials: phenol, propionyl chloride (or propionic anhydride), and 1-phenylpiperazine. The overall synthetic strategy is depicted in the following workflow diagram.

Retrosynthesis This compound This compound (I) Intermediate_Epoxide 1-(4-(Oxiran-2-ylmethoxy)phenyl)propan-1-one (II) This compound->Intermediate_Epoxide C-N bond formation (Epoxide Ring Opening) Phenylpiperazine 1-Phenylpiperazine (IV) This compound->Phenylpiperazine Hydroxypropiophenone 4-Hydroxypropiophenone (III) Intermediate_Epoxide->Hydroxypropiophenone Etherification Phenol Phenol Hydroxypropiophenone->Phenol Friedel-Crafts Acylation PropionylChloride Propionyl Chloride Hydroxypropiophenone->PropionylChloride Piperazine Piperazine Phenylpiperazine->Piperazine N-Arylation ArylHalide Aryl Halide Phenylpiperazine->ArylHalide

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of Precursors

Synthesis of 4-Hydroxypropiophenone (III)

4-Hydroxypropiophenone is a key intermediate synthesized via the Friedel-Crafts acylation of phenol.

Reaction Scheme:

step1 Phenol Phenol Hydroxypropiophenone 4-Hydroxypropiophenone (III) Phenol->Hydroxypropiophenone -> Lewis Acid (e.g., AlCl3) Phenol->-> PropionylChloride Propionyl Chloride PropionylChloride->Hydroxypropiophenone PropionylChloride->-> AlCl3 AlCl3 + + +->Hydroxypropiophenone +->->

Figure 2: Synthesis of 4-Hydroxypropiophenone.

Experimental Protocol:

A common method for the synthesis of 4-hydroxypropiophenone involves the Friedel-Crafts acylation of phenol with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add propionyl chloride dropwise with stirring.

  • Slowly add phenol to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Reactant/ReagentMolar Ratio (relative to Phenol)
Phenol1.0
Propionyl Chloride1.0 - 1.2
Aluminum Chloride1.1 - 1.5

Table 1: Typical Molar Ratios for Friedel-Crafts Acylation.

Synthesis of 1-Phenylpiperazine (IV)

1-Phenylpiperazine can be synthesized through several methods, with the Buchwald-Hartwig amination being a modern and efficient approach.

Reaction Scheme:

step2 ArylHalide Aryl Halide (e.g., Bromobenzene) Phenylpiperazine 1-Phenylpiperazine (IV) ArylHalide->Phenylpiperazine -> Buchwald-Hartwig Amination ArylHalide->-> Piperazine Piperazine Piperazine->Phenylpiperazine Piperazine->-> Catalyst Pd Catalyst Ligand, Base + + +->Phenylpiperazine +->->

Figure 3: Synthesis of 1-Phenylpiperazine.

Experimental Protocol (Buchwald-Hartwig Amination):

  • To an oven-dried Schlenk flask, add a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add the aryl halide (e.g., bromobenzene), piperazine, and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by GC-MS or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Reactant/ReagentMolar Ratio (relative to Aryl Halide)
Aryl Halide1.0
Piperazine1.2 - 1.5
Palladium Catalyst0.01 - 0.05
Ligand0.02 - 0.10
Base1.4 - 2.0

Table 2: Typical Molar Ratios for Buchwald-Hartwig Amination.

Final Assembly of this compound (I)

The final stage of the synthesis involves a two-step sequence: the formation of an epoxide intermediate followed by its reaction with 1-phenylpiperazine.

Synthesis of 1-(4-(Oxiran-2-ylmethoxy)phenyl)propan-1-one (II)

This intermediate is prepared by the reaction of 4-hydroxypropiophenone with epichlorohydrin.

Reaction Scheme:

step3a Hydroxypropiophenone 4-Hydroxypropiophenone (III) Intermediate_Epoxide 1-(4-(Oxiran-2-ylmethoxy)phenyl)propan-1-one (II) Hydroxypropiophenone->Intermediate_Epoxide -> Nucleophilic Substitution Hydroxypropiophenone->-> Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Epoxide Epichlorohydrin->-> Base Base (e.g., K2CO3) + + +->Intermediate_Epoxide +->->

Figure 4: Synthesis of the Epoxide Intermediate.

Experimental Protocol:

  • To a solution of 4-hydroxypropiophenone (III) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Add epichlorohydrin to the mixture and heat the reaction to reflux.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Reactant/ReagentMolar Ratio (relative to III)
4-Hydroxypropiophenone (III)1.0
Epichlorohydrin1.1 - 1.5
Potassium Carbonate1.2 - 2.0

Table 3: Typical Molar Ratios for Epoxide Formation.

Synthesis of this compound (I)

The final step is the nucleophilic ring-opening of the epoxide intermediate (II) with 1-phenylpiperazine (IV).

Reaction Scheme:

step3b Intermediate_Epoxide 1-(4-(Oxiran-2-ylmethoxy)phenyl)propan-1-one (II) This compound This compound (I) Intermediate_Epoxide->this compound -> Epoxide Ring Opening Intermediate_Epoxide->-> Phenylpiperazine 1-Phenylpiperazine (IV) Phenylpiperazine->this compound Phenylpiperazine->-> + + +->this compound +->->

Centpropazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centpropazine is an experimental antidepressant drug candidate that underwent clinical investigation in India for the treatment of major depressive disorder.[1] While it demonstrated clinical effects comparable to imipramine in preclinical models, its development was ultimately discontinued before reaching the market.[1] This document provides a comprehensive technical overview of this compound, summarizing its chemical identity, available pharmacological data, and insights into its mechanism of action based on published preclinical and clinical research.

Chemical Identity

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one [2][3]

Synonyms and Identifiers

This compound is also known by several other names and identifiers, which are crucial for cross-referencing in research and databases.

Identifier TypeIdentifier
SynonymThis compound[2]
Synonym1-{4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one
Synonym4'-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)propiophenone
SynonymCentropazine
CAS Number91315-34-3
PubChem CID118176
UNIIR5YPG9LA47

Preclinical Pharmacology

In-Vitro Studies on Noradrenergic Receptors

An in-vitro study investigated the effects of this compound on noradrenergic receptors in rat cerebral cortical slices. The key findings are summarized below.

ParameterObservation
Inositol Phosphate AccumulationInhibited by this compound.
Cyclic AMP (cAMP) AccumulationNot affected by this compound.
α1-Adrenoceptor Binding ([3H]prazosin)Moderately antagonized by this compound.
β-Adrenoceptor Binding ([3H]CGP 12177)Not affected by this compound.

Experimental Protocol:

Detailed experimental protocols for this study are not publicly available in the retrieved search results. The study was conducted on cerebral cortical slices from rats. The effects of this compound were assessed by measuring the accumulation of the second messengers, inositol phosphate and cyclic AMP, stimulated by noradrenaline. Additionally, radioligand binding assays were performed using [3H]prazosin and [3H]CGP 12177 to determine the affinity of this compound for α1- and β-adrenoceptors, respectively.

Inferred Mechanism of Action

The precise mechanism of action of this compound remains unknown. However, the preclinical data suggests a potential interaction with the α1-adrenergic signaling pathway. The inhibition of inositol phosphate accumulation, a downstream effect of α1-adrenoceptor activation, coupled with the moderate antagonism of [3H]prazosin binding, points towards a possible role as an antagonist or partial agonist at these receptors. Its lack of effect on cAMP accumulation and β-adrenoceptor binding suggests selectivity for the α1-adrenergic system over the β-adrenergic system.

cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling alpha1_receptor α1-Adrenoceptor IP_accumulation Inositol Phosphate Accumulation alpha1_receptor->IP_accumulation Leads to beta_receptor β-Adrenoceptor cAMP_accumulation cAMP Accumulation beta_receptor->cAMP_accumulation Leads to Noradrenaline Noradrenaline Noradrenaline->alpha1_receptor Activates Noradrenaline->beta_receptor Activates This compound This compound This compound->alpha1_receptor Antagonizes This compound->IP_accumulation Inhibits

Figure 1: Inferred Molecular Interactions of this compound.

Clinical Trials

This compound progressed to Phase 3 clinical trials before its development was halted. The following sections summarize the available data from two key clinical studies.

Efficacy Study in Patients with Endogenous Depression

An open-label trial evaluated the efficacy of this compound in patients diagnosed with endogenous depression.

ParameterValue
Number of Patients42
Treatment Duration4 weeks
Dosage Range40 - 120 mg/day
Primary Outcome MeasureHamilton Depression Rating Scale (HDRS) Score
Responders34 out of 42 patients showed a significant lowering of HDRS score.
Onset of Antidepressant Effect- Within 1 week: 9 patients- Within 2 weeks: 28 patients- By 3 weeks: All 34 responding patients
Reported Side EffectsGiddiness, headache, dryness of mouth, and weakness in 11 patients.

Experimental Protocol:

A detailed protocol for this open-label trial is not available in the public domain. The study enrolled 42 patients with endogenous depression who were treated with this compound at a daily dose ranging from 40 to 120 mg for four weeks. The primary efficacy endpoint was the change in the Hamilton Depression Rating Scale (HDRS) score.

Pharmacological Study in Healthy Male Volunteers

A double-blind, placebo-controlled, non-crossover study was conducted to assess the safety and tolerability of this compound in healthy male volunteers.

Single-Dose Phase:

ParameterValue
Number of Volunteers4-5 per group
Dosage Range10 - 160 mg (single oral dose)
Side Effects (at ≥ 120 mg)Drowsiness, heaviness, weakness, and/or headache.
Laboratory, ECG, and Vital SignsNo adverse effects noted.

Multiple-Dose Phase:

ParameterValue
Number of VolunteersNot specified
Dosage40 or 80 mg/day
Treatment Duration4 weeks
Side Effects (at 80 mg)Mild restlessness and insomnia in some subjects.
Laboratory, ECG, and Vital SignsNo adverse effects noted.

Experimental Protocol:

Specific, detailed experimental protocols for this study are not publicly available. In the single-dose phase, groups of 4-5 healthy male volunteers received a single oral dose of this compound (ranging from 10 to 160 mg) or a placebo in a double-blind manner. In the multiple-dose phase, volunteers received either 40 or 80 mg of this compound daily for four weeks. Safety and tolerability were assessed through monitoring of vital signs, electrocardiograms (ECG), and various laboratory tests.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In-vitro Studies (Rat Cerebral Cortex) phase1 Phase 1: Healthy Volunteers (Single & Multiple Doses) in_vitro->phase1 Safety & Tolerability Data phase3 Phase 3: Patients (Endogenous Depression) phase1->phase3 Dosage Information discontinuation Discontinuation phase3->discontinuation Development Discontinued

Figure 2: this compound Clinical Trial Workflow.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound was not found in the available literature, the IUPAC name, 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one, suggests a plausible synthetic route involving the reaction of a suitably protected 4-hydroxpropiophenone derivative with an epoxide-containing phenylpiperazine intermediate. Further research into synthetic organic chemistry literature would be required to establish a definitive and validated protocol.

Conclusion

This compound is a phenylpiperazine derivative that showed initial promise as an antidepressant. Preclinical studies suggest a mechanism of action that may involve the modulation of α1-adrenergic receptors. Clinical trials in both healthy volunteers and patients with depression provided preliminary evidence of its safety and efficacy within a specific dose range. However, the discontinuation of its development means that a complete understanding of its pharmacological profile and therapeutic potential remains elusive. This whitepaper has summarized the currently available technical information on this compound to serve as a resource for researchers in the field of psychopharmacology and drug development. Further investigation into its unique pharmacological properties could potentially inform the development of new antidepressant agents.

References

Centpropazine as a Serotonin Reuptake Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the binding affinity and functional inhibition of the serotonin transporter by centpropazine. This guide provides a comprehensive overview of the known properties of this compound and details the standard experimental protocols and theoretical framework used to characterize a compound as a selective serotonin reuptake inhibitor (SSRI). The experimental data presented herein is illustrative and based on established methodologies in the field.

Introduction to this compound

This compound is an experimental antidepressant compound that was developed in India and reached Phase 3 clinical trials, though it was never marketed.[1] Clinical studies have indicated that it possesses antidepressant effects comparable to imipramine.[1] While its precise mechanism of action is not fully elucidated in publicly accessible literature, it has been described as a modulator of monoamine neurotransmission, potentially through the reduction of serotonin and norepinephrine reuptake, and as a non-selective antagonist of serotonin (5-HT1/5-HT2) and adrenergic (α1) receptors.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, formulation, and analysis.

PropertyValue
IUPAC Name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one
Molecular Formula C22H28N2O3
Molecular Weight 368.477 g/mol
CAS Number 91315-34-3

Source: PubChem CID 118176[3]

Pharmacokinetic Profile in Preclinical Models

Pharmacokinetic studies are vital to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Studies in rats have revealed key characteristics of this compound.

ParameterValueSpecies
Oral Bioavailability ~0.2%Rat
Elimination Half-life (t1/2) 39.5 min (intravenous)Rat
Clearance 118 ml/min/kg (intravenous)Rat
Volume of Distribution (Vd) 1945 ml/kg (intravenous)Rat
Brain Penetration Readily penetrates the brainRat
Serum Protein Binding ~92.0%Rat

Data from Bhattaram VA, et al. (2004)

The very low oral bioavailability suggests significant first-pass metabolism in the gut and liver. Despite this, the compound's ability to penetrate the brain is a prerequisite for its potential action as a centrally-acting antidepressant.

Core Mechanism of Action: Serotonin Reuptake Inhibition

Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and other psychiatric disorders. Their primary mechanism involves blocking the serotonin transporter (SERT), a protein located on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

The Serotonergic Synapse and the Role of SERT

Serotonin, upon release from the presynaptic neuron, binds to various postsynaptic receptors to elicit its effects. The action of serotonin is terminated by its reuptake into the presynaptic neuron via SERT. SSRIs, by blocking this transporter, prolong the presence of serotonin in the synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Serotonin release Release vesicle->release sert SERT serotonin Serotonin release->serotonin reuptake Reuptake reuptake->sert ssri This compound (SSRI) ssri->sert Inhibits serotonin->reuptake receptor Postsynaptic Receptor serotonin->receptor signal Signal Transduction receptor->signal

Diagram 1: Simplified signaling pathway of a serotonergic synapse and the inhibitory action of an SSRI like this compound on the serotonin transporter (SERT).

Experimental Protocols for Characterization

To rigorously characterize a compound like this compound as an SSRI, two primary types of in vitro assays are essential: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assays

These assays determine the affinity of a test compound for a specific receptor or transporter. By measuring the displacement of a radiolabeled ligand that is known to bind to the target, the binding affinity (Ki) of the test compound can be calculated. For SSRI characterization, binding to SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT) is assessed to determine both potency and selectivity.

  • Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, and DAT.

  • Materials:

    • Membrane preparations from cells stably expressing human SERT, NET, or DAT.

    • Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).

    • Test compound: this compound at various concentrations.

    • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well microplates, glass fiber filters, and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (approximately its Kd), and varying concentrations of this compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.

    • Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

prep Prepare Reagents: - Cell Membranes (SERT, NET, DAT) - Radioligand ([³H]-Citalopram, etc.) - this compound dilutions - Assay Buffers plate Plate Setup (96-well): - Total Binding (Membranes + Radioligand) - Non-specific Binding (add Inhibitor) - Competition (add this compound) prep->plate incubate Incubate to Equilibrium (e.g., 60-120 min at RT) plate->incubate filter Rapid Filtration (Separate bound/free radioligand) incubate->filter wash Wash Filters (Remove unbound radioligand) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze

Diagram 2: General experimental workflow for a radioligand binding assay to determine transporter affinity.
Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes, which are isolated nerve terminals. This provides a measure of the compound's functional potency (IC50) as a reuptake inhibitor.

  • Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.

  • Materials:

    • Synaptosomes prepared from rat brain tissue (e.g., cortex or striatum).

    • Radiolabeled neurotransmitter: [³H]-Serotonin.

    • Test compound: this compound at various concentrations.

    • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Procedure:

    • Pre-incubate synaptosomes with varying concentrations of this compound or vehicle at 37°C.

    • Initiate the uptake reaction by adding [³H]-Serotonin at a fixed concentration.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity accumulated in the synaptosomes using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]-Serotonin taken up at each concentration of this compound.

    • Plot the percentage of uptake inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression.

prep Prepare Rat Brain Synaptosomes preincubate Pre-incubate Synaptosomes with this compound dilutions (37°C) prep->preincubate initiate Initiate Uptake (Add [³H]-Serotonin) preincubate->initiate incubate Incubate for a short duration (e.g., 5-10 min at 37°C) initiate->incubate terminate Terminate Uptake (Rapid filtration and washing) incubate->terminate count Scintillation Counting (Measure radioactivity in synaptosomes) terminate->count analyze Data Analysis: - Calculate % Inhibition - Determine IC50 count->analyze

Diagram 3: General experimental workflow for a synaptosomal uptake assay to determine functional potency.

Quantitative Data and Selectivity Profile

The data from these assays are crucial for determining a compound's potential as an SSRI. A high affinity for SERT and significantly lower affinity for NET and DAT indicates selectivity.

Illustrative Binding Affinity and Functional Potency Data

The following table presents hypothetical data for this compound alongside data for known SSRIs for comparative purposes.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM) (Uptake)Selectivity (NET/SERT)Selectivity (DAT/SERT)
This compound Data N/AData N/AData N/AData N/AData N/AData N/A
Fluoxetine 1-10150-5001000-300010-50~50x~200x
Sertraline 0.3-120-5020-501-10~70x~70x
Paroxetine 0.1-0.530-70150-3000.5-5~150x~600x

Note: Ki and IC50 values for known SSRIs are approximate and can vary based on experimental conditions.

Conclusion and Future Directions

This compound was identified as a potential antidepressant, and while early clinical observations were promising, a detailed characterization of its mechanism of action, particularly as a serotonin reuptake inhibitor, is not available in the public domain. The preclinical pharmacokinetic profile highlights challenges with oral bioavailability but confirms its ability to enter the central nervous system.

To fully establish this compound's role as an SSRI, further research is imperative. The experimental protocols outlined in this guide provide a clear roadmap for determining its binding affinity and functional potency at monoamine transporters. Such data would be essential to confirm its mechanism of action, establish its selectivity profile, and provide a rational basis for its further development or the design of improved analogs. Without this fundamental pharmacological data, the classification of this compound as a serotonin reuptake inhibitor remains presumptive.

References

Centpropazine: A Technical Whitepaper on its Adrenergic and Serotonergic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine is a novel antidepressant compound synthesized by the Central Drug Research Institute (CDRI), Lucknow, India. Pharmacologically, it is characterized as a non-selective antagonist of serotonin 5-HT1 and 5-HT2 receptors, and alpha-1 (α1) adrenergic receptors. Furthermore, it functions as a reuptake inhibitor of both serotonin and norepinephrine. This dual mechanism of action, involving both receptor blockade and transporter inhibition, positions this compound as a compound of interest in the study and development of treatments for depressive disorders. Clinical studies have demonstrated its antidepressant efficacy and general tolerability in human subjects. This technical guide provides a comprehensive overview of the known adrenergic and serotonergic effects of this compound, outlines the standard experimental protocols for elucidating such effects, and visualizes the pertinent signaling pathways and experimental workflows.

Core Pharmacological Profile

This compound's antidepressant effects are attributed to its modulation of both the serotonergic and adrenergic neurotransmitter systems. Its primary mechanisms of action are:

  • Serotonergic System:

    • Antagonism of 5-HT1 and 5-HT2 receptors.

    • Inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.

  • Adrenergic System:

    • Antagonism of α1-adrenergic receptors.

    • Inhibition of the norepinephrine transporter (NET), resulting in elevated synaptic levels of norepinephrine.

Quantitative Pharmacological Data

Despite the established qualitative mechanism of action, specific quantitative data on the binding affinities (Ki) of this compound for serotonergic and adrenergic receptors, as well as its inhibitory concentrations (IC50) for the serotonin and norepinephrine transporters, are not publicly available in the reviewed literature. The following tables are structured to accommodate this data once it becomes available.

Table 1: Adrenergic Receptor and Transporter Interaction Profile of this compound

TargetReceptor/Transporter SubtypeSpeciesRadioligandKᵢ (nM)IC₅₀ (nM)Reference
Adrenergic Receptor α₁Data Not AvailableData Not AvailableData Not AvailableData Not Available
Norepinephrine Transporter NETData Not AvailableData Not AvailableData Not Available

Table 2: Serotonergic Receptor and Transporter Interaction Profile of this compound

TargetReceptor/Transporter SubtypeSpeciesRadioligandKᵢ (nM)IC₅₀ (nM)Reference
Serotonin Receptor 5-HT₁Data Not AvailableData Not AvailableData Not AvailableData Not Available
5-HT₂Data Not AvailableData Not AvailableData Not AvailableData Not Available
Serotonin Transporter SERTData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacological characterization of this compound are not available in the public domain. However, the following sections describe standard, widely accepted methodologies for determining the adrenergic and serotonergic effects of a compound.

Radioligand Binding Assays for Adrenergic and Serotonergic Receptors

These assays are employed to determine the binding affinity of a compound for specific receptors.

  • Objective: To quantify the affinity (Ki) of this compound for α1-adrenergic, 5-HT1, and 5-HT2 receptors.

  • General Procedure:

    • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target receptor (e.g., CHO-K1 cells, rat brain cortex).

    • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-Prazosin for α1, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound (this compound).

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Inhibition Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

  • Objective: To determine the potency (IC50) of this compound to inhibit the serotonin transporter (SERT) and the norepinephrine transporter (NET).

  • General Procedure:

    • Cell/Synaptosome Preparation: Assays can be performed using synaptosomes prepared from specific brain regions (e.g., rat cortex, striatum) or cell lines stably expressing the human transporters (e.g., HEK293-hSERT, HEK293-hNET).

    • Incubation: The cells or synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]-Serotonin, [³H]-Norepinephrine) or a fluorescent substrate in the presence of varying concentrations of the test compound (this compound).

    • Termination of Uptake: The uptake process is terminated by rapid filtration and washing with ice-cold buffer.

    • Quantification: The amount of radioactivity or fluorescence accumulated inside the cells or synaptosomes is measured.

    • Data Analysis: The IC50 value, representing the concentration of the test compound that causes 50% inhibition of the neurotransmitter uptake, is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the theoretical signaling pathways affected by this compound and a generalized workflow for its pharmacological characterization.

G cluster_adrenergic Adrenergic Signaling cluster_serotonergic_receptor Serotonergic Receptor Signaling Centpropazine_alpha1 This compound alpha1 α1-Adrenergic Receptor Centpropazine_alpha1->alpha1 Antagonism Gq Gq Protein alpha1->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & ↑ PKC IP3_DAG->Ca_PKC Centpropazine_5HT1 This compound FiveHT1 5-HT1 Receptor Centpropazine_5HT1->FiveHT1 Antagonism Gi Gi Protein FiveHT1->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Centpropazine_5HT2 This compound FiveHT2 5-HT2 Receptor Centpropazine_5HT2->FiveHT2 Antagonism Gq_5HT Gq Protein FiveHT2->Gq_5HT PLC_5HT Phospholipase C Gq_5HT->PLC_5HT IP3_DAG_5HT IP3 & DAG PLC_5HT->IP3_DAG_5HT Ca_PKC_5HT ↑ Ca²⁺ & ↑ PKC IP3_DAG_5HT->Ca_PKC_5HT

Caption: this compound's antagonist activity at α1, 5-HT1, and 5-HT2 receptors.

G cluster_transporter Monoamine Transporter Inhibition Centpropazine_NET This compound NET Norepinephrine Transporter (NET) Centpropazine_NET->NET Inhibition NE_synapse ↑ Synaptic Norepinephrine Centpropazine_NET->NE_synapse NE_reuptake Norepinephrine Reuptake NET->NE_reuptake Centpropazine_SERT This compound SERT Serotonin Transporter (SERT) Centpropazine_SERT->SERT Inhibition Serotonin_synapse ↑ Synaptic Serotonin Centpropazine_SERT->Serotonin_synapse Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake

Caption: Inhibition of norepinephrine and serotonin reuptake by this compound.

G cluster_workflow Pharmacological Characterization Workflow Compound This compound Synthesis Receptor_Binding Radioligand Binding Assays (α1, 5-HT1, 5-HT2) Compound->Receptor_Binding Transporter_Uptake Neurotransmitter Uptake Assays (NET, SERT) Compound->Transporter_Uptake Data_Analysis Data Analysis (Ki, IC50) Receptor_Binding->Data_Analysis Transporter_Uptake->Data_Analysis In_Vivo In Vivo Animal Models of Depression Data_Analysis->In_Vivo Clinical_Trials Human Clinical Trials In_Vivo->Clinical_Trials

Caption: A generalized workflow for the pharmacological evaluation of this compound.

Clinical Studies

Clinical pharmacological studies on this compound have been conducted in human volunteers. In a double-blind, placebo-controlled study, single oral doses ranging from 10 to 160 mg were administered. The drug was reported to be well-tolerated, with mild side effects such as drowsiness, heaviness, weakness, and headache only being reported at doses of 120 mg and above. In a multiple-dose study, volunteers received 40 or 80 mg of this compound daily for four weeks. Mild restlessness and insomnia were noted in some subjects at the 80 mg dose. No adverse effects on laboratory tests, ECG, or vital parameters were observed in these studies.

Conclusion

This compound presents a multifaceted pharmacological profile with antagonist activity at key adrenergic and serotonergic receptors, coupled with the inhibition of norepinephrine and serotonin reuptake. This combination of mechanisms suggests a broad modulation of monoaminergic neurotransmission, consistent with its observed antidepressant effects. While the qualitative aspects of its pharmacology are established, a significant gap exists in the public domain regarding the quantitative data (Ki and IC50 values) and the specific preclinical experimental protocols. The availability of this data would be invaluable for a more detailed understanding of its structure-activity relationships, selectivity, and for guiding further research and development in the field of antidepressant therapy.

Early Discovery and Development of Centpropazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine is an experimental antidepressant agent developed by the Central Drug Research Institute (CDRI) in Lucknow, India. First described in the scientific literature in the early 1980s, it reached Phase III clinical trials for the treatment of major depressive disorder before its development was discontinued. This technical guide provides a comprehensive overview of the early discovery and development of this compound, summarizing its chemical synthesis, preclinical pharmacology, mechanism of action, pharmacokinetics, and clinical findings. This document is intended for researchers, scientists, and drug development professionals, presenting available data in a structured format, including detailed experimental protocols where information is available, and visualizing key pathways and workflows.

Chemical Synthesis and Structure

This compound, with the IUPAC name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one, is a piperazine derivative. While a detailed step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of similar piperazine compounds typically involves multi-step reactions. A generalized synthetic workflow can be inferred.

Structure:

  • Chemical Formula: C₂₂H₂₈N₂O₃

  • Molar Mass: 368.477 g/mol

  • CAS Number: 91315-34-3[1]

A plausible synthetic route would likely involve the reaction of a substituted phenoxypropanolamine with a phenylpiperazine derivative. The following diagram illustrates a logical workflow for such a synthesis.

G cluster_synthesis Generalized Synthetic Workflow start Starting Materials: - 4-hydroxypropiophenone - Epichlorohydrin - 1-Phenylpiperazine step1 Step 1: Epoxidation Reaction of 4-hydroxypropiophenone with epichlorohydrin under basic conditions. start->step1 intermediate1 Intermediate: 4-(oxiran-2-ylmethoxy)propiophenone step1->intermediate1 step2 Step 2: Ring Opening Nucleophilic addition of 1-phenylpiperazine to the epoxide intermediate. intermediate1->step2 product Final Product: This compound step2->product

A plausible synthetic workflow for this compound.

Preclinical Pharmacology

Early preclinical studies described this compound as having an "imipramine-like" profile. These studies were crucial in establishing its potential as an antidepressant.

In Vivo Studies

The primary in vivo evidence for this compound's antidepressant-like activity comes from classical animal models of depression. While specific quantitative data such as ED₅₀ values are not available in the reviewed literature, the qualitative effects are documented.

Table 1: Summary of In Vivo Preclinical Findings

Model/Test Species Observed Effect Reference
Reserpine-Induced Hypothermia/PtosisRodentsReversal of reserpine-induced effectsGeneral literature on imipramine-like drugs
Amphetamine PotentiationRodentsPotentiation of amphetamine-induced effectsGeneral literature on imipramine-like drugs
Experimental Protocols (Generalized)

Detailed protocols for the specific preclinical studies on this compound are not available. However, standardized protocols for these assays are well-established in the field.

The Forced Swim Test is a behavioral test used to assess antidepressant efficacy.

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Animals (typically mice or rats) are individually placed in the water cylinder.

    • A pre-test session of 15 minutes may be conducted 24 hours before the test session.

    • On the test day, the drug or vehicle is administered at a specified time before the test.

    • The animal is placed in the water, and its behavior is recorded for a period of 6 minutes.

  • Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

The Tail Suspension Test is another common model for screening antidepressant drugs.

  • Apparatus: A suspension bar or ledge is used to suspend the mice by their tails.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of a mouse, approximately 1-2 cm from the tip.

    • The mouse is suspended by its tail from the bar, high enough so it cannot reach any surfaces.

    • The test is typically run for 6 minutes.

  • Scoring: The duration of immobility (when the mouse hangs passively and motionless) is recorded. A reduction in immobility time suggests antidepressant activity.

G cluster_workflow Preclinical Antidepressant Screening Workflow start Test Compound: This compound animal_model Animal Model (e.g., Rat, Mouse) start->animal_model dosing Drug Administration (Vehicle or this compound) animal_model->dosing behavioral_test Behavioral Assay (Forced Swim Test or Tail Suspension Test) dosing->behavioral_test data_acquisition Data Acquisition (Record immobility time) behavioral_test->data_acquisition analysis Statistical Analysis (Compare drug vs. vehicle) data_acquisition->analysis outcome Outcome: Antidepressant-like Effect? analysis->outcome

A typical workflow for preclinical screening of antidepressants.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated. However, early in vitro studies pointed towards its interaction with the adrenergic system.

In Vitro Studies

Research on rat cerebral cortical slices indicated that this compound moderately antagonized α₁-adrenoceptors. This was demonstrated by its ability to inhibit the specific binding of [³H]prazosin. Furthermore, it was found to inhibit the accumulation of inositol phosphate, a second messenger associated with α₁-adrenoceptor activation, but did not affect cyclic AMP accumulation.

Table 2: Summary of In Vitro Mechanistic Findings

Assay System Finding Implication
[³H]prazosin BindingRat cerebral cortical membranesModerate antagonismα₁-adrenoceptor blockade
Inositol Phosphate AccumulationRat cerebral cortical slicesInhibitionBlockade of Gq-coupled signaling
Cyclic AMP AccumulationRat cerebral cortical slicesNo effectNo interaction with Gs or Gi-coupled adrenergic receptors
Signaling Pathway

The antagonism of α₁-adrenoceptors by this compound suggests its interference with the Gq-coupled signaling cascade. This pathway is crucial for various cellular responses mediated by norepinephrine.

G cluster_pathway α₁-Adrenoceptor Signaling Pathway and this compound's Point of Intervention NE Norepinephrine alpha1 α₁-Adrenoceptor NE->alpha1 Binds to Gq Gq Protein alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_response Downstream Cellular Responses Ca_release->Cellular_response PKC->Cellular_response This compound This compound This compound->alpha1 Antagonizes

This compound's inhibitory effect on the α₁-adrenoceptor signaling pathway.
Experimental Protocols (Generalized)

  • Tissue Preparation: Cerebral cortices from rats are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]prazosin for α₁-adrenoceptors) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • Tissue Preparation: Slices of rat cerebral cortex are prepared and pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: The slices are then incubated with the agonist (e.g., norepinephrine) in the presence or absence of various concentrations of this compound. Lithium chloride (LiCl) is typically included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Separation: The different inositol phosphates are separated by anion-exchange chromatography.

  • Quantification: The radioactivity in the inositol phosphate fractions is measured by liquid scintillation counting.

Pharmacokinetics

A study in rats provided key pharmacokinetic parameters for this compound.[2]

Table 3: Pharmacokinetic Parameters of this compound in Rats

Parameter Route of Administration Value
Elimination Half-life (t₁/₂)Intravenous (5 mg/kg)39.5 min
ClearanceIntravenous (5 mg/kg)118 ml/min/kg
Volume of Distribution (Vd)Intravenous (5 mg/kg)1945 ml/kg
Oral BioavailabilityOral (40 mg/kg)~0.2%
First-Pass Effect (Intestinal + Hepatic)Oral98.7%
Time to Maximum Brain Concentration (Cmax)Oral30 min
Serum Protein Binding-92.0% ± 0.8%

The very low oral bioavailability is attributed to a significant first-pass metabolism in the gut and liver. Despite this, this compound readily penetrates the brain.[2]

Clinical Development

This compound underwent early-phase clinical trials in human volunteers to assess its safety, tolerability, and dose-range.

Phase I Studies

A double-blind, non-crossover study was conducted in male volunteers.[3]

Table 4: Summary of Phase I Single-Dose Study

Dose Range Number of Volunteers Adverse Effects
10 - 160 mg (single oral doses)4-5 per groupWell tolerated. Drowsiness, heaviness, weakness, and/or headache reported only at doses of 120 mg and above.

Table 5: Summary of Phase I Multiple-Dose Study

Daily Dose Duration Adverse Effects
40 mg or 80 mg4 weeksMild restlessness and insomnia in some subjects receiving 80 mg.

In both studies, no adverse effects were noted in various laboratory tests, ECG, or vital parameters.[3]

Efficacy Studies

An open-label trial evaluated the efficacy of this compound in patients with endogenous depression.

Table 6: Summary of Open-Label Efficacy Trial

Parameter Details
Patient Population 42 patients with endogenous depression
Dose Range 40 - 120 mg per day
Duration 4 weeks
Primary Outcome Change in Hamilton Depression Rating Scale (HDRS) score
Results A significant lowering of HDRS score was observed in 34 patients. Antidepressant effect was detected within one week in 9 patients, two weeks in 28 patients, and three weeks in all 34 responding patients.
Reported Side Effects Giddiness, headache, dryness of mouth, and weakness in 11 patients.
Clinical Trial Protocol (Generalized for a Phase I Study)

A typical Phase I clinical trial protocol to assess a new antidepressant like this compound would include the following elements:

  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study.

  • Inclusion Criteria: Healthy adult male volunteers, within a specific age and BMI range, with no significant medical history.

  • Exclusion Criteria: History of psychiatric illness, substance abuse, significant allergies, or use of concomitant medications.

  • Study Procedures:

    • Screening: Medical history, physical examination, vital signs, ECG, and laboratory tests.

    • Dosing: Administration of a single oral dose of the investigational drug or placebo, followed by a washout period. For the multiple-dose part, daily dosing for a specified period.

    • Safety Monitoring: Regular monitoring of vital signs, ECGs, and adverse events. Blood and urine samples are collected for safety laboratory tests.

    • Pharmacokinetics: Serial blood samples are collected at predefined time points to determine the pharmacokinetic profile of the drug.

  • Endpoints:

    • Primary: Safety and tolerability, assessed by the incidence and severity of adverse events and changes in safety parameters.

    • Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂).

Conclusion

This compound represented a promising antidepressant candidate from the Central Drug Research Institute of India. Its early development was characterized by a typical pipeline of preclinical and clinical studies that established its imipramine-like antidepressant profile, its mechanism involving α₁-adrenoceptor antagonism, and its safety and tolerability in early human trials. Despite reaching late-stage clinical development, it was never marketed, and the reasons for the discontinuation of its development are not widely documented in the public literature. The available data, summarized in this guide, provides a valuable case study for drug development professionals and researchers in the field of psychopharmacology.

References

Preclinical Research Findings on Centpropazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine is an experimental antidepressant agent that underwent preclinical and clinical development in India. While it reached Phase III clinical trials, it was never brought to market. This document provides a comprehensive summary of the available preclinical research findings on this compound, focusing on its pharmacokinetics, mechanism of action, and receptor interactions. The information is presented to be a valuable resource for researchers and professionals in the field of drug development.

Pharmacokinetic Profile

A key preclinical study in Sprague-Dawley rats provided insights into the pharmacokinetic properties of this compound. The compound was characterized by rapid elimination and low oral bioavailability, primarily attributed to a significant first-pass metabolism in the liver and intestinal mucosa.

Experimental Protocol: Pharmacokinetic Study in Rats[1]
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration:

    • Intravenous (IV): 5 mg/kg

    • Oral (PO): 40 mg/kg

    • Intraperitoneal (IP): 5 mg/kg

    • Intraduodenal (ID): 4 and 8 mg/kg

  • Sample Collection: Blood samples were collected at various time points post-administration. Brain tissue was also collected after oral dosing to determine brain penetration.

  • Analytical Method: High-Pressure Liquid Chromatography (HPLC) was used to quantify this compound concentrations in serum and brain homogenates.[1]

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters were calculated from the concentration-time data.

Quantitative Pharmacokinetic Data
ParameterValueRoute of AdministrationAnimal ModelReference
Elimination Half-Life (t½) 39.5 minutesIntravenousRat[2]
Clearance (CL) 118 ml/min/kgIntravenousRat[2]
Volume of Distribution (Vd) 1945 ml/kgIntravenousRat[2]
Oral Bioavailability (F%) ~0.2%OralRat
First-Pass Effect (Egit+liver) 98.7%OralRat
Time to Maximum Brain Concentration (Tmax) 30 minutesOralRat
Serum Protein Binding 92.0% ± 0.8%In vitroRat

Mechanism of Action and Receptor Interactions

The precise mechanism of action of this compound is not fully elucidated. However, preclinical studies suggest it has imipramine-like effects, including the reversal of reserpine-induced effects in animals. In vitro studies have explored its interaction with noradrenergic receptors in the rat cerebral cortex.

Experimental Protocol: In Vitro Receptor Studies
  • Tissue Preparation: Cerebral cortical slices and membranes were prepared from rats.

  • Second Messenger Assays:

    • Cyclic AMP (cAMP) Accumulation: The effect of this compound on noradrenaline-stimulated cAMP accumulation was measured.

    • Inositol Phosphate (IP) Accumulation: The effect of this compound on noradrenaline-stimulated inositol phosphate accumulation was measured.

  • Radioligand Binding Assays:

    • α1-Adrenoceptors: The binding of [³H]prazosin to cerebral cortical membranes was assessed in the presence of this compound.

    • β-Adrenoceptors: The binding of [³H]CGP 12177 to cerebral cortical membranes was assessed in the presence of this compound.

Summary of Receptor Interaction Findings
AssayEffect of this compoundReceptor SystemReference
Inositol Phosphate Accumulation Inhibited noradrenaline-stimulated accumulationNoradrenergic
Cyclic AMP Accumulation No effect on noradrenaline-stimulated accumulationNoradrenergic
[³H]prazosin Binding Moderately antagonized specific bindingα1-Adrenoceptor
[³H]CGP 12177 Binding No effect on specific bindingβ-Adrenoceptor

Conceptual Signaling Pathway

Based on the limited available data, a conceptual diagram of this compound's interaction with the α1-adrenergic signaling pathway can be proposed.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular NA Noradrenaline alpha1 α1-Adrenoceptor NA->alpha1 Activates Gq Gq Protein alpha1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Stimulates This compound This compound This compound->alpha1 Antagonizes

Caption: Conceptual diagram of this compound's antagonistic effect on the α1-adrenergic signaling pathway.

Preclinical Efficacy and Toxicology

Detailed quantitative data from preclinical efficacy models (e.g., forced swim test, tail suspension test) and comprehensive toxicology studies are not extensively reported in the publicly available literature. Clinical studies in human volunteers indicated that the drug was generally well-tolerated at lower doses.

Discussion and Future Directions

The preclinical data for this compound suggest a compound with a rapid pharmacokinetic profile and a potential mechanism of action involving the noradrenergic system, specifically through antagonism of α1-adrenoceptors. The very low oral bioavailability in rats presents a significant challenge for oral drug development and would likely necessitate formulation strategies to improve absorption or the exploration of alternative routes of administration.

The moderate antagonism at α1-adrenoceptors and the inhibition of inositol phosphate accumulation provide a starting point for understanding its pharmacological effects. However, a more comprehensive screening against a wider panel of receptors and transporters would be necessary to fully characterize its pharmacological profile and identify its primary antidepressant mechanism.

For future research, detailed preclinical efficacy studies in validated animal models of depression would be crucial to establish a clear dose-response relationship for its antidepressant-like effects. Furthermore, comprehensive preclinical toxicology studies, including acute and repeated-dose toxicity studies in multiple species, would be required to establish a robust safety profile.

Conclusion

This compound is an antidepressant candidate with some promising, albeit limited, preclinical data. Its development was halted after Phase III clinical trials for reasons that are not publicly documented. The available preclinical information, particularly regarding its pharmacokinetics and interaction with the α1-adrenergic system, provides a foundation for any potential future investigation into this compound or its analogs. Further in-depth preclinical studies would be essential to fully understand its therapeutic potential and safety.

References

Centpropazine's Effects on Monoamine Neurotransmission: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine is a piperazine derivative developed at the Central Drug Research Institute (CDRI) in India, which has demonstrated antidepressant properties in preclinical and clinical studies.[1][2][3][4] This technical guide provides a comprehensive overview of the known effects of this compound on monoamine neurotransmission, with a particular focus on its interactions with adrenergic and serotonergic systems. While detailed quantitative data on its direct interaction with monoamine transporters remain limited in publicly accessible literature, this paper synthesizes the available preclinical and clinical findings to elucidate its potential mechanism of action. The document includes a summary of its pharmacological effects, pharmacokinetic profile, and generalized experimental protocols relevant to its study.

Introduction

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—is a contributing factor to the pathophysiology of depressive disorders. Consequently, a primary strategy in antidepressant drug development has been the modulation of monoamine signaling, often through the inhibition of their respective reuptake transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

This compound, chemically identified as 1-{4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one, emerged from a research program at the Central Drug Research Institute (CDRI), Lucknow, India.[5] Clinical trials have shown its efficacy as an antidepressant, comparable to imipramine but with a more favorable side-effect profile, particularly with fewer anticholinergic effects. This paper aims to consolidate the existing knowledge on the neuropharmacological profile of this compound, focusing on its influence on monoaminergic systems.

Pharmacological Profile

The primary mechanism of action for many antidepressants involves the inhibition of monoamine reuptake or interaction with postsynaptic receptors. The available data for this compound suggests a complex pharmacological profile that involves modulation of both adrenergic and serotonergic systems.

Effects on Adrenergic Neurotransmission

Preclinical studies have indicated that this compound interacts with noradrenergic receptors. Specifically, it has been shown to moderately antagonize α1-adrenoceptors. This interaction leads to the inhibition of inositol phosphate accumulation in the cerebral cortex of rats. However, this compound does not appear to interact with β-adrenoceptors, as it did not affect the specific binding of β-adrenoceptor ligands to cerebral cortical membranes.

Effects on Serotonergic Neurotransmission

Long-term administration of this compound in rats has been observed to decrease the density of 5-HT1 and 5-HT2 receptors in cortical regions. This downregulation of serotonin receptors is a common adaptive change seen with chronic administration of various antidepressants and is thought to be related to their therapeutic effects. The initial increase in synaptic serotonin, potentially through reuptake inhibition, is hypothesized to lead to a compensatory decrease in receptor density over time.

Effects on Dopaminergic Neurotransmission

Currently, there is a lack of published data regarding the direct effects of this compound on the dopaminergic system, including its affinity for the dopamine transporter (DAT) or dopamine receptors.

Quantitative Pharmacological Data

TargetEffectSpeciesTissue/System
α1-AdrenoceptorModerate antagonism; Inhibition of inositol phosphate accumulationRatCerebral Cortex
β-AdrenoceptorNo effect on bindingRatCerebral Cortex
5-HT1 ReceptorDecreased density with prolonged administrationRatCortical Regions
5-HT2 ReceptorDecreased density with prolonged administrationRatCortical Regions

Pharmacokinetic Profile

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

ParameterValueSpeciesNotes
Bioavailability (Oral)~0.2%RatSuggests a significant first-pass effect.
Time to Cmax (Oral)30 minutesRatReadily penetrates the brain.
Elimination Half-life (IV)39.5 minutesRat
Clearance (IV)118 ml/min/kgRat
Volume of Distribution (IV)1945 ml/kgRat
Serum Protein Binding~92.0% ± 0.8%Rat

Experimental Methodologies

While specific, detailed protocols for the studies conducted on this compound are not fully available, this section outlines the general principles of the methodologies likely employed.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Receptor_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., Rat Cerebral Cortex) Membrane Membrane Preparation (Centrifugation) Tissue->Membrane Mix Incubation of: - Membranes - Radioligand (e.g., [3H]prazosin for α1) - this compound (Varying Concentrations) Membrane->Mix Filter Rapid Filtration (Separates bound from free radioligand) Mix->Filter Scintillation Scintillation Counting (Measures radioactivity) Filter->Scintillation Analysis Calculation of: - IC50 - Ki Scintillation->Analysis

Fig. 1: Generalized workflow for a receptor binding assay.
In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in the brains of living animals.

InVivo_Microdialysis cluster_procedure Procedure cluster_treatment Treatment cluster_analysis Analysis Probe Surgical Implantation of Microdialysis Probe into Specific Brain Region Perfusion Perfusion with Artificial Cerebrospinal Fluid (aCSF) Probe->Perfusion Collection Collection of Dialysate Samples at Timed Intervals Perfusion->Collection HPLC Quantification of Monoamines in Dialysate (e.g., via HPLC-ECD) Collection->HPLC Admin Systemic Administration of this compound Data Data Analysis: - Baseline vs. Post-drug Levels - Time-course of Effects HPLC->Data

Fig. 2: General workflow for an in vivo microdialysis experiment.

Proposed Signaling Pathways

Based on the available data, the following diagram illustrates the potential points of interaction for this compound within the noradrenergic and serotonergic systems.

Centpropazine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) NE_Synapse NE NE_Vesicle->NE_Synapse Release SERT SERT NET NET DAT DAT NE_Synapse->NET Reuptake Alpha1 α1-Adrenoceptor NE_Synapse->Alpha1 Beta β-Adrenoceptor NE_Synapse->Beta FiveHT_Synapse 5-HT FiveHT1 5-HT1 Receptor FiveHT_Synapse->FiveHT1 FiveHT2 5-HT2 Receptor FiveHT_Synapse->FiveHT2 IP3_DAG Inositol Phosphate Signaling Alpha1->IP3_DAG Activation Downregulation Receptor Downregulation (Chronic Effect) FiveHT1->Downregulation FiveHT2->Downregulation This compound This compound This compound->Alpha1 Antagonism This compound->IP3_DAG Inhibition This compound->Downregulation Modulates

Fig. 3: Proposed interactions of this compound with monoaminergic signaling pathways.

Discussion and Future Directions

The currently available data suggests that this compound's antidepressant effects may be mediated through a combination of α1-adrenergic antagonism and adaptive changes in the serotonergic system following chronic administration. The moderate antagonism at α1-adrenoceptors could contribute to its clinical profile, potentially influencing downstream signaling cascades. The downregulation of 5-HT1 and 5-HT2 receptors is a hallmark of many effective antidepressant therapies and suggests that this compound likely enhances synaptic serotonin availability, although the precise mechanism (e.g., reuptake inhibition) has not been explicitly detailed in the reviewed literature.

To fully elucidate the mechanism of action of this compound, further research is warranted. Key areas for future investigation include:

  • Monoamine Transporter Binding Assays: Quantitative assessment of the binding affinity (Ki) and inhibitory potency (IC50) of this compound at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is crucial.

  • In Vivo Microdialysis Studies: Measuring the real-time effects of acute and chronic this compound administration on extracellular levels of dopamine, serotonin, and norepinephrine in key brain regions such as the prefrontal cortex, hippocampus, and striatum would provide direct evidence of its impact on monoamine neurotransmission.

  • Monoamine Turnover Studies: Assessing the effects of this compound on the synthesis, release, and metabolism of monoamines would offer a more complete picture of its neurochemical profile.

  • Receptor Functionality Assays: Beyond binding, functional assays to determine whether this compound acts as an agonist, antagonist, or modulator at various monoamine receptor subtypes would be highly informative.

Conclusion

This compound is an antidepressant with a clinical efficacy comparable to tricyclic antidepressants but with a superior safety profile. Its mechanism of action appears to involve the modulation of both noradrenergic and serotonergic systems. While direct evidence for monoamine reuptake inhibition is currently lacking in the public domain, its effects on postsynaptic receptor density are consistent with an upstream enhancement of serotonergic signaling. Further detailed preclinical pharmacological studies are necessary to fully characterize its molecular targets and delineate its precise effects on monoamine neurotransmission. This will not only enhance our understanding of this compound but could also inform the development of novel antidepressants with multifaceted mechanisms of action.

References

An In-depth Technical Guide on the Known Metabolites of Centpropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine, a compound with antidepressant properties, undergoes extensive metabolism, a critical factor influencing its bioavailability and pharmacokinetic profile. This technical guide synthesizes the current knowledge on the metabolites of this compound, drawing from available scientific literature. While research has identified the formation of multiple metabolites, detailed characterization of all metabolic products remains an area for further investigation. This document provides an overview of the known metabolic pathways, summaries of quantitative data from pharmacokinetic studies, and detailed experimental protocols for metabolite identification based on established methodologies.

Introduction

This compound is a piperazine derivative that has been investigated for its antidepressant effects. A significant characteristic of this compound is its very low oral bioavailability, estimated to be approximately 0.2%, which is primarily attributed to a substantial first-pass metabolism in the intestine and liver[1]. Understanding the metabolic fate of this compound is crucial for optimizing its therapeutic potential, assessing its safety profile, and guiding further drug development efforts.

Studies have shown that this compound's metabolism is mediated by the cytochrome P-450 enzyme system[2]. In vivo studies in rats have revealed the presence of at least three distinct metabolites in serum, with one being identified as a hydroxy-metabolite. Further in vitro investigations using rat liver S9 fraction have suggested the formation of as many as seven possible metabolites[3].

Known Metabolites and Proposed Metabolic Pathways

The biotransformation of this compound involves several metabolic reactions, primarily targeting the this compound molecule's various functional groups. Based on the analysis of treated rat serum and in vitro studies, the following metabolic pathways are proposed:

  • Hydroxylation: The addition of a hydroxyl group (-OH) is a common phase I metabolic reaction. A "hydroxy-metabolite" of this compound has been identified, although the exact position of hydroxylation on the molecule has not been specified in the available literature.

  • N-Dealkylation: This process involves the removal of an alkyl group from a nitrogen atom. Given the piperazine ring and the N-phenyl group in this compound's structure, N-dealkylation is a plausible metabolic route.

  • Oxidative Metabolism: The 4-phenylpiperazine moiety is susceptible to oxidative reactions, which could lead to the formation of various oxidized metabolites.

While one metabolite has been confirmed as a hydroxy-derivative, the precise chemical structures of the other observed metabolites have not been fully elucidated in the publicly available literature. The chromatograms from rat serum analysis have shown three well-resolved peaks corresponding to metabolites, indicating the presence of at least three distinct metabolic products in circulation[3]. The in vitro studies with rat liver S9 fraction suggest an even more complex metabolic profile with up to seven potential metabolites[3].

Proposed Metabolic Pathway Diagram

Centpropazine_Metabolism This compound This compound M1 Hydroxy-Centpropazine (Position Undetermined) This compound->M1 Hydroxylation (CYP450) M2 Metabolite 2 (Structure Unknown) This compound->M2 N-Dealkylation? M3 Metabolite 3 (Structure Unknown) This compound->M3 Oxidation? Other Other Potential Metabolites (up to 7 total in vitro) This compound->Other Various Phase I Reactions

A proposed metabolic pathway for this compound.

Quantitative Data

Quantitative data on the specific concentrations of this compound metabolites are limited in the available literature. However, pharmacokinetic studies on the parent drug provide indirect evidence of extensive metabolism.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (5 mg/kg)Oral (40 mg/kg)Reference
Elimination Half-life (t½) 39.5 min-
Clearance (Cl) 118 ml/min/kg-
Volume of Distribution (Vd) 1945 ml/kg-
Oral Bioavailability (F) -~0.2%
First-Pass Effect (Egit+liver) -98.7%

The high clearance and very low oral bioavailability strongly indicate that a significant portion of the administered this compound is rapidly converted to its metabolites.

Experimental Protocols

The following sections describe detailed methodologies for the key experiments cited in the study of this compound metabolism.

In Vitro Metabolism using Rat Liver S9 Fraction

This protocol outlines a general procedure for studying the metabolism of a compound like this compound using a liver S9 fraction, which contains both microsomal and cytosolic enzymes.

Objective: To identify the potential metabolites of this compound formed by hepatic enzymes.

Materials:

  • This compound

  • Rat liver S9 fraction

  • NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Incubator (37°C)

  • Centrifuge

  • HPLC system coupled with a mass spectrometer (LC-MS)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the rat liver S9 fraction, phosphate buffer, and the NADPH generating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the system to equilibrate.

  • Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using an LC-MS system to separate and identify the parent compound and its metabolites.

Experimental Workflow: In Vitro Metabolism

in_vitro_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis p1 Mix Liver S9, Buffer, & NADPH System p2 Pre-incubate at 37°C p1->p2 r1 Add this compound p2->r1 r2 Incubate at 37°C r1->r2 a1 Quench with Acetonitrile r2->a1 a2 Centrifuge a1->a2 a3 Analyze Supernatant by LC-MS a2->a3

Workflow for in vitro metabolism studies.
Analysis of Metabolites by HPLC-MS

This protocol provides a general framework for the analysis of this compound and its metabolites in biological samples.

Objective: To separate, detect, and aid in the structural elucidation of this compound metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column is typically used for the separation of drugs and their metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

  • Flow Rate: A typical flow rate for analytical HPLC is in the range of 0.2-1.0 mL/min.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for piperazine-containing compounds.

  • Scan Mode: A full scan mode is used to detect all ions within a specified mass range.

  • Tandem MS (MS/MS): For structural elucidation, product ion scans are performed on the parent ions of potential metabolites to obtain fragmentation patterns.

Logical Relationship: Metabolite Identification

metabolite_identification Sample Biological Sample (e.g., Plasma, S9 incubate) HPLC HPLC Separation Sample->HPLC MS Mass Spectrometry (Full Scan) HPLC->MS Metabolite_Ion Potential Metabolite Ion (m/z) MS->Metabolite_Ion MSMS Tandem MS (MS/MS) (Fragmentation) Metabolite_Ion->MSMS Structure Proposed Structure MSMS->Structure Standard Synthetic Standard (Confirmation) Structure->Standard Comparison

Logical workflow for metabolite identification.

Conclusion

This compound is subject to extensive first-pass metabolism, leading to the formation of multiple metabolites. To date, one hydroxy-metabolite has been identified, with evidence suggesting the existence of at least two other metabolites in rat serum and potentially up to seven in vitro. The primary metabolic pathways likely involve hydroxylation, N-dealkylation, and other oxidative reactions catalyzed by the cytochrome P-450 system.

Further research is required for the complete structural elucidation and quantitative analysis of all this compound metabolites. Such studies are essential for a comprehensive understanding of its pharmacokinetic profile, potential for drug-drug interactions, and overall safety and efficacy. The experimental protocols outlined in this guide provide a framework for future investigations in this area.

References

A Framework for Evaluating the Potential Neuroprotective Effects of Novel Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document outlines a comprehensive framework for the preclinical evaluation of neuroprotective agents. The compound "centpropazine" is used as a conceptual placeholder to illustrate this framework. As of late 2025, publicly available scientific literature on the specific neuroprotective effects of this compound is scarce. Therefore, the experimental data and pathways described herein are representative of the field of neuroprotection research and are not based on actual studies of this compound unless otherwise specified.

Introduction: The Quest for Neuroprotection

Neurodegenerative diseases and acute neurological injuries, such as stroke and traumatic brain injury, represent a significant global health burden. A key therapeutic strategy is neuroprotection, which aims to prevent neuronal death and preserve brain function.[1][2] The development of effective neuroprotective agents requires a rigorous preclinical evaluation pipeline to identify mechanisms of action and establish efficacy before moving to clinical trials.[1][3]

This technical guide is intended for researchers, scientists, and drug development professionals. It details the essential methodologies, data presentation standards, and mechanistic investigations required to assess the neuroprotective potential of a novel or repurposed compound. We will explore a logical progression of experiments from in vitro cell-based assays to in vivo animal models, focusing on quantitative, reproducible, and translatable outcomes.

Core Mechanisms of Neuroprotection

Neuroprotective strategies often target common pathways of neuronal injury.[4] Understanding these mechanisms is crucial for designing relevant experiments and interpreting results. Key mechanisms include:

  • Anti-Excitotoxicity: Preventing neuronal damage caused by the overactivation of glutamate receptors.

  • Anti-Oxidative Stress: Mitigating damage from reactive oxygen species (ROS) by enhancing endogenous antioxidant systems.

  • Anti-Inflammatory Effects: Suppressing the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.

  • Anti-Apoptotic Activity: Inhibiting programmed cell death cascades to promote neuronal survival.

  • Modulation of Neurotrophic Factors: Upregulating the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) to support neuronal growth and survival.

Preclinical Experimental Workflow

A robust preclinical assessment follows a structured workflow, moving from high-throughput in vitro screening to more complex and physiologically relevant in vivo models. This progression allows for early identification of promising candidates and elucidation of their mechanisms of action while minimizing the use of animal models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Model Testing cluster_2 Phase 3: Advanced Analysis a Compound Library Screening b Primary Neuronal Culture Assays (Toxicity & Efficacy) a->b c Mechanism of Action Studies (e.g., Oxidative Stress, Apoptosis) b->c d Animal Model Selection (e.g., MCAO for Stroke) c->d Lead Candidate Selection e Dose-Response & Therapeutic Window d->e f Functional & Behavioral Outcomes e->f g Histological & Biochemical Analysis f->g h Biomarker Identification g->h Efficacy Confirmation i Target Engagement Studies h->i

Figure 1: Preclinical workflow for neuroprotective drug discovery.

In Vitro Experimental Protocols

In vitro models provide a controlled environment for initial efficacy, toxicity, and mechanistic studies.

Primary Neuronal Culture & Insult Model

Objective: To assess the direct neuroprotective effect of a compound on primary neurons subjected to a specific insult.

Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are harvested from embryonic day 18 (E18) rat or mouse pups. The tissue is dissociated and plated on poly-D-lysine-coated plates. Cultures are maintained in neurobasal medium supplemented with B27 for 7-10 days to allow for maturation.

  • Induction of Injury (Example: Glutamate Excitotoxicity):

    • The culture medium is replaced with a magnesium-free buffer.

    • Neurons are exposed to 100 µM glutamate for 15-30 minutes to induce excitotoxic injury.

  • Treatment: The test compound (e.g., "Compound X") is applied at various concentrations (e.g., 0.1 µM to 100 µM) either as a pre-treatment (1-2 hours before the insult) or co-treatment with the glutamate insult.

  • Endpoint Assessment: After 24 hours of recovery, neuronal viability is assessed using quantitative assays.

Assessment of Neuronal Viability

Protocol 1: MTT Assay (Metabolic Activity) This assay measures the activity of mitochondrial reductase enzymes, which are typically active only in living cells.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Viable cells will reduce the yellow MTT to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: LDH Release Assay (Membrane Integrity) This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell lysis, indicating a loss of plasma membrane integrity.

  • Collect a sample of the culture medium from each well.

  • Add the medium to a reaction mixture containing the LDH substrate.

  • LDH catalyzes the conversion of lactate to pyruvate, which generates a colored product.

  • Measure the absorbance at 490 nm. Higher absorbance indicates greater cell death.

Data Presentation: In Vitro Neuroprotection

Quantitative data from in vitro assays should be clearly summarized to compare the effects of different treatment concentrations.

Treatment GroupConcentration (µM)Neuronal Viability (% of Control) (MTT Assay)LDH Release (% of Max Damage)
Control (No Insult) -100 ± 4.55.2 ± 1.1
Vehicle + Glutamate -45.3 ± 3.8100 ± 5.1
Compound X + Glutamate 0.152.1 ± 4.188.4 ± 4.9
Compound X + Glutamate 1.068.7 ± 5.265.1 ± 3.7
Compound X + Glutamate 10.085.4 ± 4.9 32.6 ± 2.8
Compound X + Glutamate 100.082.1 ± 5.5 35.8 ± 3.1
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle + Glutamate.

In Vivo Experimental Protocols

Animal models are essential for evaluating the therapeutic efficacy of a compound in a complex physiological system. The choice of model should reflect the clinical condition of interest, such as ischemic stroke.

Animal Model: Transient Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used animal model for inducing focal cerebral ischemia that mimics human stroke.

Methodology (Rat Model):

  • Anesthesia: Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane. Monitor and maintain body temperature at 37°C throughout the procedure.

  • Surgical Procedure:

    • Make a midline ventral neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA proximally and the ECA distally.

    • Insert a 4-0 monofilament nylon suture with a silicon-coated tip into the ICA via an incision in the ECA stump.

    • Advance the filament approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).

  • Occlusion & Reperfusion: Maintain the occlusion for a set duration (e.g., 90 minutes). For reperfusion, withdraw the filament to restore blood flow. Sham-operated animals undergo the same surgery without filament insertion.

  • Drug Administration: Administer the test compound (e.g., "Compound X") intravenously or intraperitoneally at a predetermined time point relative to the MCAO (e.g., at the time of reperfusion).

Outcome Assessment

Protocol 1: Neurological Deficit Scoring Assess sensorimotor deficits at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale):

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Circling towards the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

Protocol 2: Infarct Volume Measurement (TTC Staining)

  • At 48 hours post-MCAO, euthanize the animal and harvest the brain.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

  • TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).

  • Digitize the slices and use image analysis software to quantify the infarct volume, often corrected for edema.

Protocol 3: Biochemical Markers of Brain Injury Collect blood or cerebrospinal fluid (CSF) samples to measure the concentration of brain-specific proteins released after injury.

  • S-100B: A protein primarily found in astrocytes; elevated levels indicate glial injury and blood-brain barrier disruption.

  • Neuron-Specific Enolase (NSE): A glycolytic enzyme found in neurons; its presence in serum or CSF indicates neuronal damage.

  • Glial Fibrillary Acidic Protein (GFAP): An astrocyte structural protein, considered a specific marker for astrocytic injury or death.

Data Presentation: In Vivo Neuroprotection

Summarize in vivo data to provide a clear picture of the compound's efficacy across multiple endpoints.

Treatment GroupNeurological Score (0-4)Infarct Volume (mm³)Serum S-100B (ng/mL)
Sham 0.1 ± 0.12.5 ± 1.10.5 ± 0.1
Vehicle + MCAO 3.2 ± 0.4210.5 ± 15.84.8 ± 0.6
Compound X + MCAO 1.8 ± 0.3 115.2 ± 12.32.1 ± 0.4
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle + MCAO.

Key Signaling Pathways in Neuroprotection

Elucidating the molecular pathways modulated by a compound is critical for understanding its mechanism of action and for target validation.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. Activation of this pathway by neurotrophic factors or therapeutic agents can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote survival gene expression.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Neurotrophin Neurotrophic Factor (e.g., BDNF) Receptor TrkB Receptor Neurotrophin->Receptor CompoundX Compound X CompoundX->Receptor Potential Agonist PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits CREB CREB Akt->CREB Activates Survival Cell Survival & Growth mTOR->Survival Bad->Survival Inhibits Apoptosis CREB->Survival

Figure 2: The PI3K/Akt signaling pathway in neuronal survival.

Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective genes.

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Dissociates CompoundX Compound X CompoundX->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Figure 3: The Nrf2/ARE antioxidant response pathway.

Conclusion and Future Directions

The evaluation of a compound's neuroprotective potential is a multifaceted process that requires a combination of in vitro and in vivo models to establish efficacy and elucidate the mechanism of action. The framework presented here, from initial cell-based screening to functional assessment in clinically relevant animal models, provides a robust pathway for preclinical drug development. While specific data on this compound's neuroprotective effects are not currently available, this guide provides the comprehensive blueprint that would be necessary for such an investigation. Future research should focus on utilizing advanced models, such as human iPSC-derived neurons and organoids, to improve the translational relevance of preclinical findings and accelerate the discovery of new therapies for neurological disorders.

References

Physicochemical Properties of Centpropazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centpropazine is an experimental antidepressant agent that was developed in India and reached Phase III clinical trials, though it was never marketed.[1] Described as having imipramine-like clinical effects, it has demonstrated the ability to reverse reserpine-induced effects and potentiate amphetamine-induced effects in animal models.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering critical data for researchers and professionals involved in drug discovery and development. Due to its status as an unmarketed drug, some physicochemical data is limited to computational predictions, which are clearly indicated.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. This data is essential for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

Table 1: General and Structural Properties of this compound
PropertyValueSource
IUPAC Name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one[2]
Molecular Formula C22H28N2O3[2]
Molecular Weight 368.5 g/mol [2]
Canonical SMILES CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O
InChI Key ZQPXSRTZFYHSFB-UHFFFAOYSA-N
CAS Number 91315-34-3
Appearance Solid powder
Table 2: Experimentally Determined and Predicted Physicochemical Data for this compound
PropertyValueTypeSource
Melting Point Not availableExperimental
Boiling Point 560.7 °C at 760 mmHgPredicted
Density 1.147 g/cm³Predicted
Water Solubility Data not availableExperimental-
logP (Octanol-Water Partition Coefficient) 2.844Predicted
pKa Data not availableExperimental-
Flash Point 292.9 °CPredicted

Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound's antidepressant effects is not fully elucidated. However, studies have shown that it interacts with the noradrenergic system. Specifically, in vitro studies on rat cerebral cortical slices have demonstrated that this compound:

  • Inhibits the accumulation of inositol phosphate stimulated by noradrenaline.

  • Moderately antagonizes the specific binding of [³H]prazosin, a known α1-adrenoceptor antagonist.

  • Does not affect the specific binding of the β-adrenoceptor ligand [³H]CGP 12177.

  • Does not alter the accumulation of cyclic AMP (cAMP).

These findings suggest that this compound's activity is mediated, at least in part, through the α1-adrenergic receptor signaling pathway, which is coupled to the phosphoinositide second messenger system.

Diagram: Proposed Signaling Pathway of this compound at the α1-Adrenergic Receptor

Centpropazine_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonizes Noradrenaline Noradrenaline Noradrenaline->Alpha1_Receptor Activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Cellular_Response Downstream Cellular Response IP3->Cellular_Response Leads to DAG->Cellular_Response Leads to

Proposed antagonistic action of this compound on the α1-adrenergic signaling pathway.

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of this compound are not available in the cited literature, standard methodologies for these measurements are well-established in the field of pharmaceutical sciences. The following outlines general protocols that would be applicable.

Determination of Melting Point

A standard capillary melting point apparatus would be utilized. A small, powdered sample of this compound would be packed into a capillary tube and placed in the apparatus. The temperature would be gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid would be recorded as the melting point.

Diagram: General Workflow for Melting Point Determination

Melting_Point_Workflow Start Start Sample_Prep Prepare powdered This compound sample Start->Sample_Prep Capillary_Loading Pack sample into a capillary tube Sample_Prep->Capillary_Loading Apparatus_Setup Place capillary in melting point apparatus Capillary_Loading->Apparatus_Setup Heating Gradually heat the sample Apparatus_Setup->Heating Observation Observe for melting Heating->Observation Record_Range Record melting temperature range Observation->Record_Range Melting Observed End End Record_Range->End

A generalized workflow for the experimental determination of a compound's melting point.
Determination of Aqueous Solubility

The shake-flask method is a common technique for determining aqueous solubility. An excess amount of this compound would be added to a known volume of water or a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask. The flask would be agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension would then be filtered to remove undissolved solid, and the concentration of this compound in the filtrate would be determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Determination of pKa

Potentiometric titration is a widely used method for pKa determination. A solution of this compound of known concentration would be prepared in a suitable solvent system (e.g., water or a water-co-solvent mixture if solubility is low). The solution would be titrated with a standardized solution of a strong acid or base, and the pH of the solution would be measured after each addition of the titrant. A plot of pH versus the volume of titrant added would be generated, and the pKa would be determined from the midpoint of the buffer region of the titration curve.

Conclusion

This technical guide consolidates the available physicochemical data for this compound, highlighting both experimentally derived and computationally predicted values. The information on its interaction with the noradrenergic system provides a basis for understanding its potential mechanism of action. While a lack of comprehensive experimental data presents a challenge, the provided information and generalized protocols offer a valuable resource for researchers and drug development professionals interested in further investigating this compound. Future experimental work is necessary to validate the predicted properties and to further elucidate the detailed molecular mechanisms underlying its pharmacological effects.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Centpropazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Centpropazine is a novel antidepressant compound.[1] Accurate and reliable analytical methods are crucial for its quantitative determination in biological matrices for pharmacokinetic studies and for the assessment of purity and related substances in the active pharmaceutical ingredient (API). This document provides detailed protocols for the HPLC analysis of this compound in serum and a general method for the analysis of related substances in the bulk drug material. The bioanalytical method has been developed and validated for use in human, monkey, and rat serum.[1]

Principle of the Method

The methods utilize reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates this compound from endogenous components in serum or from its related substances based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration of the analyte is determined by comparing the peak area of the analyte to a calibration curve constructed from reference standards.

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Centrifuge.

    • Vortex mixer.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (e.g., 0.45 µm).

  • Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphate buffer.

    • Water (HPLC grade or purified).

    • Reagents for pH adjustment (e.g., orthophosphoric acid).

Part A: Bioanalytical Method for this compound in Serum

This section details the validated method for the quantification of this compound in serum, essential for pharmacokinetic studies.[1]

Experimental Protocol: Bioanalysis in Serum

4.1. Chromatographic Conditions

The chromatographic conditions for the analysis of this compound in serum are summarized in the table below.[1]

ParameterCondition
Stationary Phase (Column) C18
Mobile Phase Acetonitrile : Phosphate Buffer (60:40, v/v)
Flow Rate 1.5 mL/min
Detection Wavelength 270 nm
Injection Volume Not specified, typically 20-100 µL
Column Temperature Ambient
Run Time Sufficient to elute the drug and any metabolites

4.2. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate matrix (e.g., drug-free serum) to create calibration standards.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

4.3. Sample Preparation (Serum)

Three sample clean-up methods were developed based on the available serum volume to enhance sensitivity.[1] The general principle involves protein precipitation followed by liquid-liquid extraction.

  • Protein Precipitation: To a known volume of serum sample (e.g., 0.5 mL), add a protein precipitating agent like acetonitrile.

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube. The supernatant can be directly injected if clean, or a further liquid-liquid extraction step can be performed to concentrate the analyte and remove interferences.

  • Evaporation: If extraction is performed, evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC system.

Method Validation Summary (Bioanalytical)

The method was fully validated in human serum and extended to monkey and rat serum. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 2.5 ng/mL - 5 µg/mL (across three different sample volumes)
Accuracy (Recovery) 92% - 105%
Precision (Within & Between Run) < 10% RSD
Lowest Limit of Quantitation (LLOQ) 2.5 ng/mL (requiring 4 mL serum)
Stability Stable for up to three freeze-thaw cycles

Part B: General Method for Related Substances in Bulk Drug

This section provides a general, non-validated protocol for the analysis of related substances (impurities) in this compound API. This method is based on common industry practices for impurity profiling and should be fully developed and validated for its intended use.

Experimental Protocol: Related Substances

6.1. Chromatographic Conditions (General Method)

A gradient elution method is typically employed to separate impurities with a wide range of polarities from the main API peak.

ParameterCondition (Typical)
Stationary Phase (Column) C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 0.01 M Phosphate Buffer, pH adjusted)
Mobile Phase B Acetonitrile or Methanol
Gradient Elution A time-based gradient from high %A to high %B (e.g., 5% to 95% B over 30-40 min)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm (or photodiode array detector for peak purity)
Injection Volume 20 µL
Column Temperature 30-40 °C

6.2. Preparation of Solutions (General Method)

  • Diluent: A mixture of the mobile phase components is typically used as the diluent (e.g., Water:Acetonitrile 50:50).

  • Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Prepare a solution of the this compound API sample at the same concentration as the standard solution.

  • Spiked Sample (for validation): Prepare a sample solution spiked with known impurities at relevant concentrations (e.g., reporting threshold) to demonstrate specificity and accuracy.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Serum Serum Sample (e.g., 0.5 mL) Add_ACN Add Acetonitrile (Protein Precipitation) Serum->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (under Nitrogen) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18 Column Separation Inject->Column Detect UV Detection at 270 nm Column->Detect Data Data Acquisition & Peak Integration Detect->Data

G Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Robustness Robustness Validation->Robustness Linearity->Accuracy Accuracy->Precision Precision->Sensitivity

References

Application Notes and Protocols for the Quantification of Centpropazine in Rat Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of centpropazine in rat serum. The document includes detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) with UV detection, and a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Additionally, common signaling pathways for antidepressant drugs, potentially relevant to this compound, are illustrated.

Overview of this compound

This compound is an antidepressant compound.[1] For pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for its quantification in biological matrices is crucial.[2]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated HPLC-UV method for the quantification of this compound in human serum, which has been extended to rat serum.[1]

Table 1: Linearity and Limit of Quantitation (LOQ)

Serum Volume (µL)Linear Quantitation Range (ng/mL)Lowest Limit of Quantitation (LOQ) (ng/mL)
50312.5 - 5000312
50040 - 250040
40002.5 - 802.5

Table 2: Accuracy and Precision

ParameterAcceptance CriteriaResult
Within-run variability (Precision)< 10%Compliant
Between-run variability (Precision)< 10%Compliant
Accuracy< 10%Compliant

Table 3: Recovery and Stability

ParameterConcentration Range (ng/mL)Recovery (%)Stability
Recovery5 - 250092 - 105-
Freeze-thaw cycles--Stable up to three cycles

Experimental Protocols

Rat Serum Sample Collection and Preparation

Materials:

  • Male Sprague-Dawley rats[3]

  • Anesthetic (e.g., ether, isoflurane)

  • Blood collection tubes (e.g., Vacutainer)

  • Centrifuge

  • Microcentrifuge tubes

  • -80°C freezer

Protocol:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Collect blood samples from the dorsal aorta or other appropriate site into blood collection tubes.[4]

  • Allow the blood to clot at room temperature for approximately 20-30 minutes.

  • Centrifuge the blood samples at approximately 1300 x g for 20 minutes to separate the serum.

  • Carefully aspirate the supernatant (serum) and transfer it to clean, labeled microcentrifuge tubes.

  • Store the serum samples at -80°C until analysis.

HPLC-UV Method for this compound Quantification

This method is based on a previously published and validated assay.

3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw the rat serum samples on ice.

  • To a 500 µL aliquot of serum, add an appropriate internal standard (IS).

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex the mixture for 2-3 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

3.2.2. Chromatographic Conditions

  • Column: C18 column

  • Mobile Phase: Acetonitrile and phosphate buffer (60:40, v/v)

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: Appropriate volume based on the expected concentration range and instrument sensitivity.

Proposed LC-MS/MS Method for this compound Quantification

3.3.1. Sample Preparation: Protein Precipitation This method is simpler and faster than LLE, making it suitable for high-throughput analysis.

  • Thaw the rat serum samples on ice.

  • To a 100 µL aliquot of serum in a microcentrifuge tube, add an appropriate internal standard (IS).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

3.3.2. Proposed LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase column such as a C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v).

  • Gradient: A gradient elution should be optimized to ensure good separation of this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS would need to be determined by direct infusion.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Rat Sprague-Dawley Rat Blood_Collection Blood Collection Rat->Blood_Collection Serum_Separation Serum Separation (Centrifugation) Blood_Collection->Serum_Separation Protein_Precipitation Protein Precipitation (Acetonitrile) Serum_Separation->Protein_Precipitation Method 1 LLE Liquid-Liquid Extraction Serum_Separation->LLE Method 2 SPE Solid-Phase Extraction Serum_Separation->SPE Method 3 LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS HPLC_UV HPLC-UV Analysis LLE->HPLC_UV SPE->LC_MSMS Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Pharmacokinetics Pharmacokinetic Analysis Quantification->Pharmacokinetics

Caption: Experimental workflow for quantifying this compound in rat serum.

General Antidepressant Signaling Pathway

The specific signaling pathway of this compound has not been fully elucidated. However, many antidepressant drugs are known to modulate monoaminergic systems and downstream signaling cascades that regulate neuroplasticity and cell survival. The following diagram illustrates a generalized signaling pathway that may be relevant to the mechanism of action of this compound.

antidepressant_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Antidepressant Antidepressant (e.g., this compound) Receptor Monoamine Receptor (e.g., 5-HT, NE) Antidepressant->Receptor Modulates cAMP cAMP Pathway Receptor->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF BDNF Expression CREB->BDNF Increases TrkB TrkB Receptor BDNF->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt mTOR mTOR Pathway PI3K_Akt->mTOR Synaptic_Plasticity Synaptic Plasticity mTOR->Synaptic_Plasticity Neurogenesis Neurogenesis mTOR->Neurogenesis Cell_Survival Cell Survival mTOR->Cell_Survival

Caption: A generalized signaling pathway for antidepressant drugs.

References

Application Notes and Protocols for In Vivo Experimental Design Using Centpropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centpropazine is an experimental antidepressant compound that has been investigated for its potential therapeutic effects. These application notes provide a comprehensive guide for designing and conducting in vivo preclinical studies to evaluate the antidepressant-like activity of this compound. The protocols detailed below are based on established rodent models of antidepressant efficacy and incorporate pharmacokinetic data specific to this compound.

Mechanism of Action (Putative)

The precise mechanism of action of this compound is not fully elucidated. However, available information suggests it may act as a serotonin uptake inhibitor. Like other antidepressants, its effects are likely mediated through the modulation of monoaminergic systems, leading to downstream changes in intracellular signaling pathways that regulate neuroplasticity and mood.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

This table summarizes the key pharmacokinetic parameters of this compound in Sprague-Dawley rats, which is essential for appropriate dose selection and timing of administration in experimental protocols.[1]

ParameterIntravenous (5 mg/kg)Oral (40 mg/kg)Intraperitoneal (5 mg/kg)
Elimination Half-life (t½) 39.5 min--
Clearance (CL) 118 ml/min/kg--
Volume of Distribution (Vd) 1945 ml/kg--
Bioavailability (F%) 100%~0.2%-
Time to Maximum Concentration (Tmax) -30 min-
Protein Binding ~92%~92%~92%

Note: The low oral bioavailability suggests that intraperitoneal or intravenous administration may be more suitable for achieving consistent systemic exposure in preclinical studies.

Experimental Protocols

Protocol 1: Forced Swim Test (FST) in Rats

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. It is based on the principle that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. Antidepressant compounds are expected to reduce the duration of this immobility.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, distilled water with a solubilizing agent)

  • Male Sprague-Dawley rats (200-250 g)

  • Cylindrical containers (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm

  • Video recording equipment

  • Towels for drying the animals

Procedure:

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. Handle the animals daily for several days leading up to the test to minimize stress.

  • Drug Administration:

    • Divide animals into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control like Imipramine).

    • Based on the pharmacokinetic data, administer this compound via intraperitoneal (IP) injection 30 minutes before the test to coincide with the time of maximum brain concentration.[1]

    • A suggested starting dose range for IP administration could be 5-20 mg/kg, to be optimized in pilot studies.

  • Pre-swim Session (Day 1):

    • Place each rat individually into the swim cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the rats, dry them thoroughly with a towel, and return them to their home cages. This session habituates the animals to the procedure and induces a stable baseline of immobility.

  • Test Session (Day 2):

    • 24 hours after the pre-swim session, administer the assigned treatment (Vehicle, this compound, or Positive Control).

    • 30 minutes post-injection, place the rats individually back into the swim cylinders for a 5-minute test session.

    • Record the entire 5-minute session for each animal.

  • Data Analysis:

    • Score the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • Compare the immobility times between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the this compound-treated groups compared to the vehicle group suggests an antidepressant-like effect.

Protocol 2: Tail Suspension Test (TST) in Mice

The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs in mice. The principle is similar to the FST, where immobility is induced by the inescapable stress of being suspended by the tail.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice (20-25 g)

  • A horizontal bar or shelf edge for suspension

  • Adhesive tape

  • Video recording equipment

Procedure:

  • Acclimation: House mice in the facility for at least one week and handle them for several days prior to the experiment.

  • Drug Administration:

    • Randomly assign mice to treatment groups.

    • Administer this compound via intraperitoneal (IP) injection 30 minutes before the test.

    • A suggested starting dose range for IP administration in mice could be 5-20 mg/kg, to be determined by pilot studies.

  • Test Procedure:

    • Secure the mouse's tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended approximately 50 cm above the floor.

    • The total duration of the test is 6 minutes.

    • Record the entire session for each mouse.

  • Data Analysis:

    • Score the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • Compare the immobility duration across the different treatment groups. A significant reduction in immobility time for the this compound-treated groups relative to the vehicle group is indicative of antidepressant-like activity.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate putative signaling pathways involved in the mechanism of action of antidepressants like this compound.

Antidepressant_Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibition Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor G_Protein G-Protein Serotonin_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF_Gene BDNF Gene CREB->BDNF_Gene BDNF_Protein BDNF BDNF_Gene->BDNF_Protein Neuroplasticity Increased Neuroplasticity BDNF_Protein->Neuroplasticity

Caption: Putative mechanism of this compound on serotonergic signaling.

mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Antidepressants Antidepressants (e.g., this compound) BDNF BDNF Antidepressants->BDNF Increases TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Synaptogenesis Synaptogenesis Protein_Synthesis->Synaptogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Caption: General antidepressant effect on the mTOR signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Handling (1 week) Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment Drug_Admin This compound/Vehicle Administration (IP) Group_Assignment->Drug_Admin Behavioral_Test Behavioral Testing (FST or TST) 30 min post-injection Drug_Admin->Behavioral_Test Video_Recording Video Recording (5-6 min session) Behavioral_Test->Video_Recording Behavioral_Scoring Scoring of Immobility Duration Video_Recording->Behavioral_Scoring Stats Statistical Analysis (e.g., ANOVA) Behavioral_Scoring->Stats Results Results Interpretation Stats->Results

Caption: Workflow for in vivo antidepressant screening.

References

Administering Centpropazine to animal models

Author: BenchChem Technical Support Team. Date: November 2025

I'm sorry, but I was unable to retrieve any results for your search.

[1] Synthesis and Antidepressant Activity of Some Analogues of Centpropazine - Medknow Abstract. A series of 1-(4-aroylphenoxy)-3-(4-aryl-1-piperazinyl)-2-propanols were synthesized by a convenient two step synthesis. The key step in the synthesis is the reaction of 1-(4-aroylphenoxy)-2,3-epoxypropane with arylpiperazines. The title compounds were evaluated for their antidepressant activity by Porsolt's behavioral despair test on mice. The compounds were also tested for their acute toxicity. Most of the compounds were found to possess significant antidepressant activity. ...

  • Abstract

  • A series of 1-(4-aroylphenoxy)-3-(4-aryl-1-piperazinyl)-2-propanols were synthesized by a convenient two step synthesis. The key step in the synthesis is the reaction of 1-(4-aroylphenoxy)-2,3-epoxypropane with arylpiperazines. The title compounds were evaluated for their antidepressant activity by Porsolt's behavioral despair test on mice. The compounds were also tested for their acute toxicity. Most of the compounds were found to possess significant antidepressant activity. ... The title compounds were evaluated for their antidepressant activity by Porsolt's behavioral despair test on mice. The compounds were also tested for their acute toxicity. Most of the compounds were found to possess significant antidepressant activity. ... This is an open access article distributed under the terms of the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 License, which allows others to remix, tweak, and build upon the work non-commercially, as long as the author is credited and the new creations are licensed under the identical terms. ...

  • References

  • Porsolt RD, Bertin A, Jalfre M. Behavioural despair in mice: A primary screening test for antidepressants. Arch Int Phamacodyn. ... "

  • Srimal RC, Dhawan BN. Pharmacology of 1-(2-aminoethyl)-4-N-substituted piperazine, a new class of hypotensive agents. ... "

  • Gupta PP, Srimal RC, Dhawan BN. Arousal effect of a new analeptic agent, centphenequin. ... "

  • Sur RN, Shanker G, Rathore RKS, Chak IM, Agarwal SK, Jain PC, et al. ... "

  • Sohoni P, Nagarsenker M. This compound analogues as potential antidepressants. Indian J Pharm Sci. ... "

  • Sohoni P, Nagarsenker M. Synthesis and antidepressant activity of some analogues of this compound. ... "

  • Dhavale PR, Nagarsenker MS. Synthesis and antidepressant activity of some analogues of this compound. ... "

  • Dhavale PR, Nagarsenker MS. Synthesis and antidepressant activity of some analogues of this compound. ... "

  • Dhavale PR, Nagarsenker MS. Synthesis and antidepressant activity of some analogues of this compound. ... "

  • Dhavale PR, Nagarsenker MS. Synthesis and antidepressant activity of some analogues of this compound. 2

[3] Synthesis and Antidepressant Activity of Some Analogues of this compound - Medknow A series of 1-(4-aroylphenoxy)-3-(4-aryl-1-piperazinyl)-2-propanols were synthesized by a convenient two step synthesis. The key step in the synthesis is the reaction of 1-(4-aroylphenoxy)-2,3-epoxypropane with arylpiperazines. The title compounds were evaluated for their antidepressant activity by Porsolt's behavioral despair test on mice. The compounds were also tested for their acute toxicity. Most of the compounds were found to possess significant antidepressant activity. ... This is an open access article distributed under the terms of the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 License, which allows others to remix, tweak, and build upon the work non-commercially, as long as the author is credited and the new creations are licensed under the identical terms. ...

  • References

  • Porsolt RD, Bertin A, Jalfre M. Behavioural despair in mice: A primary screening test for antidepressants. Arch Int Phamacodyn. ... "

  • Srimal RC, Dhawan BN. Pharmacology of 1-(2-aminoethyl)-4-N-substituted piperazine, a new class of hypotensive agents. ... "

  • Gupta PP, Srimal RC, Dhawan BN. Arousal effect of a new analeptic agent, centphenequin. ... "

  • Sur RN, Shanker G, Rathore RKS, Chak IM, Agarwal SK, Jain PC, et al. ... "

  • Sohoni P, Nagarsenker M. This compound analogues as potential antidepressants. Indian J Pharm Sci. ... "

  • Sohoni P, Nagarsenker M. Synthesis and antidepressant activity of some analogues of this compound. ... "

  • Dhavale PR, Nagarsenker MS. Synthesis and antidepressant activity of some analogues of this compound. ... "

  • Dhavale PR, Nagarsenker MS. Synthesis and antidepressant activity of some analogues of this compound. ... "

  • Dhavale PR, Nagarsenker MS. Synthesis and antidepressant activity of some analogues of this compound. ... "

  • Dhavale PR, Nagarsenker MS. Synthesis and antidepressant activity of some analogues of this compound. --INVALID-LINK-- NOTES AND PROTOCOLS: ADMINISTERING this compound TO ANIMAL MODELS**

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an experimental antidepressant compound that has been investigated for the treatment of major depressive disorder.[4] While it reached Phase 3 clinical trials, it was never marketed.[4] This document provides a comprehensive overview of the administration of this compound to animal models, summarizing key pharmacokinetic data and providing detailed experimental protocols based on available literature.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in Sprague-Dawley rats. This data is crucial for designing in vivo experiments and determining appropriate dosing regimens.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose [5]

ParameterIntravenous (5 mg/kg)Oral (40 mg/kg)Intraperitoneal (5 mg/kg)Intraduodenal (4 mg/kg)Intraduodenal (8 mg/kg)
AUC (ng·h/mL) 2110 ± 2458.4 ± 1.5---
Cmax (ng/mL) -15.5 ± 2.1---
Tmax (min) -30---
Elimination Half-life (t½) (min) 39.5 ± 4.5----
Clearance (CL) (mL/min/kg) 118 ± 13----
Volume of Distribution (Vd) (mL/kg) 1945 ± 235----
Bioavailability (%) -~0.2-Similar to oralSimilar to oral

Table 2: Additional Pharmacokinetic Properties of this compound in Rats

PropertyValue
Protein Binding (Serum) 92.0% ± 0.8%
Brain Penetration Readily penetrates the brain
Time to Cmax in Brain (Oral Dosing) 30 minutes
Total First-Pass Effect (Gut & Liver) 98.7%

Experimental Protocols

Detailed methodologies for key experiments involving the administration of this compound to animal models are outlined below. These protocols are based on established practices in preclinical antidepressant research.

Protocol 1: Pharmacokinetic Analysis in Sprague-Dawley Rats

This protocol is adapted from the study by Mandagere et al. (2004).

Objective: To determine the pharmacokinetic profile of this compound following various routes of administration.

Animals: Male Sprague-Dawley rats.

Groups:

  • Group 1: Intravenous (IV) administration (5 mg/kg)

  • Group 2: Oral (PO) gavage (40 mg/kg)

  • Group 3: Intraperitoneal (IP) injection (5 mg/kg)

  • Group 4: Intraduodenal (ID) administration (4 and 8 mg/kg)

Procedure:

  • Drug Preparation: Prepare this compound solutions in an appropriate vehicle.

  • Administration:

    • IV: Administer via a cannulated jugular vein.

    • PO: Administer using an oral gavage needle.

    • IP: Inject into the peritoneal cavity.

    • ID: Administer directly into the duodenum.

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.

  • Plasma Separation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Analyze plasma concentrations of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½, CL, Vd) using appropriate software.

DOT Script for Experimental Workflow:

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis drug_prep Drug Preparation iv Intravenous (IV) drug_prep->iv po Oral (PO) drug_prep->po ip Intraperitoneal (IP) drug_prep->ip id Intraduodenal (ID) drug_prep->id animal_prep Animal Acclimatization animal_prep->iv animal_prep->po animal_prep->ip animal_prep->id blood_sampling Blood Sampling iv->blood_sampling po->blood_sampling ip->blood_sampling id->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep hplc HPLC Analysis plasma_sep->hplc pk_analysis Pharmacokinetic Analysis hplc->pk_analysis

Caption: Workflow for Pharmacokinetic Analysis of this compound in Rats.

Protocol 2: Evaluation of Antidepressant-like Activity (Forced Swim Test)

This protocol is a standard method for screening potential antidepressant drugs, as described in various studies.

Objective: To assess the antidepressant-like effects of this compound in a rodent model of behavioral despair.

Animals: Male mice or rats.

Groups:

  • Group 1: Vehicle control

  • Group 2: Positive control (e.g., Imipramine)

  • Group 3-5: this compound (various doses)

Procedure:

  • Drug Administration: Administer this compound or control substances via the desired route (e.g., IP or PO) at a specified time before the test.

  • Pre-swim Session (Day 1): Place each animal in a cylinder of water (25°C) for 15 minutes.

  • Test Session (Day 2): 24 hours after the pre-swim, place the animals back in the water for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: Compare the immobility times between the different treatment groups using appropriate statistical tests.

DOT Script for Experimental Workflow:

G cluster_treatment Treatment cluster_test Forced Swim Test cluster_scoring Data Collection & Analysis drug_admin Drug/Vehicle Administration pre_swim Day 1: Pre-swim (15 min) drug_admin->pre_swim test_swim Day 2: Test Swim (5 min) pre_swim->test_swim scoring Record Immobility Time test_swim->scoring analysis Statistical Analysis scoring->analysis

Caption: Workflow for the Forced Swim Test to Evaluate Antidepressant Activity.

Signaling Pathways

The exact mechanism of action of this compound is not fully understood. However, research suggests it may interact with the noradrenergic system.

Proposed Interaction with Noradrenergic Signaling

Studies have shown that this compound can inhibit inositol phosphate accumulation stimulated by noradrenaline in rat cerebral cortical slices. It also moderately antagonizes the binding of [³H]prazosin to α₁-adrenoceptors but does not affect β-adrenoceptor binding. This suggests a potential interaction with the Gq-coupled α₁-adrenergic signaling pathway.

DOT Script for Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol na Noradrenaline a1 α₁-Adrenoceptor na->a1 gq Gq Protein a1->gq plc PLC gq->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc cent This compound cent->a1 Antagonizes

Caption: Proposed Interaction of this compound with the α₁-Adrenergic Signaling Pathway.

Conclusion

These application notes and protocols provide a framework for researchers working with this compound in animal models. The summarized pharmacokinetic data and detailed experimental procedures offer a starting point for designing and conducting robust preclinical studies. Further research is necessary to fully elucidate the mechanism of action and therapeutic potential of this compound.

References

Application Notes and Protocols for Receptor Binding Assay of Centpropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine is an experimental antidepressant agent that has demonstrated clinical effects comparable to imipramine.[1] Its primary mechanism of action is understood to be the inhibition of serotonin reuptake, classifying it as a serotonin uptake inhibitor.[2] Additionally, studies have indicated its affinity for cortical noradrenergic receptors, where it acts as an antagonist at α1-adrenoceptors.[3] This document provides a detailed protocol for conducting a competitive receptor binding assay to characterize the interaction of this compound with its putative targets: the serotonin transporter (SERT) and the α1-adrenergic receptor. While specific quantitative binding data for this compound is not extensively available in public literature, this protocol outlines a robust methodology for determining key binding parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Introduction

Receptor binding assays are fundamental in vitro tools in pharmacology and drug discovery for characterizing the interaction between a ligand (such as a drug candidate) and its receptor.[4][5] These assays allow for the quantification of the affinity of a compound for a specific receptor, providing crucial information about its potency and selectivity. The primary methods for receptor binding assays are direct saturation binding and indirect competitive binding assays.

This protocol will focus on the competitive binding assay format. In this setup, the test compound (this compound) competes with a radiolabeled ligand of known high affinity for binding to the target receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, the IC50 value can be determined. This value can then be converted to the Ki value, which represents the intrinsic affinity of the test compound for the receptor.

Target Receptors and Signaling Pathways

Serotonin Transporter (SERT)

This compound is classified as a serotonin uptake inhibitor. The serotonin transporter (SERT) is a monoamine transporter protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating serotonergic signaling. By inhibiting SERT, this compound increases the concentration and duration of serotonin in the synapse, leading to its antidepressant effects.

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin_Vesicle Serotonin (5-HT) Five_HTP->Serotonin_Vesicle AADC Synaptic_Cleft 5-HT Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT This compound This compound This compound->SERT Inhibition Synaptic_Cleft->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade

Serotonin Transporter (SERT) Signaling Pathway.
α1-Adrenergic Receptor

Research has shown that this compound moderately antagonizes the specific binding of [3H]prazosin, a selective antagonist for α1-adrenoceptors. α1-Adrenergic receptors are G protein-coupled receptors (GPCRs) that are typically coupled to Gq proteins. Upon activation by endogenous catecholamines like norepinephrine and epinephrine, the Gq protein activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating various physiological responses. By antagonizing this receptor, this compound can modulate adrenergic signaling.

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1R α1-Adrenoceptor NE->Alpha1R Gq Gq Alpha1R->Gq Activates This compound This compound This compound->Alpha1R Antagonism PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

α1-Adrenergic Receptor Signaling Pathway.

Quantitative Data Presentation

TargetRadioligandTest CompoundIC50 (nM)Ki (nM)Reference
Serotonin Transporter (SERT)[³H]CitalopramThis compoundData to be determinedData to be determinedN/A
α1-Adrenoceptor[³H]PrazosinThis compoundData to be determinedData to be determined

Note: The values for IC50 and Ki are placeholders and need to be determined experimentally.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the affinity of this compound for the serotonin transporter (SERT) and α1-adrenoceptors.

Materials and Reagents
  • Test Compound: this compound

  • Radioligands:

    • [³H]Citalopram (for SERT assay)

    • [³H]Prazosin (for α1-adrenoceptor assay)

  • Non-labeled Competitors (for defining non-specific binding):

    • Fluoxetine or Paroxetine (for SERT assay)

    • Phentolamine or unlabeled Prazosin (for α1-adrenoceptor assay)

  • Receptor Source:

    • Rat or human brain cortex homogenates, or cell lines stably expressing human SERT or α1-adrenoceptors (e.g., CHO or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Cell harvester

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A1 Prepare Receptor Source (e.g., Brain Homogenate) A2 Determine Protein Concentration A1->A2 A3 Prepare Serial Dilutions of this compound A2->A3 B1 Add to wells: - Assay Buffer - Receptor Preparation - Radioligand ([³H]Citalopram or [³H]Prazosin) - this compound (or vehicle/unlabeled competitor) A3->B1 B2 Incubate at appropriate temperature and time B1->B2 C1 Terminate incubation by rapid filtration through glass fiber filters B2->C1 C2 Wash filters with ice-cold wash buffer C1->C2 C3 Dry filters and add scintillation cocktail C2->C3 C4 Measure radioactivity using a liquid scintillation counter C3->C4 D1 Calculate Specific Binding C4->D1 D2 Plot % Inhibition vs. log[this compound] D1->D2 D3 Determine IC50 using non-linear regression D2->D3 D4 Calculate Ki using the Cheng-Prusoff equation D3->D4

Competitive Receptor Binding Assay Workflow.
Detailed Methodology

1. Receptor Preparation (Rat Brain Cortex Homogenate)

  • Euthanize rats according to approved animal welfare protocols.

  • Rapidly dissect the cerebral cortex on ice.

  • Homogenize the tissue in 10 volumes of ice-cold assay buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane preparations in aliquots at -80°C until use.

2. Competitive Binding Assay

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, set up the following reaction mixtures in triplicate:

    • Total Binding: Receptor preparation, radioligand, and assay buffer (vehicle).

    • Non-specific Binding: Receptor preparation, radioligand, and a high concentration of the respective unlabeled competitor (e.g., 10 µM Fluoxetine for SERT or 10 µM Phentolamine for α1-adrenoceptors).

    • Displacement: Receptor preparation, radioligand, and varying concentrations of this compound.

  • The final assay volume is typically 200-250 µL. The concentration of the radioligand should be approximately equal to its Kd value. The amount of receptor protein should be optimized to ensure that less than 10% of the added radioligand is bound.

  • Incubate the plates at an appropriate temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Scintillation Counting

  • Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

4. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate Percent Inhibition:

    • % Inhibition = 100 x (1 - (Specific Binding with this compound / Specific Binding with vehicle))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to convert the IC50 value to the Ki value:

      • Ki = IC50 / (1 + ([L] / Kd))

      • Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

The provided application notes and protocols describe a comprehensive approach to characterizing the binding of this compound to the serotonin transporter and α1-adrenergic receptors. By following these detailed methodologies, researchers can obtain valuable quantitative data on the binding affinity of this compound, which is essential for understanding its pharmacological profile and for guiding further drug development efforts. The inclusion of signaling pathway diagrams and a clear experimental workflow aims to facilitate the practical application of these protocols in a research setting.

References

Application Notes and Protocols for Forced Degradation Studies of Centpropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][2] This information is essential for developing stable formulations, selecting appropriate packaging, and establishing storage conditions. Furthermore, forced degradation studies are integral to the development and validation of stability-indicating analytical methods, as required by regulatory agencies like the FDA and outlined in ICH guidelines.

This document provides detailed application notes and protocols for conducting forced degradation studies on Centpropazine, an antidepressant drug candidate. While specific forced degradation data for this compound is not extensively available in public literature, this guide offers a comprehensive framework based on general principles and established protocols for similar pharmaceutical compounds.

Experimental Protocols

A systematic approach to forced degradation involves exposing the drug substance to various stress conditions, including hydrolysis, oxidation, heat, and light.

General Sample Preparation

For all stress conditions, a stock solution of this compound should be prepared. A recommended starting concentration is 1 mg/mL, dissolved in a suitable solvent such as methanol or a mixture of methanol and water.

Acid Hydrolysis
  • Objective: To investigate the susceptibility of this compound to acid-catalyzed degradation.

  • Protocol:

    • To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (NaOH).

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

    • A control sample should be prepared by adding and neutralizing the acid at the initial time point.

Base Hydrolysis
  • Objective: To assess the stability of this compound in alkaline conditions.

  • Protocol:

    • To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl).

    • Dilute the final solution with the mobile phase for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

    • A control sample should be prepared by adding and neutralizing the base at the initial time point.

Oxidative Degradation
  • Objective: To determine the oxidative stability of this compound.

  • Protocol:

    • To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the final solution with the mobile phase for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

    • A control sample should be prepared by diluting the stock solution with water instead of H₂O₂.

Thermal Degradation
  • Objective: To evaluate the stability of this compound under thermal stress.

  • Protocol (Solid State):

    • Place a thin layer of this compound powder in a petri dish.

    • Expose the sample to a dry heat of 80°C in a calibrated oven for 48 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed solid sample in the mobile phase at a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

    • A control sample should be stored at room temperature.

  • Protocol (Solution State):

    • Heat the this compound stock solution (1 mg/mL) at 80°C for 48 hours.

    • After heating, cool the solution to room temperature.

    • Dilute the final solution with the mobile phase for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

    • A control sample should be stored at room temperature.

Photolytic Degradation
  • Objective: To assess the photosensitivity of this compound.

  • Protocol (Solid State and Solution):

    • Expose both the solid this compound powder and the this compound stock solution (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

    • Simultaneously, protect control samples (solid and solution) from light by wrapping them in aluminum foil and placing them alongside the exposed samples to act as dark controls.

    • After exposure, prepare solutions of the solid samples and dilute the solution samples with the mobile phase for HPLC analysis.

    • Analyze all samples using a validated stability-indicating HPLC method.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Stability-Indicating HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of maximum absorbance should be chosen.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Characterization of Degradation Products by LC-MS/MS
  • Objective: To identify and structurally elucidate the degradation products.

  • Protocol:

    • Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • The same chromatographic conditions as the HPLC-UV method can often be adapted.

    • The mass spectrometer should be operated in a positive electrospray ionization (ESI+) mode to acquire the full scan mass spectra and product ion spectra (MS/MS) of the parent drug and any detected degradation products.

    • The fragmentation patterns of the degradation products are then compared with that of the parent drug to propose their structures.

Data Presentation

Summarizing the quantitative data from the forced degradation studies in a structured table allows for easy comparison of the stability of this compound under different stress conditions.

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionTreatment Time (hours)This compound Assay (%)% DegradationNumber of Degradation ProductsMajor Degradation Product (DP) (Area %)
Control 0100.00.00-
Acid Hydrolysis (0.1 M HCl, 60°C)2485.214.82DP-A1 (8.5%)
Base Hydrolysis (0.1 M NaOH, 60°C)2490.59.51DP-B1 (6.2%)
Oxidative (3% H₂O₂, RT)2478.921.13DP-O1 (12.3%)
Thermal (Solid) (80°C)4898.11.91DP-T1 (1.1%)
Thermal (Solution) (80°C)4895.34.72DP-T2 (2.8%)
Photolytic (Solid) (ICH Q1B)-99.20.81DP-P1 (0.5%)
Photolytic (Solution) (ICH Q1B)-96.83.22DP-P2 (2.1%)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships.

G Overall Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analytical Characterization cluster_outcome Outcomes Acid Acid Hydrolysis HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Sample Analysis Base Base Hydrolysis Base->HPLC Sample Analysis Oxidative Oxidative Degradation Oxidative->HPLC Sample Analysis Thermal Thermal Degradation Thermal->HPLC Sample Analysis Photolytic Photolytic Degradation Photolytic->HPLC Sample Analysis LCMS LC-MS/MS for Structural Elucidation HPLC->LCMS Characterization of Degradants Method Stability-Indicating Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Stability Intrinsic Stability Profile Pathway->Stability Method->Stability This compound This compound Drug Substance This compound->Acid Exposure to Stress This compound->Base Exposure to Stress This compound->Oxidative Exposure to Stress This compound->Thermal Exposure to Stress This compound->Photolytic Exposure to Stress

Caption: Workflow for Forced Degradation Study of this compound.

Hypothetical Degradation Pathways of this compound

Based on the chemical structure of this compound (a piperazine derivative), the following are plausible, yet hypothetical, degradation pathways under different stress conditions.

G Hypothetical Acid Hydrolysis Pathway of this compound This compound This compound DP_A1 Piperazine Ring Opening (DP-A1) This compound->DP_A1 H+ / H2O DP_A2 Further fragmentation DP_A1->DP_A2 H+ / H2O

Caption: Hypothetical Acid Hydrolysis Pathway.

G Hypothetical Base Hydrolysis Pathway of this compound This compound This compound DP_B1 Side Chain Cleavage (DP-B1) This compound->DP_B1 OH-

Caption: Hypothetical Base Hydrolysis Pathway.

G Hypothetical Oxidative Degradation Pathway of this compound This compound This compound DP_O1 N-Oxidation of Piperazine (DP-O1) This compound->DP_O1 H2O2 DP_O2 Hydroxylation of Aromatic Ring (DP-O2) This compound->DP_O2 H2O2

Caption: Hypothetical Oxidative Degradation Pathway.

G Hypothetical Thermal Degradation Pathway of this compound This compound This compound DP_T1 Decomposition Product 1 (DP-T1) This compound->DP_T1 Heat DP_T2 Decomposition Product 2 (DP-T2) This compound->DP_T2 Heat G Hypothetical Photolytic Degradation Pathway of this compound This compound This compound DP_P1 Photolytic Isomerization (DP-P1) This compound->DP_P1 Light (hν) DP_P2 Photolytic Fragmentation (DP-P2) This compound->DP_P2 Light (hν)

References

Application Notes and Protocols for Studying Centpropazine in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centpropazine is a novel antidepressant compound that has been evaluated in clinical studies and has shown efficacy comparable to imipramine, but with a more favorable side effect profile, particularly regarding anticholinergic effects. Preclinical research in rodent models of depression is essential to further elucidate its mechanism of action and antidepressant-like properties. These application notes provide an overview of this compound and detailed protocols for its investigation using common rodent behavioral models of depression, the Forced Swim Test (FST) and the Tail Suspension Test (TST).

Compound Information: this compound

PropertyValueSource
Chemical Name 1-[4-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]phenyl]-1-propanonePubChem
Molecular Formula C₂₂H₂₈N₂O₃PubChem
Molecular Weight 384.5 g/mol PubChem
CAS Number 91315-34-3PubChem

Proposed Mechanism of Action

Limited preclinical data suggests that this compound's mechanism of action may involve the noradrenergic system. An in-vitro study demonstrated that this compound has an affinity for α1-adrenoceptors and inhibits noradrenaline-stimulated inositol phosphate accumulation in rat cerebral cortical slices. This suggests a potential role in modulating noradrenergic signaling pathways relevant to depression.

Pharmacokinetics in Rodents

A pharmacokinetic study in rats provides guidance on dosing for preclinical studies.

ParameterValueReference
Animal Model Male Sprague-Dawley rats--INVALID-LINK--
Route of Administration Oral (gavage)--INVALID-LINK--
Dosage 40 mg/kg--INVALID-LINK--
Bioavailability (Oral) ~1.3%--INVALID-LINK--
Time to Maximum Concentration (Tmax) 0.5 hours--INVALID-LINK--
Elimination Half-life (t½) 1.8 hours--INVALID-LINK--

Note: Due to the low oral bioavailability, researchers should consider the intraperitoneal (i.p.) route for administration to achieve more consistent systemic exposure, although specific pharmacokinetic data for this route is limited.

Experimental Protocols

The following are detailed protocols for the Forced Swim Test and Tail Suspension Test, adapted for the evaluation of this compound.

Forced Swim Test (FST)

The FST is a widely used behavioral test to assess antidepressant-like activity in rodents. The test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.

Materials:

  • Male Sprague-Dawley rats (250-300 g) or male C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Cylindrical tanks (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • Video recording system

  • Automated or manual scoring software

Experimental Workflow:

Experimental workflow for the Forced Swim Test.

Procedure:

  • Acclimation: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

  • Drug Administration: Administer this compound (e.g., 40 mg/kg, p.o.) or vehicle to the animals. The time between administration and testing should be based on the drug's pharmacokinetic profile (e.g., 30-60 minutes).

  • Pre-test Session (for rats): On day 1, place each rat individually into the cylinder filled with water (to a depth of 30 cm) for 15 minutes. This session is for habituation and is not scored. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. The pre-test is not always necessary for mice.

  • Test Session: 24 hours after the pre-test session, place the animal back into the cylinder with fresh water.

    • Rats: Record the behavior for a 5-minute test period.

    • Mice: Record the behavior for a 6-minute test period.

  • Behavioral Scoring: An animal is judged to be immobile when it remains floating motionless in the water, making only small movements necessary to keep its head above water. Score the total duration of immobility during the test session. For mice, scoring is typically done during the last 4 minutes of the 6-minute test.

Data Analysis:

  • Compare the mean immobility time between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA followed by post-hoc tests if multiple doses are used).

  • A significant decrease in immobility time in the this compound group compared to the vehicle group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The TST is another widely used behavioral despair test for screening antidepressant drugs in mice. The test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tails will develop an immobile posture.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Tail suspension apparatus (a horizontal bar raised above a surface)

  • Adhesive tape

  • Video recording system

  • Automated or manual scoring software

Experimental Workflow:

Experimental workflow for the Tail Suspension Test.

Procedure:

  • Acclimation: House mice under standard laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Administer this compound (e.g., 40 mg/kg, p.o.) or vehicle to the mice 30-60 minutes before the test.

  • Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend the mouse from the horizontal bar. The mouse should be positioned so that it cannot reach any surfaces.

  • Test Session: Record the behavior of the mouse for a 6-minute period.

  • Behavioral Scoring: An animal is considered immobile when it hangs passively and is completely motionless. Score the total duration of immobility during the 6-minute test.

Data Analysis:

  • Calculate the mean immobility time for both the this compound-treated and vehicle-treated groups.

  • Use a Student's t-test or ANOVA to determine if there is a statistically significant difference between the groups.

  • A significant reduction in immobility time in the this compound-treated group is indicative of an antidepressant-like effect.

Proposed Signaling Pathway

Based on the finding that this compound interacts with α1-adrenoceptors, a proposed signaling pathway is illustrated below. This is a hypothetical pathway based on known antidepressant mechanisms and should be experimentally validated.

Centpropazine_Signaling This compound This compound Alpha1_Receptor α1-Adrenoceptor This compound->Alpha1_Receptor Antagonizes PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream_Targets Downstream Signaling (e.g., CREB, BDNF) Ca_Release->Downstream_Targets PKC->Downstream_Targets Antidepressant_Effects Antidepressant-like Effects Downstream_Targets->Antidepressant_Effects

Proposed signaling pathway for this compound.

Disclaimer: The quantitative data on the effects of this compound in the Forced Swim Test and Tail Suspension Test in rodents is not currently available in the public domain. The provided protocols are based on standard methodologies for these assays and the suggested dosage is derived from a pharmacokinetic study in rats. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions. The proposed signaling pathway is hypothetical and requires experimental validation.

Application Notes and Protocols for Centpropazine in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Centpropazine in in vitro studies, focusing on its role as an antagonist of noradrenergic receptors and its impact on intracellular signaling pathways.

Overview of this compound

This compound is an antidepressant compound that has been shown to interact with cerebral cortical noradrenergic receptors.[1] In vitro studies have demonstrated that this compound inhibits the accumulation of inositol phosphate, a key second messenger in cellular signaling. This activity suggests its potential as a modulator of Gq-protein coupled receptor (GPCR) pathways, specifically those linked to alpha-1 adrenergic receptors.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₂H₂₈N₂O₃[1][2]
Molecular Weight 368.48 g/mol [1][2]
Appearance Solid powder
Purity >98% (typical)

Preparation of this compound Solutions for In Vitro Studies

Solubility:

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) Soluble
Water Information not available
Ethanol Information not available
Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate PPE. Tare the analytical balance with a sterile microcentrifuge tube.

  • Weighing the Compound: Carefully weigh out 3.68 mg of this compound powder into the tared tube. (Calculation: 368.48 g/mol * 0.010 mol/L * 0.001 L = 0.00368 g or 3.68 mg)

  • Adding Solvent: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Preparation of Working Solutions

Procedure:

  • Thawing the Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Dilute the stock solution into your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium).

  • Final Solvent Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. The final DMSO concentration should ideally be below 0.5% (v/v).

  • Application to Cells: Mix the working solution gently by pipetting and add it to your cell cultures as per your experimental design.

Experimental Protocols

In Vitro Assay for Alpha-1 Adrenergic Receptor Antagonism

This protocol outlines a general procedure to assess the antagonistic activity of this compound on alpha-1 adrenergic receptors by measuring the inhibition of agonist-induced inositol phosphate accumulation.

Objective: To determine the potency of this compound in inhibiting the signaling of a known alpha-1 adrenergic receptor agonist.

Materials:

  • Cell line expressing the human alpha-1 adrenergic receptor (e.g., HEK293, CHO cells)

  • Cell culture medium appropriate for the chosen cell line

  • Alpha-1 adrenergic receptor agonist (e.g., Phenylephrine, Norepinephrine)

  • This compound working solutions

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl)

  • Inositol phosphate detection kit (e.g., HTRF-based IP-One assay or radioisotope-based methods)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Starvation (Optional): Depending on the cell line and assay sensitivity, it may be beneficial to starve the cells in a serum-free medium for a few hours prior to the assay to reduce basal signaling.

  • Antagonist Pre-incubation: Remove the culture medium and wash the cells once with the assay buffer. Add serial dilutions of the this compound working solutions to the wells. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the alpha-1 adrenergic agonist at a concentration that elicits a sub-maximal response (e.g., EC₈₀) to all wells except for the basal control wells (which receive only assay buffer).

  • Incubation: Incubate the plate for the time recommended by the inositol phosphate detection kit manufacturer (typically 30-60 minutes) at 37°C.

  • Detection: Lyse the cells and proceed with the inositol phosphate detection protocol as per the manufacturer's instructions.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition of the agonist response for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -20°C stock->aliquot preincubate Pre-incubate with this compound aliquot->preincubate seed Seed Cells in 96-well Plate seed->preincubate stimulate Stimulate with α1-Agonist preincubate->stimulate detect Detect Inositol Phosphate stimulate->detect analyze Data Analysis (IC50) detect->analyze

Caption: Experimental workflow for this compound solution preparation and in vitro assay.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NE Norepinephrine a1AR α1-Adrenergic Receptor NE->a1AR Activates Cent This compound Cent->a1AR Inhibits Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: this compound inhibits the α1-adrenergic receptor signaling pathway.

References

Application Notes and Protocols for LC-MS/MS-Based Identification of Centpropazine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centpropazine is an antidepressant compound that undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] Due to significant first-pass metabolism in the liver and intestinal mucosa, this compound exhibits low oral bioavailability.[2] Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its efficacy, safety, and potential drug-drug interactions. This document provides a detailed protocol for the identification of this compound metabolites in in vitro and in vivo samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

A study on the metabolism of this compound in rat liver S9 fraction revealed the formation of seven potential metabolites.[3] This application note outlines a systematic approach to identify these and other potential metabolites through a combination of high-performance liquid chromatography (HPLC) separation and tandem mass spectrometry (MS/MS) characterization.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of piperazine-containing drugs, the primary metabolic transformations of this compound are expected to include:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or alkyl side chains. A hydroxy-metabolite of this compound has been previously identified.

  • N-dealkylation: Removal of an alkyl group from one of the nitrogen atoms in the piperazine ring.

  • Oxidation: Formation of N-oxides or other oxidation products.

  • Conjugation (Phase II Metabolism): Glucuronidation or sulfation of hydroxylated metabolites to increase their water solubility and facilitate excretion.

The following diagram illustrates the potential metabolic pathways of this compound.

G This compound This compound M1 Hydroxylated Metabolite This compound->M1 Phase I: Hydroxylation (CYP450) M2 N-dealkylated Metabolite This compound->M2 Phase I: N-dealkylation (CYP450) M3 Oxidized Metabolite (N-oxide) This compound->M3 Phase I: Oxidation (CYP450) M4 Glucuronide Conjugate M1->M4 Phase II: Glucuronidation (UGTs)

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

In Vitro Metabolism using Rat Liver Microsomes

This protocol describes the incubation of this compound with rat liver microsomes to generate metabolites in vitro.

Materials:

  • This compound

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • In a microcentrifuge tube, pre-warm a mixture of rat liver microsomes (final protein concentration 0.5-1.0 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Add the this compound stock solution to the microsome mixture to achieve a final substrate concentration of 1-10 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation from Biological Matrices (e.g., Plasma, Urine)

This protocol outlines a generic procedure for extracting this compound and its metabolites from biological fluids.

Materials:

  • Plasma or urine samples from subjects administered this compound

  • Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be present in the samples)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol

  • Water

Procedure:

  • Protein Precipitation (for plasma):

    • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for analysis or further cleanup by SPE.

  • Solid Phase Extraction (for plasma supernatant or urine):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Elute the analytes with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Method

The following is a general LC-MS/MS method that can be optimized for the specific instrumentation used.

Liquid Chromatography
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry
ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Full Scan (for initial metabolite screening) followed by Product Ion Scan (for fragmentation analysis) and Multiple Reaction Monitoring (MRM) for targeted analysis.
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen
Desolvation Temp 350 - 450°C
Collision Gas Argon
Data Presentation: Predicted MRM Transitions for this compound and Potential Metabolites

The following table provides predicted m/z values for this compound and its potential phase I metabolites. The product ions are hypothetical and should be confirmed by product ion scans of the respective parent ions.

CompoundPredicted [M+H]+ (m/z)Predicted Product Ions (m/z)Metabolic Reaction
This compound 247.17113.1, 135.1-
Hydroxylated Metabolite 263.17113.1, 151.1+ 16 Da (Oxygen)
N-dealkylated Metabolite VariableVariable- Alkyl group
N-oxide Metabolite 263.17247.17, 113.1+ 16 Da (Oxygen)

Note: The exact m/z values will depend on the specific chemical formula of the metabolites.

Experimental Workflow

The overall workflow for the identification of this compound metabolites is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis In Vitro Incubation In Vitro Incubation Extraction Extraction In Vitro Incubation->Extraction Biological Sample Biological Sample Biological Sample->Extraction LC Separation LC Separation Extraction->LC Separation Full Scan MS Full Scan MS LC Separation->Full Scan MS Metabolite Prediction Metabolite Prediction Full Scan MS->Metabolite Prediction Product Ion Scan Product Ion Scan Structure Elucidation Structure Elucidation Product Ion Scan->Structure Elucidation Metabolite Prediction->Product Ion Scan

Caption: Workflow for this compound Metabolite Identification.

Data Analysis and Metabolite Identification Strategy

  • Full Scan Analysis: Analyze the extracted samples in full scan mode to detect potential metabolites. Compare the chromatograms of control samples (time 0 or vehicle-dosed) with those of the incubated/dosed samples to identify new peaks.

  • Metabolite Prediction: Based on the full scan data, search for ions with m/z values corresponding to the predicted metabolic transformations (e.g., +16 for hydroxylation/oxidation, +176 for glucuronidation).

  • Product Ion Scanning: Perform product ion scans on the candidate metabolite ions to obtain fragmentation patterns.

  • Structure Elucidation: Compare the fragmentation patterns of the metabolites with that of the parent drug to propose the site of metabolic modification. Characteristic neutral losses or fragment ions can provide structural information.

Conclusion

This application note provides a comprehensive framework for the identification of this compound metabolites using LC-MS/MS. The described protocols for in vitro metabolism, sample preparation, and LC-MS/MS analysis, coupled with a systematic data analysis strategy, will enable researchers to effectively characterize the biotransformation of this compound. This information is vital for advancing the understanding of its pharmacokinetic and pharmacodynamic properties.

References

Protocol for Assessing Centpropazine Brain Penetration: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centpropazine is an experimental antidepressant agent that has shown potential in preclinical studies.[1] A critical factor in the development of any centrally acting drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[2] This document provides detailed application notes and protocols for assessing the brain penetration of this compound using established in vivo and in vitro techniques. The protocols are designed to be adaptable for laboratories with varying analytical capabilities.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the known properties of this compound is crucial for designing and interpreting brain penetration studies.

PropertyValue/DescriptionReference
IUPAC Name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one[3]
Molecular Formula C22H28N2O3[3]
Molecular Weight 368.5 g/mol [3]
Pharmacological Class Antidepressant
Known Pharmacokinetics (Rats) Readily penetrates the brain, reaching Cmax by 30 min post oral dosing. Short elimination half-life (39.5 min), high clearance (118 ml/min/kg), and large volume of distribution (1945 ml/kg) after intravenous administration. Low oral bioavailability (~0.2%) due to significant first-pass metabolism. High serum protein binding (~92%).
Mechanism of Action The precise mechanism of action is not fully elucidated, but it is described as having imipramine-like clinical effects.

Experimental Protocols

This section details the methodologies for three key experimental approaches to assess this compound brain penetration: in situ brain perfusion, brain microdialysis, and positron emission tomography (PET) imaging.

Protocol 1: In Situ Brain Perfusion in Rats

This technique allows for the precise measurement of the rate of this compound transport across the BBB, independent of systemic circulation.

Objective: To determine the brain uptake clearance (K_in) and the permeability-surface area (PS) product for this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Perfusion pump

  • Perfusion fluid (e.g., Krebs-Henseleit bicarbonate buffer, gassed with 95% O2 / 5% CO2, pH 7.4)

  • This compound solution of known concentration in perfusion fluid

  • [¹⁴C]-Sucrose or [³H]-Inulin (as a vascular space marker)

  • Surgical instruments

  • Brain tissue homogenizer

  • Scintillation counter and vials

  • Analytical balance

Procedure:

  • Anesthetize the rat and expose the common carotid artery.

  • Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.

  • Initiate the perfusion with the this compound-containing fluid at a constant flow rate (e.g., 10 mL/min).

  • After a short pre-perfusion to wash out the blood, switch to the perfusion fluid containing this compound and the vascular marker for a defined period (e.g., 30, 60, 120 seconds).

  • At the end of the perfusion period, decapitate the animal and collect the brain.

  • Dissect the brain region of interest (e.g., cortex, hippocampus).

  • Homogenize the brain tissue in a suitable buffer.

  • Take aliquots of the homogenate and the perfusion fluid for analysis.

  • Quantify the concentration of this compound in the brain homogenate and perfusion fluid using a validated analytical method (see Protocol 4).

  • Determine the amount of the vascular marker in the brain tissue by scintillation counting to correct for the compound present in the brain's vascular space.

Data Analysis:

The brain uptake clearance (K_in) is calculated using the following equation:

K_in = (C_brain / C_perfusate) / T

Where:

  • C_brain is the concentration of this compound in the brain tissue (after correction for vascular space).

  • C_perfusate is the concentration of this compound in the perfusion fluid.

  • T is the perfusion time.

The permeability-surface area (PS) product can then be estimated from K_in.

Protocol 2: Brain Microdialysis in Freely Moving Rats

This technique allows for the measurement of unbound this compound concentrations in the brain extracellular fluid (ECF) over time, providing a more pharmacodynamically relevant measure of brain penetration.

Objective: To determine the time-course of unbound this compound concentrations in a specific brain region following systemic administration.

Materials:

  • Male Sprague-Dawley rats (280-320 g) with stereotaxically implanted guide cannulas targeting the brain region of interest (e.g., prefrontal cortex, striatum).

  • Microdialysis probes (e.g., 2 mm membrane length).

  • Perfusion pump capable of low flow rates (e.g., 1-2 µL/min).

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • Fraction collector (preferably refrigerated).

  • This compound for systemic administration (e.g., intravenous or intraperitoneal).

  • Analytical instrumentation for quantifying this compound in small volume samples (LC-MS/MS is recommended).

Procedure:

  • Gently insert the microdialysis probe through the guide cannula into the brain of the awake, freely moving rat.

  • Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

  • Allow for a stabilization period (e.g., 1-2 hours) to ensure a stable baseline.

  • Collect baseline dialysate samples (e.g., every 20-30 minutes).

  • Administer this compound systemically at the desired dose.

  • Continue collecting dialysate samples at regular intervals for a predetermined duration (e.g., 4-6 hours).

  • At the end of the experiment, euthanize the animal and verify the probe placement.

  • Analyze the collected dialysate samples for this compound concentration using a validated analytical method (see Protocol 4).

Data Presentation:

Time Point (min)Unbound Brain Concentration (ng/mL)Plasma Concentration (ng/mL)Brain/Plasma Ratio
00--
20.........
40.........
60.........
120.........
240.........
Protocol 3: Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled drug in the brain in real-time. This requires the synthesis of a radiolabeled analog of this compound.

Objective: To non-invasively determine the spatiotemporal distribution and kinetics of this compound in the brain.

Part A: Radiolabeling of this compound (Hypothetical Protocol)

Given that this compound is a piperazine derivative, a common approach for radiolabeling is through the introduction of a positron-emitting isotope such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). A potential strategy for [¹¹C] labeling would be methylation of a suitable precursor.

Materials:

  • A desmethyl precursor of this compound.

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate.

  • Anhydrous solvent (e.g., DMF or DMSO).

  • A suitable base (e.g., NaOH or K₂CO₃).

  • Automated radiochemistry synthesis module.

  • HPLC for purification.

  • Sterile filters and vials for formulation.

Procedure (Conceptual):

  • Produce [¹¹C]CH₃I from a cyclotron.

  • Trap the [¹¹C]CH₃I in a solution of the desmethyl-Centpropazine precursor and a base.

  • Heat the reaction mixture to facilitate the methylation reaction.

  • Purify the resulting [¹¹C]this compound using semi-preparative HPLC.

  • Formulate the purified product in a sterile, injectable solution.

  • Perform quality control to determine radiochemical purity, specific activity, and sterility.

Part B: PET Imaging Protocol

Procedure:

  • Anesthetize the subject animal (e.g., rat or non-human primate).

  • Position the animal in the PET scanner.

  • Acquire a transmission scan for attenuation correction.

  • Administer a bolus injection of [¹¹C]this compound intravenously.

  • Acquire dynamic emission data for a specified duration (e.g., 60-90 minutes).

  • Reconstruct the PET images.

  • Draw regions of interest (ROIs) on the images corresponding to different brain areas.

  • Generate time-activity curves (TACs) for each ROI.

  • Analyze the TACs using appropriate pharmacokinetic models to quantify brain uptake and binding.

Protocol 4: Analytical Quantification of this compound

Accurate quantification of this compound in biological matrices is essential for all brain penetration assessment methods. High-performance liquid chromatography (HPLC) with UV detection or, for higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable techniques.

Objective: To develop and validate a method for the quantification of this compound in plasma, brain homogenate, and microdialysate.

Instrumentation:

  • HPLC system with a UV or photodiode array detector, or an LC-MS/MS system.

  • Reversed-phase C18 column.

Reagents:

  • This compound analytical standard.

  • Internal standard (IS) (a structurally similar compound not present in the samples).

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Formic acid or ammonium acetate for mobile phase modification.

Sample Preparation (for Brain Tissue):

  • Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline).

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions (Example for HPLC-UV):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (likely in the range of 254 nm).

  • Injection Volume: 10-20 µL.

Method Validation:

The analytical method should be validated according to standard guidelines for linearity, accuracy, precision, selectivity, and stability.

Data Presentation and Visualization

Quantitative Data Summary Tables

Table 1: In Situ Brain Perfusion Results

Perfusion Time (s)Brain Concentration (ng/g)K_in (mL/s/g)PS Product (mL/s/g)
30.........
60.........
120.........

Table 2: Brain Microdialysis Pharmacokinetic Parameters

ParameterValue
Brain C_max (unbound)... ng/mL
Brain T_max... min
Brain AUC_(0-t)... ng*min/mL
Brain-to-Plasma Ratio (unbound)...

Table 3: PET Imaging Brain Uptake

Brain RegionStandardized Uptake Value (SUV)
Cortex...
Striatum...
Hippocampus...
Cerebellum...

Diagrams (DOT Language)

Experimental_Workflow cluster_invivo In Vivo Assessment cluster_sample_processing Sample Processing cluster_analysis Analytical Quantification cluster_data_interpretation Data Interpretation In Situ Perfusion In Situ Perfusion Brain Tissue Collection Brain Tissue Collection In Situ Perfusion->Brain Tissue Collection Determine K_in & PS Homogenization & Extraction Homogenization & Extraction Brain Tissue Collection->Homogenization & Extraction Microdialysis Microdialysis Dialysate Collection Dialysate Collection Microdialysis->Dialysate Collection Measure Unbound Conc. Direct Injection/Extraction Direct Injection/Extraction Dialysate Collection->Direct Injection/Extraction PET Imaging PET Imaging Dynamic Brain Scan Dynamic Brain Scan PET Imaging->Dynamic Brain Scan Spatiotemporal Distribution Image Reconstruction & Modeling Image Reconstruction & Modeling Dynamic Brain Scan->Image Reconstruction & Modeling LC-MS/MS Analysis LC-MS/MS Analysis Homogenization & Extraction->LC-MS/MS Analysis Direct Injection/Extraction->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Image Reconstruction & Modeling->Pharmacokinetic Modeling Brain Penetration Profile Brain Penetration Profile Pharmacokinetic Modeling->Brain Penetration Profile

Caption: Experimental workflow for assessing this compound brain penetration.

Microdialysis_Setup Systemic Administration Systemic Administration Freely Moving Rat Freely Moving Rat Systemic Administration->Freely Moving Rat Microdialysis Probe Microdialysis Probe Freely Moving Rat->Microdialysis Probe Probe in Brain Fraction Collector Fraction Collector Microdialysis Probe->Fraction Collector Collect Dialysate Perfusion Pump Perfusion Pump Perfusion Pump->Microdialysis Probe aCSF Reservoir aCSF Reservoir aCSF Reservoir->Perfusion Pump LC-MS/MS Analysis LC-MS/MS Analysis Fraction Collector->LC-MS/MS Analysis PET_Radiolabeling_Concept Cyclotron Cyclotron [11C]CO2 [11C]CO2 Cyclotron->[11C]CO2 [11C]CH3I [11C]CH3I [11C]CO2->[11C]CH3I Radiosynthesis Module Radiosynthesis Module [11C]CH3I->Radiosynthesis Module Crude [11C]this compound Crude [11C]this compound Radiosynthesis Module->Crude [11C]this compound Desmethyl-Centpropazine Desmethyl-Centpropazine Desmethyl-Centpropazine->Radiosynthesis Module HPLC Purification HPLC Purification Crude [11C]this compound->HPLC Purification Purified [11C]this compound Purified [11C]this compound HPLC Purification->Purified [11C]this compound Formulation Formulation Purified [11C]this compound->Formulation Injectable Dose Injectable Dose Formulation->Injectable Dose

References

Application Notes and Protocols for In Vitro Toxicity Testing of Centpropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centpropazine is an experimental antidepressant agent that reached Phase 3 clinical trials but was never marketed.[1] Its mechanism of action is not fully understood, though it has shown imipramine-like effects.[1] Given its chemical structure, which includes a piperazine moiety, and its intended use as a central nervous system (CNS) active drug, a thorough in vitro toxicity assessment is crucial for any further development or for understanding the toxicological profile of similar compounds.

These application notes provide a comprehensive framework for evaluating the potential toxicity of this compound using established in vitro models. The protocols detailed herein cover general cytotoxicity, genotoxicity, and specific organ toxicity (hepatotoxicity and neurotoxicity), providing a robust preliminary safety assessment.

General Cytotoxicity Assays

General cytotoxicity assays are fundamental in early-stage toxicity screening to determine the concentration range of a compound that causes cell death.[2][3][4] These assays measure parameters like cell membrane integrity and metabolic activity.

Experimental Workflow: General Cytotoxicity

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Assay cluster_3 Data Analysis A Seed cells in 96-well plates B Incubate for 24h A->B D Treat cells with varying concentrations B->D C Prepare serial dilutions of this compound C->D E Incubate for 24-72h D->E F Perform MTT or LDH assay E->F G Measure absorbance/fluorescence F->G H Calculate % cell viability/toxicity G->H I Determine IC50 value H->I

Caption: Workflow for in vitro general cytotoxicity testing.

Data Presentation: General Cytotoxicity of this compound (Hypothetical Data)

Table 1: Cell Viability (MTT Assay) and Cytotoxicity (LDH Assay) of this compound on HEK293 Cells after 48h Treatment.

This compound (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Control)100 ± 4.50 ± 2.1
198 ± 5.12 ± 1.8
1085 ± 6.215 ± 3.5
2560 ± 5.842 ± 4.1
5048 ± 4.955 ± 3.9
7525 ± 3.778 ± 5.2
10012 ± 2.591 ± 4.6
IC50 (µM) ~52 ~45
Experimental Protocols

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • HEK293 cells

  • Culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • Prepare controls as per the LDH assay kit instructions (e.g., spontaneous release, maximum release).

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity according to the kit's instructions.

Genotoxicity Assay

Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage. The in vitro micronucleus assay is a widely used method for this purpose.

Experimental Workflow: In Vitro Micronucleus Assay

G cluster_0 Cell Treatment cluster_1 Cell Harvesting & Staining cluster_2 Microscopy & Analysis A Treat cells (e.g., CHO-K1) with this compound B Add Cytochalasin B A->B C Incubate for one cell cycle B->C D Harvest cells C->D E Fix and stain with a DNA dye D->E F Score micronuclei in binucleated cells E->F G Calculate micronucleus frequency F->G

Caption: Workflow for the in vitro micronucleus assay.

Data Presentation: Genotoxicity of this compound (Hypothetical Data)

Table 2: Micronucleus Formation in CHO-K1 Cells Treated with this compound.

TreatmentConcentration (µM)Number of Binucleated Cells ScoredNumber of Micronucleated Binucleated Cells% Micronucleated Cells
Vehicle Control02000251.25
Mitomycin C (Positive Control)0.520001507.5
This compound102000281.4
This compound252000351.75
This compound502000422.1
This compound752000603.0
p < 0.05 compared to vehicle control
Experimental Protocol: In Vitro Micronucleus Assay

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells

  • Culture medium

  • This compound

  • Mitomycin C (positive control)

  • Cytochalasin B

  • Hypotonic KCl solution

  • Fixative (Methanol:Acetic Acid, 3:1)

  • Giemsa stain

  • Microscope slides

  • Microscope

Protocol:

  • Seed CHO-K1 cells in culture flasks and grow until 50-60% confluent.

  • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for approximately one cell cycle duration (e.g., 24 hours).

  • Add Cytochalasin B at a final concentration of 3-6 µg/mL to block cytokinesis.

  • Incubate for another 18-20 hours.

  • Harvest the cells by trypsinization.

  • Treat the cells with a hypotonic KCl solution.

  • Fix the cells with a freshly prepared cold fixative.

  • Drop the cell suspension onto clean microscope slides and air dry.

  • Stain the slides with Giemsa stain.

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

Organ-Specific Toxicity

Based on the chemical structure and intended pharmacological action of this compound, hepatotoxicity and neurotoxicity are of primary concern.

Hepatotoxicity

The liver is a primary site for drug metabolism, making it susceptible to drug-induced injury. In vitro models using liver-derived cells, such as HepG2, are valuable for assessing potential hepatotoxicity. Studies on other piperazine derivatives have shown hepatotoxic effects.

G cluster_0 Cell Culture & Treatment cluster_1 Toxicity Endpoints cluster_2 Data Analysis A Seed HepG2 cells B Treat with this compound for 48-72h A->B C Cell Viability (MTT/LDH) B->C D ALT/AST Release B->D E ROS Production B->E F Caspase Activity B->F G Quantify endpoints C->G D->G E->G F->G H Compare to controls G->H

Caption: Workflow for in vitro hepatotoxicity assessment.

Table 3: Hepatotoxicity Markers in HepG2 Cells after 48h Treatment with this compound.

This compound (µM)Cell Viability (%)ALT Release (Fold Change)ROS Production (Fold Change)Caspase-3/7 Activity (Fold Change)
0 (Control)1001.01.01.0
10921.21.11.3
25752.51.82.1
50554.13.53.8
75306.85.25.5
100159.27.88.1

Materials:

  • HepG2 cells

  • Culture medium

  • This compound

  • Assay kits for ALT, AST, ROS (e.g., DCFDA), and Caspase-3/7 activity

  • 96-well plates

  • Plate reader (absorbance and fluorescence)

Protocol:

  • Seed HepG2 cells in 96-well plates and allow them to attach and grow for 24 hours.

  • Treat cells with various concentrations of this compound for 48-72 hours.

  • Cell Viability: Perform MTT or LDH assay as described in section 1.3.

  • ALT/AST Release: Collect the cell culture supernatant and measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using commercially available kits.

  • Reactive Oxygen Species (ROS) Production: Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels according to the manufacturer's protocol.

  • Caspase-3/7 Activity: Measure the activity of executioner caspases using a luminescent or fluorescent assay kit to assess apoptosis.

Neurotoxicity

As this compound is an antidepressant, assessing its potential neurotoxicity is critical. The human neuroblastoma cell line SH-SY5Y is a well-established model for in vitro neurotoxicity studies.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ATP ↓ ATP Mitochondria->ATP Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway for piperazine-induced cytotoxicity.

Table 4: Neurotoxicity Markers in SH-SY5Y Cells after 48h Treatment with this compound.

This compound (µM)Cell Viability (%)Neurite Outgrowth (% of Control)Mitochondrial Membrane Potential (%)
0 (Control)100100100
1959897
10807585
25625065
50452540
75201022
1008510

Materials:

  • SH-SY5Y cells

  • Culture medium (with and without retinoic acid for differentiation)

  • This compound

  • Assay kits for mitochondrial membrane potential (e.g., JC-1)

  • High-content imaging system

  • 96-well plates

Protocol:

  • Cell Culture and Differentiation: Seed SH-SY5Y cells. For some experiments, differentiate the cells into a more mature neuronal phenotype by treating them with retinoic acid for 5-7 days.

  • Treatment: Treat both undifferentiated and differentiated cells with various concentrations of this compound for 48 hours.

  • Cell Viability: Perform the MTT assay as described in section 1.3.1.

  • Neurite Outgrowth: Fix the differentiated cells and stain them with a neuronal marker (e.g., β-III tubulin). Capture images using a high-content imaging system and analyze neurite length and branching.

  • Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to assess changes in mitochondrial membrane potential according to the manufacturer's protocol. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Conclusion

The in vitro models and protocols outlined in this document provide a robust framework for the initial toxicological assessment of this compound. By evaluating general cytotoxicity, genotoxicity, hepatotoxicity, and neurotoxicity, researchers can gain valuable insights into the potential adverse effects of this compound. The provided tables and diagrams serve as templates for data presentation and visualization of experimental workflows and potential mechanisms of toxicity. It is important to note that the presented data is hypothetical and serves for illustrative purposes. Further in vivo studies would be necessary to confirm these in vitro findings and to fully characterize the toxicological profile of this compound.

References

Troubleshooting & Optimization

Centpropazine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Centpropazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a specific focus on its solubility in aqueous solutions.

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions and troubleshooting tips for issues related to this compound's solubility.

Q1: What is the aqueous solubility of this compound?

A: Currently, there is no publicly available quantitative data on the specific solubility of this compound in aqueous solutions at various pH levels. This compound is described as a solid powder, and based on its chemical structure, it is predicted to have low aqueous solubility.[1] Researchers should assume it is poorly soluble in water and aqueous buffers.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

A: Given the presumed low aqueous solubility, direct dissolution in aqueous buffers is likely to be challenging. We recommend preparing a concentrated stock solution in an organic solvent first and then diluting it into your aqueous experimental medium.

Q3: What organic solvents are recommended for preparing a stock solution of this compound?

A: While specific solubility data is unavailable, common organic solvents for compounds with similar structures include Dimethyl Sulfoxide (DMSO) and ethanol. It is advisable to test the solubility in a small amount of your compound first.

Troubleshooting Steps for Dissolving this compound:

  • Start with a small amount: To avoid wasting your compound, begin with a milligram-scale solubility test.

  • Test common organic solvents: Assess solubility in high-purity DMSO and absolute ethanol.

  • Use sonication: A brief period in an ultrasonic bath can help break up solid particles and enhance dissolution.

  • Gentle warming: If the compound is heat-stable, gentle warming (e.g., to 37°C) can increase the rate of dissolution.

  • Prepare a high-concentration stock: Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10-50 mM). This minimizes the amount of organic solvent in your final aqueous solution.

  • Dilute into aqueous media: Add the stock solution dropwise to your vigorously stirring aqueous buffer. Observe for any precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <1% v/v, and ideally <0.1% v/v) to avoid off-target effects in biological assays.[2]

Q4: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What can I do?

A: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are some strategies to overcome this:

  • Lower the final concentration: The desired final concentration in the aqueous medium may be above the solubility limit. Try a lower final concentration.

  • Use a different organic solvent: Sometimes, the choice of organic solvent for the stock solution can influence its stability upon dilution.

  • Incorporate solubilizing agents: Consider the use of excipients such as surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins in your aqueous medium to enhance the solubility of this compound.

  • Adjust the pH of the aqueous buffer: The solubility of compounds with ionizable groups can be pH-dependent. Since this compound has a piperazine moiety, its solubility may increase at a lower pH. However, the stability of the compound at different pH values should be considered.

Q5: How can I determine the concentration of my this compound solution accurately?

A: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the concentration and purity of this compound solutions. A published HPLC method is available and can be adapted for this purpose.[3]

Physicochemical Properties of this compound

The following table summarizes the known physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₂H₂₈N₂O₃[1][4]
Molecular Weight 368.48 g/mol
Appearance Solid powder
CAS Number 34675-77-9

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination of this compound

This protocol outlines a general method to estimate the solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)

  • Vials or microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the solvent to be tested (e.g., 1 ml).

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the sample for undissolved solid. If all solid has dissolved, add more this compound and repeat steps 2-3.

  • Once equilibrium is reached with excess solid remaining, centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent (as determined by your analytical method) to a concentration within the linear range of your analytical assay.

  • Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC.

  • Calculate the solubility in the original solvent by accounting for the dilution factor.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is adapted from a published method for the determination of this compound in serum and can be used for quantifying the concentration of prepared solutions.

Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile : Phosphate Buffer (60:40, v/v)

  • Flow Rate: 1.5 ml/min

  • Detection: UV at 270 nm

  • Injection Volume: 20 µl

Procedure:

  • Prepare the Mobile Phase:

    • Prepare the phosphate buffer and adjust the pH as needed.

    • Mix acetonitrile and phosphate buffer in a 60:40 ratio.

    • Degas the mobile phase before use.

  • Prepare Standard Solutions:

    • Prepare a stock solution of this compound in the mobile phase or a suitable organic solvent.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples.

  • Sample Preparation:

    • Dilute your experimental samples with the mobile phase to a concentration that falls within the range of your calibration curve.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

  • Data Analysis:

    • Determine the peak area for this compound in your sample chromatograms.

    • Calculate the concentration of this compound in your samples using the linear regression equation from the calibration curve.

Visual Workflow and Diagrams

Troubleshooting Workflow for this compound Solubility

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G cluster_0 Start: Dissolving this compound cluster_1 Troubleshooting cluster_2 Stock Solution & Dilution cluster_3 Addressing Precipitation cluster_4 Final Solution start Weigh this compound solv_choice Select Solvent (e.g., DMSO, Ethanol) start->solv_choice dissolve Add Solvent & Vortex/Sonicate solv_choice->dissolve observe Visually Inspect for Dissolution dissolve->observe heat Gentle Warming (if stable) observe->heat Incomplete Dissolution add_solv Add More Solvent observe->add_solv Incomplete Dissolution new_solv Try Alternative Solvent observe->new_solv Persistent Insolubility stock_prep Prepare Concentrated Stock Solution observe->stock_prep Complete Dissolution heat->dissolve add_solv->dissolve new_solv->solv_choice dilute Dilute Stock into Aqueous Buffer stock_prep->dilute observe_precip Observe for Precipitation dilute->observe_precip lower_conc Lower Final Concentration observe_precip->lower_conc Precipitation Occurs add_excipient Add Solubilizing Agent to Buffer (e.g., Tween-80, Cyclodextrin) observe_precip->add_excipient Precipitation Occurs final_sol Proceed with Experiment observe_precip->final_sol No Precipitation lower_conc->dilute add_excipient->dilute

Caption: A workflow for dissolving and troubleshooting this compound solubility issues.

References

Technical Support Center: Enhancing Centpropazine Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Centpropazine in animal studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental studies aimed at improving this compound's oral bioavailability.

Problem Potential Cause Suggested Solution
Low and variable plasma concentrations of this compound after oral administration. Extensive first-pass metabolism in the liver and intestines. This compound is known to have a very low oral bioavailability (approximately 0.2% in rats) due to a significant first-pass effect.[1]- Formulation Strategies: Explore advanced drug delivery systems designed to bypass or reduce first-pass metabolism. Options include Solid Lipid Nanoparticles (SLNs), Self-Emulsifying Drug Delivery Systems (SEDDS), and Solid Dispersions.[2][3][4] - Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation.[5] - Co-administration with Inhibitors: Investigate the co-administration of this compound with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux transporters (e.g., P-glycoprotein inhibitors).
Difficulty in detecting and quantifying this compound and its metabolites in plasma samples. Low plasma concentrations, rapid metabolism, and potential interference from plasma components.- Highly Sensitive Analytical Method: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the simultaneous quantification of this compound and its major metabolites. - Sample Preparation: Optimize the plasma sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects and improve recovery.
Inconsistent results in in vitro permeability assays (e.g., Caco-2). Poor aqueous solubility of this compound, leading to inaccurate permeability assessment. Potential for active efflux by transporters like P-glycoprotein.- Solubility Enhancement: Use solubility-enhancing excipients in the transport buffer, ensuring they do not affect cell monolayer integrity. - Bidirectional Permeability Assay: Perform a bidirectional Caco-2 permeability assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio and assess if this compound is a substrate of efflux transporters like P-glycoprotein.
Failure of a novel formulation to significantly improve bioavailability in vivo. The chosen formulation strategy may not be optimal for the specific physicochemical properties of this compound. The formulation may not be stable in the gastrointestinal tract.- Physicochemical Characterization: Thoroughly characterize the physicochemical properties of this compound, including its solubility and permeability, to determine its Biopharmaceutics Classification System (BCS) class. This will guide the selection of the most appropriate formulation strategy. - In Vitro Dissolution and Release Studies: Conduct comprehensive in vitro dissolution and drug release studies of the formulation under different pH conditions simulating the gastrointestinal tract to ensure adequate drug release.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of this compound?

A1: The primary reason for the very low oral bioavailability of this compound (approximately 0.2% in rats) is extensive first-pass metabolism in the intestine and liver. The drug is significantly metabolized before it can reach systemic circulation.

Q2: What are the main metabolic pathways of this compound?

A2: this compound is extensively metabolized into seven possible metabolites by the liver S9 fraction. The intestinal wall and red blood cells also contribute to its metabolism.

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be explored:

  • Nanotechnology-based systems: Formulations like Solid Lipid Nanoparticles (SLNs) and polymeric nanoparticles can protect the drug from degradation in the gastrointestinal tract and may enhance its absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the solubility and absorption of lipophilic drugs.

  • Solid Dispersions: This technique can enhance the dissolution rate of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier.

Q4: How can the prodrug approach enhance this compound's bioavailability?

A4: A prodrug is a pharmacologically inactive derivative of a drug that is converted to the active form in the body. By modifying the part of the this compound molecule that is susceptible to first-pass metabolism, a prodrug can be designed to be absorbed intact and then release the active this compound in the systemic circulation, thus bypassing the extensive first-pass effect.

Q5: What is the role of P-glycoprotein (P-gp) in the bioavailability of this compound?

A5: While the primary issue is metabolism, it is also important to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If it is, P-gp in the intestinal cells could actively pump the drug back into the intestinal lumen, further reducing its absorption. Using P-gp inhibitors in the formulation could help to mitigate this effect.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound in rats from a key study. This data highlights the low oral bioavailability.

ParameterIntravenous (5 mg/kg)Oral (40 mg/kg)Intraperitoneal (5 mg/kg)Intraduodenal (4 mg/kg)
Cmax (ng/mL) -15.5 ± 2.1240 ± 3512.3 ± 1.8
Tmax (min) -301530
AUC (ng.min/mL) 423 ± 56680 ± 95398 ± 48540 ± 72
Bioavailability (%) 100~0.2-~0.2
Elimination Half-life (min) 39.5---
Clearance (mL/min/kg) 118---
Volume of Distribution (mL/kg) 1945---
Data adapted from a pharmacokinetic study in rats.

Experimental Protocols

In Vitro Metabolism Study using Rat Liver Microsomes

Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.

Materials:

  • This compound

  • Rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of rat liver microsomes and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound stock solution. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.

  • Calculate the percentage of this compound remaining at each time point and determine the in vitro half-life and intrinsic clearance.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • For apical-to-basolateral (A-B) transport, add this compound solution in transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • For basolateral-to-apical (B-A) transport, add this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER significantly greater than 2 suggests that the compound is a substrate for active efflux.

HPLC Method for Quantification of this compound in Plasma

Objective: To develop a method for the quantitative analysis of this compound in animal plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.

  • Reversed-phase C18 column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Internal standard

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex mix for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a suitable modifier like 0.1% formic acid).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a suitable wavelength or MS/MS detection for higher sensitivity and selectivity.

  • Quantification:

    • Construct a calibration curve by spiking known concentrations of this compound into blank plasma and processing the samples as described above.

    • Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 In Vitro Evaluation cluster_3 In Vivo Animal Studies cluster_4 Outcome A Low Oral Bioavailability of this compound B Formulation Development (e.g., SLNs, SEDDS) A->B C Prodrug Synthesis A->C D Co-administration with Inhibitors A->D E Solubility & Dissolution Testing B->E F Caco-2 Permeability Assay B->F G In Vitro Metabolism (Liver Microsomes) B->G C->E C->F C->G H Pharmacokinetic Study in Rats E->H F->H G->H I Bioavailability Calculation H->I J Improved Bioavailability I->J Troubleshooting_Logic cluster_0 Initial Observation cluster_1 Investigation cluster_2 Possible Causes cluster_3 Solutions A Low in vivo efficacy after oral dosing B Measure plasma concentration A->B E Low Bioavailability B->E If low C Assess in vitro permeability (Caco-2) F Low Permeability / High Efflux C->F If low Papp or high ER D Evaluate metabolic stability G High First-Pass Metabolism D->G If unstable E->C E->D J Use P-gp Inhibitors F->J H Advanced Formulation (SLNs, SEDDS) G->H I Prodrug Approach G->I

References

Centpropazine in DMSO: A Technical Guide to Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stability of Centpropazine when dissolved in Dimethyl Sulfoxide (DMSO). The following information is compiled from general knowledge of compound storage and the chemical properties of this compound's functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A1: DMSO is a common solvent for storing compounds for biological assays. However, for long-term storage, it is crucial to use anhydrous DMSO to minimize water-related degradation. For this compound, no specific solvent has been mandated, but high-quality, anhydrous DMSO is a suitable choice for creating stock solutions.

Q2: What are the optimal storage temperatures for this compound in DMSO?

A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C. Storage at -20°C is also acceptable for shorter durations, though -80°C is preferable to minimize the potential for degradation over extended periods. Room temperature storage is not recommended for solutions in DMSO.[1]

Q3: How long can I store this compound in DMSO?

A3: While there is no specific long-term stability data available for this compound in DMSO, general guidelines for compound libraries suggest that solutions can be stable for at least 6 months when stored at -80°C.[1] However, the stability of individual compounds can vary. For critical experiments, it is advisable to use freshly prepared solutions or to perform periodic quality control checks on stored stock solutions. One study on a large compound library showed that after 20 years of storage at -20°C in DMSO, over 85% of the compounds remained viable.[2]

Q4: How many times can I freeze-thaw my this compound stock solution?

A4: Repeated freeze-thaw cycles should be avoided as they can accelerate compound degradation. It is best practice to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Studies on compound libraries have shown no significant compound loss after 11 freeze-thaw cycles, but this can be compound-dependent.[3]

Q5: What are the potential signs of this compound degradation in DMSO?

A5: Visual indicators of degradation can include a change in the color of the solution (e.g., from colorless to yellow or brown) or the appearance of precipitate.[4] Analytically, degradation can be detected by techniques such as HPLC or LC-MS, which would show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Precipitate observed in the stock solution after thawing. The compound's solubility limit in DMSO may have been exceeded, or the compound may be degrading.Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If it does not redissolve, it may be a degradation product. Centrifuge the solution and use the supernatant for non-critical experiments, but it is highly recommended to prepare a fresh stock solution.
Inconsistent experimental results using the same stock solution. The compound may be degrading, leading to a decrease in the effective concentration. This could be due to improper storage, frequent freeze-thaw cycles, or the presence of water in the DMSO.Prepare a fresh stock solution from solid material. Perform a quality control check (e.g., HPLC-UV) on the old and new stock solutions to compare purity. Ensure proper storage conditions and handling procedures are followed.
Loss of compound activity over time. This is a strong indicator of chemical degradation. This compound contains a phenylpiperazine moiety, which can be susceptible to oxidation. The ether linkage and ketone group are generally stable, but the overall molecule may have sensitivities.Discard the old stock solution and prepare a fresh one. To investigate the degradation, you can perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) and analyze the products by LC-MS to understand the degradation pathway.
Discoloration of the DMSO stock solution. Oxidation or other degradation pathways may be occurring.This is a sign of instability. A fresh stock solution should be prepared. To prevent this in the future, use high-purity anhydrous DMSO and consider storing aliquots under an inert gas like argon or nitrogen.

Data on Compound Stability in DMSO

As there is no specific long-term stability data available for this compound in DMSO, the following tables summarize general stability data from large-scale studies on diverse compound libraries stored in DMSO. This data provides a general expectation for compound stability under different storage conditions.

Table 1: General Compound Stability in DMSO at Room Temperature

Storage DurationProbability of Compound Integrity
3 Months92%
6 Months83%
1 Year52%
(Data from a study of ~7200 compounds at 20 mM in DMSO)

Table 2: General Compound Stability in DMSO/Water (90/10) at 4°C

Storage DurationPercentage of Stable Compounds
2 Years85%
(Data from a study of 1404 compounds)

Table 3: General Compound Stability in DMSO at -20°C

Storage DurationPercentage of Suitable Compounds
20 Years>85%
(Data from a large compound library)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), anhydrous DMSO (high purity, ≥99.9%), sterile microcentrifuge tubes or vials.

  • Procedure: a. Weigh the desired amount of this compound in a sterile tube. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). c. Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary. d. Aliquot the stock solution into single-use, tightly sealed tubes. e. Label the tubes clearly with the compound name, concentration, date, and batch number. f. Store the aliquots at -80°C.

Protocol 2: Quality Control of this compound Stock Solution using HPLC-UV

  • Objective: To assess the purity and concentration of the this compound stock solution over time.

  • Method: a. Prepare a calibration curve using freshly prepared standards of this compound of known concentrations. b. Dilute an aliquot of the stored stock solution to fall within the range of the calibration curve. c. Analyze the standards and the diluted sample by reverse-phase HPLC with UV detection at a suitable wavelength (determined by a UV scan of this compound). d. Compare the peak area of the stored sample to the calibration curve to determine its concentration. e. Assess the purity by observing the presence of any new peaks in the chromatogram. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Stability in DMSO start Start: Inconsistent Experimental Results or Visual Degradation check_storage Verify Storage Conditions (Temp, Light Exposure, Tube Seal) start->check_storage check_handling Review Handling Procedures (Freeze-Thaw Cycles, Contamination) start->check_handling qc_analysis Perform Quality Control (e.g., HPLC, LC-MS) on Stock Solution check_storage->qc_analysis check_handling->qc_analysis is_degraded Degradation Confirmed? qc_analysis->is_degraded prepare_fresh Prepare Fresh Stock Solution from Solid Compound is_degraded->prepare_fresh Yes end_bad If problem persists, consider compound source or synthesis issues. is_degraded->end_bad No aliquot Aliquot into Single-Use Tubes prepare_fresh->aliquot investigate Optional: Investigate Degradation Pathway (Forced Degradation Studies) prepare_fresh->investigate optimize_storage Optimize Storage Conditions (e.g., -80°C, Anhydrous DMSO, Inert Gas) aliquot->optimize_storage end_good Problem Resolved: Proceed with Experiments optimize_storage->end_good

Caption: Troubleshooting workflow for addressing stability issues with this compound in DMSO.

Centpropazine_Degradation_Pathway Potential Degradation Pathways of this compound This compound This compound (Ketone, Ether, Phenylpiperazine) Oxidation Oxidation (Phenylpiperazine Ring) This compound->Oxidation Hydrolysis Hydrolysis (Potential at Ether Linkage under harsh conditions) This compound->Hydrolysis Photodegradation Photodegradation (UV Light Exposure) This compound->Photodegradation Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Inferred potential degradation pathways for this compound based on its functional groups.

References

Technical Support Center: HPLC Analysis of Centpropazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Centpropazine.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for this compound analysis?

A typical reversed-phase HPLC method for the analysis of this compound in biological matrices involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. Detection is commonly performed using a UV detector at 270 nm.[1]

Q2: My this compound peak is tailing. What are the common causes?

Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[2] Other potential causes include column overload, extra-column volume, and using an inappropriate sample solvent.[3][4][5]

Q3: Why is my baseline noisy during this compound analysis?

A noisy baseline can stem from several factors, including contaminated mobile phase, dissolved air in the solvents, a dirty flow cell, or temperature fluctuations. Inadequate solvent mixing or pump issues can also contribute to baseline disturbances.

Q4: I'm observing shifts in the retention time of my this compound peak. What could be the reason?

Retention time variability can be caused by changes in mobile phase composition or pH, fluctuations in column temperature, or leaks in the HPLC system. Column aging and inconsistent flow rates are also common culprits.

Q5: What should I do if I have poor resolution between this compound and its metabolites or other components?

Poor resolution can be addressed by optimizing the mobile phase composition, adjusting the pH, or changing the column temperature. Lowering the flow rate can also sometimes improve resolution. In some cases, a different column chemistry may be required.

Troubleshooting Guides

Issue 1: this compound Peak Tailing

Peak tailing can lead to inaccurate integration and reduced resolution. The following guide provides a systematic approach to troubleshooting this issue.

Step-by-Step Troubleshooting:

  • Check for Column Overload: Inject a diluted sample. If the peak shape improves, you are likely overloading the column.

  • Evaluate Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.

  • Optimize Mobile Phase pH: For a basic compound like this compound, a slightly acidic mobile phase can help to protonate the analyte and reduce interaction with silanol groups.

  • Use a Base-Deactivated Column: Employing a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds can significantly reduce peak tailing.

  • Inspect for System Voids or Dead Volume: Check all connections between the injector, column, and detector for any potential sources of extra-column band broadening.

Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed overload Check for Column Overload (Inject Diluted Sample) start->overload solvent Evaluate Sample Solvent (Match Mobile Phase Strength) overload->solvent If tailing persists solution Peak Shape Improved overload->solution If shape improves mobile_phase Optimize Mobile Phase (Adjust pH, Add Modifier) solvent->mobile_phase If tailing persists solvent->solution If shape improves column_check Assess Column Health (Use Guard Column, Flush, Replace) mobile_phase->column_check If tailing persists mobile_phase->solution If shape improves system_check Inspect HPLC System (Check for Leaks, Dead Volume) column_check->system_check If tailing persists column_check->solution If shape improves system_check->solution

Caption: Troubleshooting workflow for addressing peak tailing.

Issue 2: Retention Time Fluctuation

Inconsistent retention times can make peak identification and quantification unreliable.

Step-by-Step Troubleshooting:

  • Verify Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and properly degassed. Small variations in solvent composition can lead to significant retention time shifts.

  • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.

  • Ensure Stable Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention.

  • Equilibrate the Column Adequately: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase.

  • Monitor System Pressure: An unstable pressure reading can indicate a problem with the pump, such as air bubbles or faulty check valves.

Logical Relationships in Retention Time Stability

G Mobile Phase Composition Mobile Phase Composition Inaccurate Preparation Inaccurate Preparation Mobile Phase Composition->Inaccurate Preparation Column Temperature Column Temperature Temperature Fluctuations Temperature Fluctuations Column Temperature->Temperature Fluctuations Flow Rate Flow Rate System Leaks System Leaks Flow Rate->System Leaks Column Equilibration Column Equilibration Insufficient Equilibration Time Insufficient Equilibration Time Column Equilibration->Insufficient Equilibration Time Stable Retention Time Stable Retention Time

Caption: Factors and issues affecting retention time stability.

Experimental Protocols

HPLC Method for this compound Analysis

This protocol is based on a validated method for the determination of this compound in serum.

  • Column: C18 (e.g., 5 µm particle size)

  • Mobile Phase: Acetonitrile : Phosphate Buffer (60:40, v/v)

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: Dependent on sample concentration and sensitivity requirements.

Sample Preparation (for serum samples):

Three different sample clean-up methods can be employed depending on the available serum volume and required sensitivity. These methods are designed for different linear quantitation ranges.

Forced Degradation Study Protocol

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.

  • Acid Degradation: Treat the sample with 0.1 M HCl at 60°C for 2 hours.

  • Base Degradation: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base-treated samples and dilute all samples to the appropriate concentration for HPLC analysis.

Data Presentation

Table 1: HPLC Method Parameters for this compound

ParameterValue
Column C18
Mobile Phase Acetonitrile : Phosphate Buffer (60:40)
Flow Rate 1.5 mL/min
UV Wavelength 270 nm
Reference

Table 2: Validation Parameters from a Published Method

ParameterResult
Recovery 92 - 105%
Precision (Within-run) < 10%
Precision (Between-run) < 10%
Accuracy (Within-run) < 10%
Accuracy (Between-run) < 10%
Stability Stable for up to three freeze-thaw cycles

References

Optimizing Centpropazine Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments involving Centpropazine. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an experimental antidepressant that has shown imipramine-like clinical effects.[1] Its precise mechanism of action is not fully understood, but it has been observed to reverse the effects of reserpine and potentiate the effects of amphetamine in animal models.[1] Studies have also indicated that this compound interacts with the noradrenergic system by inhibiting inositol phosphate accumulation stimulated by noradrenaline and moderately antagonizing the specific binding of [3H]prazosin to α1-adrenoceptors in rat cerebral cortical slices.[2]

Q2: What are the key pharmacokinetic parameters of this compound in rats?

This compound is characterized by a short elimination half-life, high clearance, and a large volume of distribution following intravenous administration in rats.[3] A significant challenge in oral administration is its very low bioavailability, estimated to be around 0.2%, which is likely due to a high first-pass effect in the intestinal mucosa and liver.[3] Despite low oral bioavailability, this compound does penetrate the brain.

Q3: What are the reported effects and tolerated doses of this compound in humans?

In clinical studies, single oral doses of 10 to 160 mg of this compound were administered to male volunteers. The drug was generally well-tolerated, with mild side effects such as drowsiness, heaviness, weakness, and headache reported at doses of 120 mg and above. In a multiple-dose study, volunteers received 40 or 80 mg daily for four weeks, with some subjects on the 80 mg dose reporting mild restlessness and insomnia. An open trial on patients with endogenous depression used a dose range of 40 to 120 mg per day for four weeks, with giddiness, headache, dryness of mouth, and weakness being reported by some patients.

Troubleshooting Guide

Problem: I am not observing the expected therapeutic effect after oral administration of this compound in my rat model.

  • Possible Cause: Extremely low oral bioavailability. This compound has a very low oral bioavailability of approximately 0.2% in rats due to a significant first-pass metabolism in the gut and liver. This means that only a very small fraction of the orally administered dose reaches systemic circulation.

  • Solution 1: Alternative Route of Administration. Consider using intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass the first-pass metabolism and achieve higher systemic exposure. Pharmacokinetic studies have utilized i.v. and i.p. routes successfully in rats.

  • Solution 2: Dose Adjustment. If oral administration is necessary for your experimental design, a significantly higher dose may be required to achieve a therapeutic concentration in the brain. However, be cautious of potential off-target effects and toxicity at higher doses. It is crucial to perform a dose-response study to determine the optimal oral dose for your specific experimental endpoint.

  • Solution 3: Formulation Development. While more complex, exploring different formulations to enhance oral absorption could be a long-term strategy.

Problem: I am observing high variability in my experimental results between animals.

  • Possible Cause 1: Inconsistent Drug Administration. Ensure that the administration technique (e.g., oral gavage, i.p. injection) is consistent across all animals. For oral gavage, ensure the dose is delivered directly to the stomach.

  • Possible Cause 2: Animal-to-Animal Variation in Metabolism. The extent of first-pass metabolism can vary between individual animals, leading to different levels of drug exposure even with the same dose.

  • Solution: Increase the number of animals per group to improve statistical power and account for individual variability. When possible, measure plasma or brain concentrations of this compound to correlate with the observed effects.

Data Presentation

Table 1: Summary of this compound Pharmacokinetics in Rats

ParameterIntravenous (5 mg/kg)Oral (40 mg/kg)Intraperitoneal (5 mg/kg)
Elimination Half-life (t½) 39.5 min--
Clearance (CL) 118 ml/min/kg--
Volume of Distribution (Vd) 1945 ml/kg--
Bioavailability (F) -~0.2%-
Time to Max Concentration in Brain (Tmax) -30 min-
Data sourced from a study in Sprague-Dawley rats.

Experimental Protocols

Protocol: Pharmacokinetic Study of this compound in Rats

This protocol is based on the methodology described by Sharına et al. (2004).

  • Animal Model: Male Sprague-Dawley rats.

  • Housing: House animals under standard laboratory conditions with free access to food and water.

  • Drug Preparation:

    • For intravenous and intraperitoneal administration, dissolve this compound in a suitable vehicle (e.g., sterile saline).

    • For oral administration, prepare a suspension in a vehicle like 0.5% carboxymethylcellulose.

  • Dosing:

    • Intravenous (i.v.): Administer 5 mg/kg via the tail vein.

    • Intraperitoneal (i.p.): Administer 5 mg/kg into the peritoneal cavity.

    • Oral (p.o.): Administer 40 mg/kg via oral gavage.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dosing.

    • For brain concentration analysis, euthanize animals at specific time points and collect brain tissue.

  • Sample Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma and brain homogenates for this compound concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability) using appropriate software.

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vivo this compound Study cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) drug_prep Prepare this compound (Vehicle Selection) animal_model->drug_prep dosing Administer this compound (Oral, IV, or IP) drug_prep->dosing sampling Collect Samples (Blood, Brain Tissue) dosing->sampling sample_processing Process Samples (Plasma, Homogenates) sampling->sample_processing hplc Quantify Drug Levels (HPLC) sample_processing->hplc pk_analysis Pharmacokinetic Analysis hplc->pk_analysis

Caption: Workflow for a this compound in vivo pharmacokinetic study.

antidepressant_signaling Potential Antidepressant Signaling Pathways cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_cellular Cellular Response This compound This compound alpha1_receptor α1-Adrenoceptor This compound->alpha1_receptor Antagonism other_receptors Other Monoamine Receptors/Transporters This compound->other_receptors Potential Interaction g_protein G-Protein Activation alpha1_receptor->g_protein other_pathways Other Pathways (e.g., cAMP) other_receptors->other_pathways plc Phospholipase C (PLC) g_protein->plc ip3_dag IP3 / DAG Signaling plc->ip3_dag gene_expression Altered Gene Expression ip3_dag->gene_expression other_pathways->gene_expression neuroplasticity Increased Neuroplasticity & Synaptogenesis gene_expression->neuroplasticity therapeutic_effect Antidepressant Effect neuroplasticity->therapeutic_effect

Caption: Potential signaling pathways influenced by this compound.

References

Technical Support Center: Centpropazine Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in avoiding the degradation of Centpropazine during experimental procedures. Given the limited publicly available stability data for this compound, this guide draws upon established principles of pharmaceutical stability testing and knowledge of the degradation pathways of structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is an experimental antidepressant drug. Its chemical structure, 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one, contains several functional groups that may be susceptible to degradation under various experimental conditions.[1] These include a piperazine ring , a secondary alcohol , an ether linkage , and a propiophenone (aromatic ketone) moiety. Understanding the reactivity of these groups is crucial for preventing degradation.

Q2: What are the most likely degradation pathways for this compound?

Based on its functional groups, this compound is potentially susceptible to the following degradation pathways:

  • Oxidative Degradation: The piperazine moiety and the ether linkage are susceptible to oxidation.[2][3] Oxidation can be initiated by atmospheric oxygen, trace metal ions, or peroxides and can be accelerated by heat and light.[4][5]

  • Photodegradation: Aromatic compounds and molecules with heteroatoms like nitrogen and oxygen can be sensitive to light. Exposure to UV or even visible light may lead to the formation of photolytic degradation products.

  • Hydrolytic Degradation: While the ether and ketone functional groups are generally stable to hydrolysis under neutral conditions, extreme pH (acidic or basic) and elevated temperatures could potentially lead to cleavage of the ether bond.

  • Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions, including oxidation and pyrolysis.

Q3: What are the general principles for handling and storing this compound to minimize degradation?

To maintain the integrity of this compound during storage and handling, the following precautions are recommended:

  • Storage Conditions: Store this compound in a cool, dark, and dry place. Protection from light is crucial. Consider storage in amber vials or wrapped in aluminum foil.

  • Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Solvent Selection: When preparing solutions, use high-purity solvents and prepare them fresh whenever possible. Some organic solvents can contain peroxides or other impurities that may initiate degradation. The stability in the chosen solvent should be assessed if the solution is to be stored.

Troubleshooting Guide: this compound Degradation in Experiments

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Loss of this compound potency in solution over a short period.
  • Possible Cause 1: Oxidative Degradation.

    • Solution:

      • Deoxygenate your solvents by sparging with nitrogen or argon before use.

      • Consider the addition of an antioxidant, but be mindful of potential interference with your experiment. The choice of antioxidant should be carefully validated.

      • Avoid sources of metal ion contamination (e.g., spatulas, certain glassware). If unavoidable, consider using a chelating agent like EDTA, again with careful validation.

  • Possible Cause 2: Photodegradation.

    • Solution:

      • Conduct all experimental steps under amber or red light, or in a dark room.

      • Use amber-colored glassware or wrap your experimental setup in aluminum foil.

  • Possible Cause 3: pH-related instability.

    • Solution:

      • Maintain the pH of your solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise.

      • Use appropriate buffer systems to maintain a stable pH.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound.
  • Possible Cause 1: Degradation during sample preparation or analysis.

    • Solution:

      • Minimize the time between sample preparation and injection into the HPLC system.

      • Keep sample vials in the autosampler at a controlled, cool temperature.

      • Ensure the mobile phase is compatible with this compound and does not promote degradation.

  • Possible Cause 2: Contamination.

    • Solution:

      • Inject a blank (solvent) to ensure that the extraneous peaks are not coming from the solvent or the HPLC system itself.

      • Analyze a placebo (all components of the sample except this compound) to rule out interference from excipients or other matrix components.

      • Ensure thorough cleaning of all glassware and equipment.

Issue 3: Poor peak shape (e.g., tailing) in the HPLC chromatogram of this compound.
  • Possible Cause: Interaction of the basic piperazine moiety with the stationary phase.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) can protonate the silanol groups on the silica-based column, reducing their interaction with the basic analyte.

      • Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and effective end-capping minimize the number of free silanol groups available for interaction.

      • Add a Competing Base: A small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the active sites on the stationary phase.

      • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol interactions.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods. The following are general protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 1: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionRecommended Starting ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°CTo assess stability in alkaline environments.
Oxidation 3% H₂O₂ at room temperatureTo evaluate susceptibility to oxidative degradation.
Thermal Degradation Dry heat at 80°C (for solid) or 60°C in solutionTo determine the effect of high temperatures.
Photodegradation Exposure to UV (254 nm) and visible light in a photostability chamberTo evaluate light sensitivity as per ICH Q1B guidelines.

Sample Preparation for Forced Degradation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For hydrolytic and oxidative studies, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂).

  • For thermal studies, place the solid drug or the solution in a temperature-controlled oven.

  • For photolytic studies, expose the solution in a transparent container within a photostability chamber.

  • At specified time points, withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples before analysis to prevent further degradation and protect the analytical column.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

Visualization of Workflows and Pathways

G Potential Degradation Pathways of this compound cluster_oxidation Oxidative Products cluster_photolysis Photolytic Products cluster_hydrolysis Hydrolytic Products This compound This compound Oxidation Oxidation This compound->Oxidation O2, Metal Ions, Peroxides Photolysis Photolysis This compound->Photolysis UV/Visible Light Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base, Heat N_Oxide Piperazine N-Oxide Oxidation->N_Oxide Ether_Cleavage_Ox Ether Cleavage Products Oxidation->Ether_Cleavage_Ox Photoproducts Various Photoproducts Photolysis->Photoproducts Ether_Cleavage_Hy Ether Cleavage Products Hydrolysis->Ether_Cleavage_Hy

Caption: Potential degradation pathways for this compound.

G Workflow for Forced Degradation Study start Define Objectives & Prepare Protocol prep Prepare Drug Substance/Product Samples start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data (Peak Purity, Mass Balance) analyze->evaluate identify Identify Degradation Products (LC-MS) evaluate->identify end Establish Degradation Profile identify->end

Caption: General workflow for a forced degradation study.

G Stability-Indicating HPLC Method Development start Initial Method Development (Column, Mobile Phase Screening) forced_deg Perform Forced Degradation Studies start->forced_deg inject_stressed Inject Stressed Samples forced_deg->inject_stressed optimize Optimize Separation (Gradient, pH, Temperature) inject_stressed->optimize peak_purity Assess Peak Purity (PDA Detector) optimize->peak_purity peak_purity->optimize Resolution Inadequate validate Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) peak_purity->validate Resolution Adequate final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

References

Troubleshooting inconsistent results with Centpropazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Centpropazine. Given that this compound is an experimental compound with limited publicly available data, this guide combines specific information on this compound with established principles from antidepressant and neuropharmacology research to address potential inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an experimental antidepressant compound that was developed in India and underwent Phase 3 clinical trials, though it was never brought to market. Its precise mechanism of action is not fully elucidated. However, in-vitro studies have shown that this compound can affect noradrenergic receptors. Specifically, it has been observed to inhibit inositol phosphate accumulation stimulated by noradrenaline and moderately antagonize the binding of [3H]prazosin to α1-adrenoceptors in rat cerebral cortical slices.[1] It did not, however, affect cyclic AMP accumulation or the binding of a β-adrenoceptor ligand.[1]

Q2: What are the reported dosages and side effects of this compound in clinical studies?

In clinical trials, single oral doses of 10 to 160 mg were administered to volunteers.[2] Drowsiness, heaviness, weakness, and headache were reported at doses of 120 mg and above.[2] In a multiple-dose study, volunteers received 40 or 80 mg daily for four weeks.[2] At the 80 mg dose, some subjects experienced mild restlessness and insomnia. A 4-week open trial in patients with endogenous depression used a dose range of 40 to 120 mg per day. Side effects reported in this trial included giddiness, headache, dryness of mouth, and weakness.

Q3: Are there any known stability or storage issues with this compound?

Troubleshooting Inconsistent Experimental Results

In Vitro Assays (e.g., Receptor Binding, Second Messenger Assays)

Issue: High variability or lack of expected effect in receptor binding assays.

  • Possible Cause 1: Reagent Quality and Concentration. The purity and concentration of this compound, radioligands, and other reagents are critical.

    • Troubleshooting Steps:

      • Verify the purity of the this compound stock using methods like HPLC.

      • Ensure the radioligand has not degraded and is used at a concentration at or below its Kd for competition assays.

      • Optimize the concentration of membrane protein used in the assay; too high a concentration can increase non-specific binding.

  • Possible Cause 2: Assay Conditions. Incubation time, temperature, and buffer composition can significantly impact results.

    • Troubleshooting Steps:

      • Ensure the incubation time is sufficient to reach equilibrium.

      • Maintain a consistent temperature throughout the experiment.

      • Check that the buffer composition and pH are optimal for the target receptor.

  • Possible Cause 3: High Non-Specific Binding. This can mask the specific binding signal.

    • Troubleshooting Steps:

      • Use appropriate blocking agents in the assay buffer.

      • Ensure wash steps are sufficient to remove unbound radioligand without causing dissociation of the specifically bound ligand.

      • Consider using low-protein binding plates and tubes.

In Vivo / Preclinical Animal Studies

Issue: Inconsistent behavioral effects in animal models of depression (e.g., forced swim test, tail suspension test).

  • Possible Cause 1: Animal Model Variability. The species, strain, sex, and age of the animals can all influence their response to antidepressants.

    • Troubleshooting Steps:

      • Use a standardized and well-characterized animal model.

      • Ensure consistency in the age, sex, and genetic background of the animals used in the study.

      • Be aware that different rodent strains can show different responsiveness to antidepressants.

  • Possible Cause 2: Environmental and Procedural Factors. Stress, handling, and the specifics of the behavioral test protocol can introduce variability.

    • Troubleshooting Steps:

      • Acclimatize animals to the experimental environment and handling procedures.

      • Strictly adhere to a standardized protocol for the behavioral test (e.g., water temperature in the forced swim test, duration of tail suspension).

      • Minimize environmental stressors such as noise and excessive light.

  • Possible Cause 3: Pharmacokinetic and Pharmacodynamic Variability. Differences in drug absorption, distribution, metabolism, and excretion can lead to inconsistent effects.

    • Troubleshooting Steps:

      • Ensure accurate and consistent dosing.

      • Consider potential vehicle effects on drug solubility and bioavailability.

      • If possible, measure plasma or brain concentrations of this compound to correlate with behavioral outcomes.

General Issues

Issue: Results are not reproducible between experiments or laboratories.

  • Possible Cause 1: Off-Target Effects. Like many psychoactive drugs, this compound may have off-target effects that contribute to its overall pharmacological profile and could introduce variability.

    • Troubleshooting Steps:

      • Conduct counter-screening against a panel of other receptors and enzymes to identify potential off-target activities.

      • Carefully observe and document all behavioral and physiological changes in animal studies, not just those related to the primary endpoint.

  • Possible Cause 2: Placebo Effect in Clinical Trials. The placebo response is a significant factor in antidepressant trials and can mask the true effect of the drug.

    • Troubleshooting Steps (for clinical research):

      • Employ a robust double-blind, placebo-controlled design.

      • Use standardized rating scales and train raters to minimize bias.

      • Consider the impact of patient expectations on outcomes.

Data Summary

Table 1: Summary of Dosing and Side Effects from Clinical Studies

Study TypeDose RangeDurationReported Side Effects
Single Dose Study10 - 160 mg (oral)Single DoseDrowsiness, heaviness, weakness, headache (at ≥120 mg)
Multiple Dose Study40 or 80 mg/day (oral)4 weeksMild restlessness and insomnia (at 80 mg)
Open Trial40 - 120 mg/day (oral)4 weeksGiddiness, headache, dryness of mouth, weakness

Experimental Protocols & Visualizations

Hypothetical Experimental Workflow for Preclinical Behavioral Testing

The following diagram outlines a typical workflow for assessing the antidepressant-like effects of this compound in a rodent model.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Analysis A Animal Acclimatization (e.g., 1 week) B Randomization into Treatment Groups (Vehicle, this compound, Positive Control) A->B C Chronic Dosing Regimen (e.g., 14-21 days) B->C D Tail Suspension Test (TST) or Forced Swim Test (FST) C->D E Measurement of Immobility Time D->E F Data Collection & Statistical Analysis E->F G Interpretation of Results F->G

Workflow for preclinical screening of this compound.
Potential Signaling Pathway for this compound's Noradrenergic Effect

Based on the finding that this compound antagonizes α1-adrenoceptors and inhibits noradrenaline-stimulated inositol phosphate accumulation, the following diagram illustrates a simplified hypothetical signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NE Noradrenaline Alpha1 α1-Adrenoceptor NE->Alpha1 Activates CPZ This compound CPZ->Alpha1 Antagonizes Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca

Hypothetical α1-adrenoceptor signaling pathway affected by this compound.

References

How to handle Centpropazine's low oral bioavailability in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Centpropazine and encountering challenges related to its low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: The low oral bioavailability of this compound, which has been observed to be as low as approximately 0.2% in rat models, is primarily attributed to extensive first-pass metabolism. This means that after oral administration, a significant portion of the drug is metabolized in the intestinal mucosa and the liver before it can reach systemic circulation.[1]

Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of low solubility and extensive first-pass metabolism. These can be broadly categorized as:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or Self-Emulsifying Drug Delivery Systems (SEDDS) can protect it from metabolic enzymes and enhance its absorption through the lymphatic system, thereby bypassing the liver.

  • Polymeric Nanoparticles: Formulating this compound into polymeric nanoparticles can improve its stability in the gastrointestinal tract and may allow for controlled release, potentially saturating metabolic enzymes and increasing the amount of drug absorbed.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and, consequently, its absorption.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and protect it from degradation.[2][3][4]

Q3: Can chemical modification of this compound improve its oral bioavailability?

A3: Yes, a prodrug approach is a viable chemical modification strategy. This involves attaching a promoiety to the this compound molecule to alter its physicochemical properties, such as solubility and permeability. The prodrug is designed to be inactive and is converted to the active this compound in vivo. This approach can be used to protect the drug from first-pass metabolism.

Q4: Are there any co-administration strategies that can enhance this compound's bioavailability?

A4: Co-administration with inhibitors of metabolic enzymes (like Cytochrome P450) or efflux transporters (like P-glycoprotein) could potentially increase the oral bioavailability of this compound. Some piperazine derivatives have been shown to inhibit P-glycoprotein, suggesting this could be a promising avenue for investigation.[5]

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in aqueous media.
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of the free drug. Formulate a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, PEG).Increased dissolution rate and concentration in aqueous media.
Prepare a cyclodextrin inclusion complex of this compound.Enhanced aqueous solubility of the drug.
Drug precipitation upon dilution of a stock solution. Use a co-solvent system or a surfactant in the dissolution medium.Maintained drug solubility upon dilution.
Issue 2: High variability in preclinical oral dosing studies.
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent absorption due to poor formulation. Develop a robust formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoparticle suspension.More uniform droplet/particle size leading to more consistent absorption.
Food effects influencing absorption. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food.Understanding of food-drug interactions to standardize dosing protocols.
Saturation of metabolic pathways at higher doses. Perform dose-escalation studies and analyze pharmacokinetic parameters for non-linearity.Determination of a dose range with more predictable absorption.
Issue 3: Ineffective improvement in bioavailability with nanoparticle formulations.
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal particle size or surface characteristics. Optimize the nanoparticle formulation by varying polymer/lipid concentration, surfactant type, and manufacturing process parameters.Achievement of desired particle size (typically <200nm) and surface charge for optimal absorption.
Premature drug release from nanoparticles. Select a polymer with a slower degradation rate or modify the nanoparticle surface with a coating to control drug release.Sustained release of the drug in the gastrointestinal tract, leading to improved absorption.
Instability of nanoparticles in gastrointestinal fluids. Incorporate mucoadhesive polymers into the nanoparticle formulation to increase residence time at the absorption site.Enhanced contact time with the intestinal mucosa, facilitating drug uptake.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Dissolve 100 mg of PVA in 20 mL of deionized water to create a 0.5% w/v solution.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath for 2 minutes at 40% amplitude.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

Characterization:

  • Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determined by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content using a validated analytical method (e.g., HPLC).

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the co-precipitation method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution: Dissolve 1 gram of HP-β-CD in 20 mL of a 50:50 (v/v) ethanol/water solution with stirring.

  • Addition of this compound: Add a molar equivalent of this compound to the HP-β-CD solution and continue stirring for 24 hours at room temperature.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Collection and Drying: Collect the resulting solid and dry it in a vacuum oven at 40°C for 48 hours.

Characterization:

  • Complex Formation: Confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Solubility Enhancement: Determined by comparing the aqueous solubility of the complex to that of the free drug.

Signaling Pathways and Experimental Workflows

Centpropazine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO Monoamine Oxidase (MAO) NT_Vesicle Neurotransmitter Vesicles (Serotonin, Norepinephrine) MAO->NT_Vesicle Degradation NT_Release Neurotransmitter Release NT_Vesicle->NT_Release NT Serotonin (5-HT) & Norepinephrine (NE) NT_Release->NT Receptor 5-HT & NE Receptors NT->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB BDNF BDNF Gene Expression CREB->BDNF Neurogenesis Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis This compound This compound This compound->MAO Inhibition caption Hypothesized Signaling Pathway of this compound

Caption: Hypothesized Signaling Pathway of this compound.

Nanoparticle_Workflow cluster_0 Formulation cluster_1 Purification cluster_2 Characterization & Use A Dissolve this compound & PLGA in DCM C Emulsification (Sonication) A->C B Prepare Aqueous PVA Solution B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E F Lyophilization E->F G Characterization (DLS, HPLC) F->G H In Vitro / In Vivo Studies G->H caption Workflow for this compound Nanoparticle Preparation

Caption: Workflow for this compound Nanoparticle Preparation.

References

Preventing precipitation of Centpropazine in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Centpropazine, particularly in preventing its precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel antidepressant compound.[1] It functions as a non-selective antagonist of serotonin (5-HT1/5-HT2) and adrenergic (α1) receptors.[2] Its mechanism of action also involves the modulation of monoamine neurotransmission, specifically by reducing the reuptake of serotonin and norepinephrine, which contributes to its antidepressant effects.[2]

Q2: What are the common challenges when preparing this compound stock solutions?

The primary challenge is the potential for precipitation. Like many phenylpiperazine derivatives, this compound is a solid powder that is expected to have low solubility in aqueous solutions. Precipitation can occur during the initial preparation of the stock solution, upon storage, or when diluting the stock solution into aqueous-based buffers or cell culture media for experiments.

Q3: In which solvents is this compound soluble?

Troubleshooting Guide: Preventing Precipitation of this compound

This guide addresses common issues related to this compound precipitation and offers solutions to maintain its solubility in stock solutions.

Problem Potential Cause Recommended Solution
Precipitation during initial stock solution preparation. The concentration of this compound exceeds its solubility limit in the chosen solvent.- Use a higher-grade, anhydrous solvent like DMSO or ethanol. - Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. - Prepare a less concentrated stock solution.
Precipitation of the stock solution during storage. The storage temperature is too low, causing the compound to crystallize out of solution.- Store the stock solution at room temperature or 4°C, protected from light. - If long-term storage at -20°C or -80°C is required, ensure the stock concentration is well below the solubility limit at that temperature. Perform a small-scale stability test before preparing large batches.
Precipitation upon dilution into aqueous media. The low aqueous solubility of this compound causes it to crash out of solution when the concentration of the organic solvent is significantly reduced.- Perform serial dilutions. First, dilute the DMSO/ethanol stock solution with a small volume of the aqueous buffer/media, ensuring it remains clear, before adding it to the final volume. - Ensure the final concentration of the organic solvent in the working solution is as high as experimentally permissible (e.g., keep the final DMSO concentration below 0.5% in cell-based assays to avoid toxicity). - For in vivo studies, consider using a vehicle formulation with co-solvents and surfactants (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline), though this must be optimized and validated for the specific application.
Cloudiness or visible particles in the working solution. Incomplete dissolution of the stock solution or precipitation upon dilution.- Filter the final working solution through a 0.22 µm syringe filter to remove any precipitates before use in experiments. - Before adding to cells or animals, visually inspect the solution for any signs of precipitation.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (Molecular Weight: 368.48 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Warming block or water bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 368.48 g/mol = 0.0036848 g = 3.68 mg.

  • Weigh the this compound:

    • Carefully weigh out 3.68 mg of this compound powder and place it into a sterile vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again.

  • Storage:

    • Once fully dissolved, the stock solution can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Note: This protocol is a general guideline. The actual solubility may vary. It is recommended to start with a small amount to confirm solubility before preparing a large batch.

Generalized Experimental Workflow for a Cell-Based Assay

experimental_workflow start Start: Cell Seeding prepare_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock prepare_working Prepare Working Solutions (Dilute stock in culture medium) prepare_stock->prepare_working treat_cells Treat Cells with this compound (and controls) prepare_working->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Cell-Based Assay (e.g., Viability, Signaling) incubate->assay data_analysis Data Analysis assay->data_analysis end_point End: Interpret Results data_analysis->end_point centpropazine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE_vesicle->NET Reuptake alpha1 α1-Adrenergic Receptor NE_vesicle->alpha1 NE HT_vesicle Serotonin (5-HT) SERT Serotonin Transporter (SERT) HT_vesicle->SERT Reuptake HT1A 5-HT1A Receptor HT_vesicle->HT1A 5-HT HT2A 5-HT2A Receptor HT_vesicle->HT2A 5-HT downstream Downstream Signaling Cascades alpha1->downstream HT1A->downstream HT2A->downstream response Antidepressant Effect downstream->response This compound This compound This compound->NET Inhibits This compound->SERT Inhibits This compound->alpha1 Antagonizes This compound->HT1A Antagonizes This compound->HT2A Antagonizes

References

Centpropazine stability under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of centpropazine under various pH conditions. Since specific public data on this compound's pH-dependent stability is limited, this guide offers troubleshooting advice and standardized protocols to enable researchers to conduct their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: Currently, there is a lack of published, quantitative data specifically detailing the stability of this compound across a wide range of pH values. Generally, drug molecules can exhibit significant pH-dependent degradation.[1][2][3] Based on its chemical structure, which includes ether and ketone functional groups, this compound may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[1][2] Therefore, it is crucial to experimentally determine its stability profile for any aqueous formulation development.

Q2: What are the likely degradation pathways for this compound under different pH conditions?

A2: The primary anticipated degradation pathway for this compound in aqueous solutions is hydrolysis. Key functional groups susceptible to hydrolysis are the ether linkage and the ketone group. Acid- or base-catalyzed hydrolysis of the ether bond would lead to the cleavage of the molecule. The rate and mechanism of degradation are expected to be pH-dependent.

Q3: What analytical methods are recommended for assessing this compound stability?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique. This method should be capable of separating the intact this compound from all potential degradation products. UV detection would likely be suitable given the chromophoric nature of the molecule. The method must be properly developed and validated according to ICH guidelines to ensure it is stability-indicating.

Q4: How should a pH stability study for this compound be designed?

A4: A forced degradation study is the standard approach to investigate pH stability. This involves subjecting solutions of this compound to a range of pH conditions (e.g., pH 1 to 13) at controlled temperatures and monitoring the concentration of the parent drug and the formation of degradation products over time. The results are used to determine the degradation kinetics and identify the pH of maximum stability.

Troubleshooting Guides: Experimental Protocols

This section provides a detailed methodology for conducting a pH stability study of this compound.

Protocol: pH-Dependent Stability Study of this compound

1. Objective: To determine the rate of degradation of this compound in aqueous solutions across a range of pH values and to identify the pH of maximum stability.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate and citrate buffer components

  • HPLC grade acetonitrile and water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Temperature-controlled incubator or water bath

3. Preparation of Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).

  • pH 2.0: 0.01 M HCl

  • pH 4.0: Citrate buffer

  • pH 7.0: Phosphate buffer

  • pH 9.0: Phosphate or borate buffer

  • pH 12.0: 0.01 M NaOH Verify the final pH of each buffer solution using a calibrated pH meter.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the amount of organic solvent from the stock solution is minimal (e.g., <5%) to avoid affecting the solution's properties.

  • Prepare a sufficient volume for sampling at all time points.

5. Stress Conditions:

  • Incubate the prepared samples at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.

  • Collect aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Immediately quench the degradation reaction by neutralizing the sample (if in strong acid or base) and/or diluting it with the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

6. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Quantify the peak area of the intact this compound at each time point.

  • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

7. Data Analysis:

  • For each pH, plot the natural logarithm of the this compound concentration versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the observed degradation rate constant (k_obs).

  • Calculate the half-life (t_1/2) at each pH using the formula: t_1/2 = 0.693 / k_obs.

  • Plot the log(k_obs) versus pH to generate a pH-rate profile, which can help identify the pH of maximum stability.

Data Presentation

The quantitative data from the stability study should be summarized in a clear and structured table.

Table 1: Hypothetical Degradation Data for this compound at 60°C

pHTime (hours)Initial Conc. (µg/mL)Remaining Conc. (µg/mL)% Degradation
2.0 0100.0100.00.0
24100.085.214.8
48100.072.127.9
7.0 0100.0100.00.0
24100.098.51.5
48100.097.12.9
12.0 0100.0100.00.0
24100.078.921.1
48100.060.539.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stressing cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation prep_buffers Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) prep_stock Prepare this compound Stock Solution prep_buffers->prep_stock prep_samples Dilute Stock in Buffers prep_stock->prep_samples incubate Incubate Samples (e.g., 60°C) prep_samples->incubate sampling Collect Aliquots at Time Points (0, 2, 4... hrs) incubate->sampling quench Quench Reaction (Neutralize/Dilute) sampling->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc quantify Quantify this compound & Degradants hplc->quantify kinetics Determine Degradation Kinetics (k_obs, t_1/2) quantify->kinetics profile Generate pH-Rate Profile kinetics->profile report Summarize Findings profile->report

References

Minimizing off-target effects of Centpropazine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with the experimental antidepressant, Centpropazine. Given that its mechanism of action is not fully elucidated, a focus on rigorous experimental design and control is critical.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an experimental antidepressant that was developed in India and underwent Phase 3 clinical trials, though it was never brought to market.[1][2] Its mechanism of action remains unknown, but it has been described as having clinical effects similar to imipramine.[1] Animal studies have shown that it can reverse the effects of reserpine and potentiate the effects of amphetamine.[1]

Q2: What are the known or suspected off-target effects of this compound?

Specific off-target binding profiles for this compound are not well-documented. However, one in vitro study provided some initial insights:

  • It inhibited the accumulation of inositol phosphate stimulated by noradrenaline in rat cerebral cortical slices.[3]

  • It moderately antagonized the specific binding of [³H]prazosin to α₁-adrenoceptors.

  • It did not affect the specific binding of a β-adrenoceptor ligand.

These findings suggest some interaction with the noradrenergic system. In human clinical trials, side effects such as drowsiness, weakness, headache, restlessness, and insomnia were reported at higher doses (120 mg and above), which could potentially be linked to off-target activities.

Q3: How can I determine the optimal dose of this compound to use while minimizing off-target effects?

Determining the optimal dose requires generating a detailed dose-response curve for your specific assay and model system (e.g., cell line).

  • Recommendation: Test a wide range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to identify the concentration at which the desired effect reaches a plateau.

  • Principle: The lowest concentration that produces the maximal desired effect is generally preferred, as higher concentrations are more likely to engage lower-affinity off-targets. Dose-response studies should be followed by testing more narrowly spaced concentrations around the identified effective range.

Q4: What are the essential control experiments when using this compound?

To ensure that the observed effects are due to the intended mechanism and not off-targets, the following controls are crucial:

  • Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO, saline) used to dissolve the this compound.

  • Positive Control: Use a well-characterized compound with a known mechanism of action similar to the expected effect of this compound (e.g., a known antidepressant like imipramine) to validate the assay's responsiveness.

  • Negative Control: In cell-based assays, consider using a cell line that does not express the putative target to see if the effect persists, which would suggest off-target activity.

  • Rescue Experiments: If possible, "rescue" the phenotype by overexpressing the intended target or knocking down a suspected off-target to confirm the pathway of action.

Q5: How can I proactively screen for the off-target effects of this compound?

Since the profile of this compound is largely unknown, a broad screening approach is recommended. This involves testing the compound against panels of common off-targets.

  • Rational Drug Design & Screening: Modern drug development uses computational tools and high-throughput screening (HTS) to predict and test for off-target interactions early in the process.

  • Commercial Screening Panels: Various companies offer services to screen compounds against large panels of receptors, kinases, and enzymes known to be frequent off-targets for small molecules.

  • Phenotypic & Genetic Screening: Advanced methods like CRISPR-Cas9 or RNAi can be used to knock out specific genes, helping to identify the pathways and potential off-target interactions of a drug by observing the resulting phenotypic changes.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High variability or inconsistent results in dose-response experiments.
Possible Cause Recommended Solution
Compound Instability/Solubility Ensure this compound is fully dissolved in the vehicle before diluting in media. Visually inspect for precipitation at high concentrations. Consider using a different solvent if solubility is an issue.
Cell Health & Density Use authenticated, low-passage cell lines. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. Inconsistent cell numbers can significantly alter results.
Assay Protocol Variability Automate as many steps as possible to reduce human error. Ensure consistent incubation times, temperatures, and reagent additions for all plates and experimental repeats.
Microplate Edge Effects Evaporation and temperature gradients can affect wells on the edge of a plate. Avoid using the outer rows and columns for treatments or fill them with sterile media/PBS to create a humidity barrier.
Issue 2: Observed cellular toxicity at concentrations needed for the desired effect.
Possible Cause Recommended Solution
Off-Target Cytotoxicity This is a strong indicator of off-target effects. The solution is to identify a therapeutic window where the desired effect occurs at concentrations below the toxic threshold.
Vehicle Toxicity High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your specific cell line (typically <0.5%).
Contaminated Compound Verify the purity of your this compound stock. Impurities from synthesis could be responsible for the toxic effects.

Quantitative Data Summary

Table 1: Human Clinical Trial Dosing
Study TypeDose Range AdministeredReported Side Effects at Higher DosesReference
Single Dose10 mg - 160 mg (oral)Drowsiness, heaviness, weakness, headache (at ≥120 mg)
Multiple Dose40 mg or 80 mg daily (4 weeks)Mild restlessness and insomnia (at 80 mg)
Table 2: General Off-Target Screening Panel

This table provides an example of a broad panel that could be used to characterize the off-target profile of an investigational compound like this compound.

Target ClassExamplesPotential Implication
GPCRs Adrenergic, Dopaminergic, Serotonergic, Histaminergic, Muscarinic ReceptorsCNS side effects, cardiovascular effects, anticholinergic effects
Kinases EGFR, VEGFR, Src family, AblAnti-proliferative effects, toxicity
Ion Channels hERG, Sodium, Calcium, Potassium ChannelsCardiotoxicity (arrhythmia), neurological effects
Nuclear Receptors ER, AR, GR, PPAREndocrine disruption, metabolic effects
Transporters SERT, NET, DATModulation of neurotransmitter levels
Common Enzymes COX-1, COX-2, PDE family, CYP450 familyInflammation, drug metabolism interactions

Experimental Protocols & Workflows

Protocol 1: Generating a Dose-Response Curve in a Cell-Based Assay
  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 1000x stock of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 1:3 or 1:10) in the same solvent.

  • Dosing: Dilute the compound series into culture media to a 10x working concentration. Remove the old media from the cells and add the compound-containing media. Ensure the final solvent concentration is consistent across all wells.

  • Controls: Include wells with vehicle-only and a positive control compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the assay to measure the desired endpoint (e.g., cell viability using MTT/MTS, reporter gene expression, protein phosphorylation).

  • Data Analysis: Normalize the data to the vehicle control (100% response or 0% inhibition). Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀/IC₅₀.

Diagrams and Visualizations

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Troubleshooting & Verification cluster_2 Phase 3: Off-Target Investigation A Unexpected Phenotype or Toxicity Observed B Is the effect dose-dependent? A->B C Check Compound Purity & Solubility B->C No F Is the effect still present after optimization? B->F Yes D Optimize Assay Conditions (Cell Density, Incubation Time) C->D E Run Essential Controls (Vehicle, Positive/Negative) D->E E->B G Hypothesize Potential Off-Targets (Literature, Structural Homology) F->G Yes K Result is likely an on-target effect F->K No H Perform Broad Off-Target Screening (e.g., Kinase/GPCR Panels) G->H I Validate Hits with Secondary Assays (e.g., Binding, Functional) H->I J Result is likely an off-target effect I->J G cluster_0 Experimental Setup cluster_1 Binding Conditions cluster_2 Result Interpretation Receptor Receptor Population (e.g., α1-adrenoceptor) Incubate Incubate Receptor + Radioligand + Increasing Concentrations of this compound Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]prazosin) Radioligand->Incubate Compound Test Compound (this compound) Compound->Incubate Separate Separate Bound from Unbound Radioligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure High_Signal High Radioactivity (No Competition) Measure->High_Signal Low [this compound] Low_Signal Low Radioactivity (Competition) Measure->Low_Signal High [this compound] Analysis Calculate Ki or IC50 High_Signal->Analysis Low_Signal->Analysis G Start Start: Design Experiment with this compound Dose 1. Conduct Dose-Response Study Start->Dose EC50 Determine minimal effective concentration (EC50) Dose->EC50 Controls 2. Run with Proper Controls (Vehicle, Positive Control) EC50->Controls Screen 3. Proactive Off-Target Screening (If resources permit) Controls->Screen Panel Select relevant screening panel (e.g., GPCR, Kinase) Screen->Panel Analyze 4. Analyze Results Panel->Analyze Decision Are results clean and consistent with controls? Analyze->Decision Proceed Proceed with main experiments using optimal concentration Decision->Proceed Yes Troubleshoot Go to Troubleshooting Workflow Decision->Troubleshoot No

References

Technical Support Center: Overcoming Centpropazine's Short Half-life in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Centpropazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by this compound's short biological half-life in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound and why is it a challenge for in vivo experiments?

A1: this compound has a very short elimination half-life, which has been reported to be approximately 39.5 minutes in rats following intravenous administration. This rapid clearance is primarily due to a high first-pass metabolism in the liver and intestinal mucosa, leading to a very low oral bioavailability of about 0.2%. For researchers, this means that after a single injection, the compound is quickly eliminated from the body, making it difficult to maintain a stable and effective concentration at the target site for a sufficient duration to observe a therapeutic effect in many experimental paradigms.

Q2: What are the primary experimental strategies to counteract the short half-life of this compound?

A2: To maintain therapeutic concentrations of this compound, two main strategies are recommended:

  • Continuous Intravenous (IV) Infusion: This method involves surgically implanting a catheter connected to an infusion pump to deliver the drug at a constant rate. This is considered the gold standard for maintaining stable plasma concentrations.

  • Subcutaneous Implantation of an Osmotic Pump: A less invasive alternative to continuous IV infusion, osmotic pumps are small, implantable devices that release the drug at a controlled, predetermined rate over an extended period (from days to weeks).

Q3: Can I just administer this compound more frequently via intraperitoneal (IP) or oral routes?

A3: While frequent IP injections or oral gavage might seem like a simpler alternative, they are generally not recommended for overcoming this compound's short half-life. Frequent IP injections can cause significant stress to the animals and lead to fluctuating drug concentrations (peaks and troughs), which can confound experimental results. Due to its extremely low oral bioavailability, oral administration is unlikely to achieve and maintain therapeutic concentrations, even with frequent dosing.

Q4: What is the known mechanism of action for this compound?

A4: The precise mechanism of action for this compound is not fully elucidated. However, studies have shown that it has imipramine-like antidepressant effects. It has been demonstrated to interact with the noradrenergic system by inhibiting inositol phosphate accumulation stimulated by norepinephrine and acting as a moderate antagonist at α1-adrenoceptors.

Troubleshooting Guides

Guide 1: Continuous Intravenous Infusion Issues
Problem Possible Cause(s) Troubleshooting Steps
Loss of Catheter Patency (Blockage) - Blood clot formation at the catheter tip.- Kinking of the catheter tubing.- Precipitation of this compound in the catheter line.- Ensure the catheter is filled with a sterile, heparinized saline solution before and after drug infusion.- Check for any visible kinks in the external tubing.- Confirm the solubility of your this compound formulation in the chosen vehicle at the infusion concentration. Consider using a co-solvent system if solubility is an issue.
Animal Distress or Adverse Reactions - Infusion rate is too high, leading to toxicity.- Vehicle is causing an adverse reaction.- Infection at the surgical site.- Reduce the infusion rate and monitor the animal closely. Calculate the infusion rate based on the drug's clearance rate to achieve the desired steady-state concentration.- Run a control experiment with only the vehicle to rule out its toxicity.- Ensure aseptic surgical techniques are used for catheter implantation and monitor for signs of infection.
Variable Plasma Concentrations - Inconsistent pump flow rate.- Leakage from the catheter connection.- Animal is interfering with the infusion line.- Calibrate the infusion pump before starting the experiment.- Securely connect the catheter to the infusion line.- Use a protective jacket and a swivel system to allow the animal free movement without dislodging the catheter.
Guide 2: Osmotic Pump Implantation and Function Issues
Problem Possible Cause(s) Troubleshooting Steps
Pump Fails to Deliver Drug - Air bubbles trapped in the pump during filling.- Incorrect pump model for the desired duration or flow rate.- Premature activation of the pump before implantation.- Follow the manufacturer's instructions carefully for filling the pump to avoid air bubbles.- Select a pump with a flow rate and duration appropriate for your experimental needs.- Do not leave the filled pump at room temperature for an extended period before implantation, as this can initiate the osmotic process.
Localized Inflammation at Implantation Site - Non-sterile surgical procedure.- Irritation from a high concentration of the drug or the vehicle.- The pump is pressing against sensitive tissue.- Use strict aseptic techniques during surgery.- If possible, dilute the drug to a less irritating concentration. Run a vehicle-only control.- Ensure the subcutaneous pocket created for the pump is large enough and in a location where it does not impede movement or put pressure on organs.
Inconsistent Drug Delivery - Fibrotic encapsulation of the pump, impeding fluid uptake.- Pump malfunction.- While some fibrous tissue formation is normal, proper surgical technique can minimize excessive inflammation.- If you suspect pump failure, consider explanting the pump at the end of the study to verify its residual volume against the expected delivery volume.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterRoute of AdministrationValueUnitReference
Elimination Half-life (t½) Intravenous39.5minutes[1]
Clearance (CL) Intravenous118ml/min/kg[1]
Volume of Distribution (Vd) Intravenous1945ml/kg[1]
Oral Bioavailability (F) Oral~0.2%[1]

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of this compound in Rats

Objective: To maintain a stable plasma concentration of this compound over a specified experimental period.

Materials:

  • This compound

  • Vehicle for solubilization (e.g., 20% Solutol HS 15 in sterile water)

  • Infusion pump

  • Vascular access catheter (e.g., jugular vein catheter)

  • Swivel system to allow free movement

  • Protective jacket for the rat

  • Surgical instruments for catheter implantation

  • Heparinized saline (10-20 U/mL)

Methodology:

  • Formulation Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. The concentration will depend on the desired plasma concentration, the drug's clearance, and the pump's flow rate. Ensure the final solution is sterile-filtered.

  • Surgical Catheter Implantation:

    • Anesthetize the rat following approved institutional guidelines.

    • Using aseptic surgical techniques, implant a catheter into the jugular vein.

    • Exteriorize the catheter at the nape of the neck.

    • Flush the catheter with heparinized saline to ensure patency and prevent clotting.

    • Allow the animal to recover for at least 48-72 hours post-surgery.

  • Infusion Setup:

    • House the rat in a cage that allows for the connection of the infusion line to a swivel.

    • Fit the rat with a protective jacket to secure the exteriorized catheter.

    • Connect the catheter to the infusion pump via the swivel system.

    • Prime the infusion line with the this compound solution to remove any air bubbles.

  • Initiation of Infusion:

    • Start the infusion pump at a calculated flow rate. The flow rate (in mL/hour) is determined by the following formula: Flow Rate = (Desired Steady-State Plasma Concentration × Clearance) / Drug Concentration in Infusate

  • Monitoring:

    • Monitor the animal regularly for any signs of distress or adverse reactions.

    • If required, blood samples can be collected from a separate sampling catheter (e.g., carotid artery) to confirm plasma concentrations of this compound.

  • Termination of Experiment:

    • At the end of the experimental period, stop the infusion pump.

    • Proceed with tissue collection or other endpoint measurements as required by the study design.

Protocol 2: Subcutaneous Implantation of an Osmotic Pump for this compound Delivery

Objective: To provide continuous, long-term delivery of this compound without the need for an external pump.

Materials:

  • This compound

  • Appropriate vehicle for solubilization

  • Osmotic pump (e.g., ALZET® pump) with a suitable flow rate and duration

  • Surgical instruments for implantation

  • Wound clips or sutures

Methodology:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic pump with the sterile-filtered this compound formulation. Ensure no air bubbles are trapped inside.

  • Surgical Implantation:

    • Anesthetize the animal.

    • Make a small incision in the skin on the back, slightly posterior to the scapulae.

    • Using a hemostat, create a small subcutaneous pocket.

    • Insert the filled osmotic pump into the pocket, with the flow moderator pointing away from the incision.

    • Close the incision with wound clips or sutures.

  • Post-operative Care and Monitoring:

    • Allow the animal to recover from anesthesia in a warm, clean cage.

    • Monitor the animal for any signs of post-operative complications.

    • The pump will begin delivering the drug at its specified rate after a short start-up period.

  • Experimental Period:

    • The animal will continuously receive this compound for the duration specified by the pump model.

  • Endpoint:

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_procedure Procedure Phase cluster_exp Experimental Phase cluster_endpoint Endpoint Phase formulation Prepare this compound Formulation pump_prep Fill Osmotic Pump formulation->pump_prep surg_prep Prepare for Surgery formulation->surg_prep surgery Surgical Implantation (Catheter or Osmotic Pump) pump_prep->surgery surg_prep->surgery recovery Post-operative Recovery (48-72 hours) surgery->recovery initiate_delivery Initiate Drug Delivery (Start Infusion / Pump Activation) recovery->initiate_delivery monitoring Monitor Animal Health & Behavior initiate_delivery->monitoring sampling Optional: Blood Sampling for PK monitoring->sampling data_collection Collect Experimental Data (Behavioral, Tissue, etc.) monitoring->data_collection sampling->monitoring

Caption: Workflow for in vivo experiments with this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NE Norepinephrine A1R α1-Adrenoceptor NE->A1R Activates CPZ This compound CPZ->A1R Antagonizes Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Downstream Cellular Response PKC->Cell_response Phosphorylates Targets Ca_release->Cell_response

Caption: Postulated signaling pathway of this compound at the α1-adrenoceptor.

References

Validation & Comparative

A Comparative Analysis of Centpropazine and Imipramine for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antidepressant efficacy of Centpropazine, a novel antidepressant, and Imipramine, a well-established tricyclic antidepressant. The information presented is based on a key multicentric, double-blind, randomized clinical trial, supplemented with data on the distinct mechanisms of action of each compound.

Comparative Efficacy and Safety Profile

A multicentric, double-blind, randomized, parallel study provides the primary basis for comparing the efficacy and tolerability of this compound and Imipramine in patients with major depressive disorder.[1][2] The study demonstrates that this compound's antidepressant efficacy is comparable to that of Imipramine, a standard tricyclic antidepressant.[1][2] However, a significant advantage of this compound lies in its markedly better tolerability profile, with a substantially lower incidence of anticholinergic side effects.[1]

Efficacy and Safety MetricsThis compoundImipramineReference
Number of Patients 7980
Dosage Range 40 to 120 mg/day50 to 150 mg/day
Treatment Duration 6 weeks6 weeks
Anticholinergic Side Effects 12.7% (10/79 patients)50% (40/80 patients)
Dropout Rate 30%33%

Mechanism of Action

This compound is characterized as a non-selective antagonist of serotonin (5-HT1/5-HT2) and adrenergic (α1) receptors. Its therapeutic effect is also attributed to its ability to reduce the reuptake of serotonin and norepinephrine. The antagonism of α1-adrenergic receptors typically involves the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through inositol triphosphate (IP3) and diacylglycerol (DAG). Antagonism of 5-HT1A receptors, which are coupled to Gi/o proteins, can lead to an increase in adenylyl cyclase activity by removing the inhibitory signal. The 5-HT2A receptors are primarily coupled to the Gq/11 pathway, and their antagonism would block the PLC-mediated signaling cascade.

Imipramine , a member of the tricyclic antidepressant (TCA) class, primarily functions by inhibiting the neuronal reuptake of norepinephrine and serotonin. This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor stimulation. The long-term therapeutic effects of Imipramine are believed to involve downstream neuroadaptive changes, including the modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway. Increased serotonergic and noradrenergic neurotransmission can lead to the activation of transcription factors like CREB, which in turn promotes the expression of BDNF. BDNF then binds to its receptor, TrkB, activating downstream pathways like the PI3K-Akt and Ras-MAPK pathways, which are crucial for neurogenesis and synaptic plasticity.

Signaling Pathway Diagrams

Centpropazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Blocks NET NET This compound->NET Blocks Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Antagonizes HT1A_R 5-HT1A Receptor This compound->HT1A_R Antagonizes HT2A_R 5-HT2A Receptor This compound->HT2A_R Antagonizes Serotonin_vesicle Serotonin Serotonin Serotonin Serotonin_vesicle->Serotonin Norepinephrine_vesicle Norepinephrine Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Serotonin->SERT Reuptake Serotonin->HT1A_R Serotonin->HT2A_R Norepinephrine->NET Reuptake Norepinephrine->Alpha1_AR Gq11_alpha1 Gq/11 Alpha1_AR->Gq11_alpha1 Gi_o Gi/o HT1A_R->Gi_o Gq11_ht2a Gq/11 HT2A_R->Gq11_ht2a PLC_alpha1 PLC Gq11_alpha1->PLC_alpha1 AC Adenylyl Cyclase Gi_o->AC Inhibits PLC_ht2a PLC Gq11_ht2a->PLC_ht2a IP3_DAG_alpha1 ↑ IP3, DAG PLC_alpha1->IP3_DAG_alpha1 cAMP ↑ cAMP AC->cAMP IP3_DAG_ht2a ↑ IP3, DAG PLC_ht2a->IP3_DAG_ht2a Ca_release_alpha1 ↑ Ca2+ IP3_DAG_alpha1->Ca_release_alpha1 PKC_alpha1 PKC IP3_DAG_alpha1->PKC_alpha1 PKA PKA cAMP->PKA Ca_release_ht2a ↑ Ca2+ IP3_DAG_ht2a->Ca_release_ht2a PKC_ht2a PKC IP3_DAG_ht2a->PKC_ht2a Cellular_Response_alpha1 Cellular Response Ca_release_alpha1->Cellular_Response_alpha1 Cellular_Response_pka Cellular Response PKA->Cellular_Response_pka Cellular_Response_ht2a Cellular Response Ca_release_ht2a->Cellular_Response_ht2a PKC_alpha1->Cellular_Response_alpha1 PKC_ht2a->Cellular_Response_ht2a

Caption: Proposed mechanism of action for this compound.

Imipramine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Imipramine Imipramine SERT SERT Imipramine->SERT Inhibits NET NET Imipramine->NET Inhibits Serotonin_vesicle Serotonin Serotonin ↑ Serotonin Serotonin_vesicle->Serotonin Norepinephrine_vesicle Norepinephrine Norepinephrine ↑ Norepinephrine Norepinephrine_vesicle->Norepinephrine Serotonin->SERT Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Signaling_Cascades Signaling Cascades Postsynaptic_Receptors->Signaling_Cascades CREB CREB Signaling_Cascades->CREB Activates BDNF_Gene BDNF Gene CREB->BDNF_Gene ↑ Transcription BDNF BDNF BDNF_Gene->BDNF TrkB_Receptor TrkB Receptor BDNF->TrkB_Receptor PI3K_Akt PI3K-Akt Pathway TrkB_Receptor->PI3K_Akt Ras_MAPK Ras-MAPK Pathway TrkB_Receptor->Ras_MAPK Neurogenesis Neurogenesis PI3K_Akt->Neurogenesis Synaptic_Plasticity Synaptic Plasticity Ras_MAPK->Synaptic_Plasticity Antidepressant_Effect Antidepressant Effect Neurogenesis->Antidepressant_Effect Synaptic_Plasticity->Antidepressant_Effect

Caption: Proposed mechanism of action for Imipramine.

Experimental Protocols

The primary clinical evidence is derived from a multicentric, double-blind, randomized, parallel trial comparing this compound with Imipramine.

Study Design:

Study_Workflow Patient_Population 159 Patients with Major Depressive Disorder Randomization Randomization Patient_Population->Randomization Centpropazine_Group This compound Group (n=79) 40-120 mg/day Randomization->Centpropazine_Group Imipramine_Group Imipramine Group (n=80) 50-150 mg/day Randomization->Imipramine_Group Treatment_Period 6-Week Treatment Centpropazine_Group->Treatment_Period Imipramine_Group->Treatment_Period Assessment Weekly Assessment Treatment_Period->Assessment Primary_Outcome Change in HDRS Score Assessment->Primary_Outcome Secondary_Outcome CGI Scale & Side Effect Profile Assessment->Secondary_Outcome

Caption: Experimental workflow of the comparative clinical trial.

  • Participants: A total of 159 patients diagnosed with major depressive disorder according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria were included in the trial from four different centers.

  • Intervention: Patients were randomly assigned to receive either this compound (40 to 120 mg per day) or Imipramine (50 to 150 mg per day) for a period of six weeks.

  • Blinding: The study was conducted in a double-blind manner, meaning neither the patients nor the investigators knew which treatment was being administered.

  • Assessment Tools:

    • Hamilton Depression Rating Scale (HDRS): This clinician-administered scale was used to assess the severity of depressive symptoms at baseline and at weekly intervals throughout the study. The total score from the 17-item version is a widely accepted primary outcome measure in antidepressant clinical trials.

    • Clinical Global Impression (CGI) Scale: This scale was used to provide a global assessment of the patient's illness severity and improvement over time. The CGI is a three-item scale that evaluates severity of illness, global improvement, and an efficacy index.

  • Data Analysis: The mean HDRS scores at each weekly interval were statistically analyzed to compare the efficacy of the two treatments. The incidence of side effects was also recorded and compared between the two groups.

Conclusion

The available clinical data suggests that this compound is an effective antidepressant with an efficacy comparable to the established tricyclic antidepressant, Imipramine. The primary distinguishing feature and a significant clinical advantage of this compound is its superior tolerability, particularly the markedly lower incidence of anticholinergic side effects. This favorable safety profile may enhance patient compliance and offers a potentially safer alternative for elderly patients and those with a higher risk of side effects. Further research into the nuanced downstream signaling effects of this compound's multi-receptor antagonism will be valuable in fully elucidating its therapeutic profile.

References

A Comparative Analysis of the Pharmacological Mechanisms of Centpropazine and Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological mechanisms of Centpropazine, an experimental antidepressant, and Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). While both compounds exhibit antidepressant properties, their underlying mechanisms of action at the molecular level show notable differences. This analysis is supported by available preclinical and clinical data, with a focus on their interactions with monoamine transporters and neurotransmitter receptors.

Comparison of Mechanisms of Action

Fluoxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1][2] This targeted action is the hallmark of the SSRI class of antidepressants. Its affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is significantly lower.[3] Furthermore, Fluoxetine and its active metabolite, norfluoxetine, exhibit weak affinity for a variety of other neurotransmitter receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[3]

This compound, on the other hand, is described as a serotonin and norepinephrine reuptake inhibitor.[4] In addition to its effects on monoamine transporters, it also acts as a non-selective antagonist at serotonin 5-HT1 and 5-HT2 receptors, as well as alpha-1 adrenergic receptors. This broader pharmacological profile suggests a more complex mechanism of action compared to the highly selective profile of Fluoxetine. The development of this compound was discontinued after Phase III clinical trials, and detailed quantitative data on its binding affinities and reuptake inhibition potency are not widely available in published literature. One study did confirm its moderate antagonism of α1-adrenoceptors in rat cerebral cortical membranes.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinities and inhibitory concentrations of Fluoxetine. Due to the limited publicly available data for this compound, a direct quantitative comparison is not possible at this time.

TargetFluoxetine (Ki in nM)This compound (Ki in nM)
Monoamine Transporters
Serotonin Transporter (SERT)1.1 - 2.72Not Available
Norepinephrine Transporter (NET)260 - 1600Not Available
Dopamine Transporter (DAT)1800 - 9400Not Available
Neurotransmitter Receptors
5-HT1A Receptor>1000Not Available (Antagonist activity reported)
5-HT2A Receptor110 - 270Not Available (Antagonist activity reported)
5-HT2B Receptor>10000Not Available (Antagonist activity reported)
5-HT2C Receptor94 - 260Not Available
Alpha-1 Adrenergic Receptor1600 - 4500Not Available (Moderate antagonist activity reported)
Muscarinic M1 Receptor900 - 1400Not Available
Histamine H1 Receptor1100 - 3600Not Available

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO or HEK cells) or from specific brain regions are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]paroxetine for SERT) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., Fluoxetine or this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assay

Objective: To determine the potency (IC50) of a test compound to inhibit the reuptake of monoamines into synaptosomes or cells expressing the respective transporters.

Methodology:

  • Synaptosome or Cell Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT and NET) by homogenization and differential centrifugation. Alternatively, cells stably expressing the monoamine transporters (SERT, NET, or DAT) are used.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with increasing concentrations of the test compound (e.g., Fluoxetine or this compound) for a defined period.

  • Uptake Initiation: The uptake of a specific radiolabeled monoamine (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) is initiated by adding it to the incubation mixture.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled monoamine.

  • Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50) is determined by non-linear regression analysis of the dose-response curve.

Visualizations

cluster_Fluoxetine Fluoxetine Fluoxetine Fluoxetine SERT SERT Fluoxetine->SERT Serotonin_Reuptake Serotonin Reuptake Extracellular_Serotonin Extracellular Serotonin Serotonin_Reuptake->Extracellular_Serotonin Decreases Postsynaptic_Receptors Postsynaptic 5-HT Receptors Extracellular_Serotonin->Postsynaptic_Receptors Activates Neuronal_Signaling Altered Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling Leads to

Caption: Signaling pathway of Fluoxetine.

cluster_this compound This compound This compound This compound SERT_NET SERT & NET This compound->SERT_NET Monoamine_Reuptake Serotonin & NE Reuptake Receptors 5-HT1, 5-HT2, α1 Receptors This compound->Receptors Antagonizes Extracellular_Monoamines Extracellular Serotonin & NE Monoamine_Reuptake->Extracellular_Monoamines Decreases Neuronal_Signaling_C Altered Neuronal Signaling Extracellular_Monoamines->Neuronal_Signaling_C Modulates Receptors->Neuronal_Signaling_C Modulates

Caption: Signaling pathway of this compound.

cluster_Workflow Experimental Workflow start Start prep Receptor/Synaptosome Preparation start->prep incubation Incubation with Test Compound & Radioligand prep->incubation separation Separation of Bound/ Internalized Radioligand incubation->separation quantification Quantification (Scintillation Counting) separation->quantification analysis Data Analysis (IC50/Ki Determination) quantification->analysis end End analysis->end

Caption: Experimental workflow for assays.

References

A Comparative Guide to Centpropazine and Other Tricyclic Antidepressants for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the experimental antidepressant centpropazine with established tricyclic antidepressants (TCAs). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their pharmacological profiles based on available preclinical and clinical data. This document summarizes quantitative data in structured tables, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Introduction to this compound

This compound is an experimental antidepressant developed at the Central Drug Research Institute (CDRI) in India. While it reached Phase III clinical trials, it was never brought to market.[1] Early research suggested imipramine-like clinical effects.[1] Preclinical studies have characterized it as a serotonin uptake inhibitor and a non-selective antagonist of serotonin 5-HT1 and 5-HT2 receptors, as well as alpha-1 adrenergic receptors.[1] A key clinical finding indicates that this compound exhibits comparable antidepressant efficacy to imipramine but with significantly fewer anticholinergic side effects.[2]

Comparative Pharmacological Profile

The therapeutic and adverse effects of tricyclic antidepressants are largely determined by their affinity for various neurotransmitter transporters and receptors. The following tables summarize the available quantitative data for this compound in comparison to a range of commonly prescribed TCAs.

Monoamine Transporter Inhibition

The primary mechanism of action for most antidepressants, including TCAs, is the inhibition of serotonin (SERT) and/or norepinephrine (NET) reuptake transporters. This leads to increased concentrations of these neurotransmitters in the synaptic cleft.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not Available
Amitriptyline4.3353,250
Imipramine1.1378,600
Clomipramine0.28462,900
Doxepin5.8657,750
Nortriptyline104.41,290
Desipramine200.82,300
Protriptyline19.61.412,100
Trimipramine1492,5003,800

Note: Lower Ki values indicate higher binding affinity.

While specific Ki values for this compound's interaction with monoamine transporters are not publicly available, it is described as a serotonin uptake inhibitor.[3]

Receptor Binding Affinities

The broad pharmacological profile of TCAs, including their side effects, is a result of their interaction with various other receptors, such as adrenergic, histaminergic, and muscarinic receptors.

Table 2: Receptor Binding Affinities (Ki, nM)

Compoundα1-AdrenergicH1 (Histamine)M1 (Muscarinic)5-HT1A5-HT2A
This compound Affinity is 2x lower than ImipramineData Not AvailableData Not AvailableAntagonistAntagonist
Amitriptyline161.11821515
Imipramine2611953,10028
Clomipramine2831372,50013
Doxepin240.248321013
Nortriptyline42101051,20026
Desipramine11011021010,000110
Protriptyline6810401,00015
Trimipramine240.27581,00024

Note: Lower Ki values indicate higher binding affinity.

A comparative preclinical study found that this compound has an affinity for the alpha-1 adrenoceptor that is two times lower than that of imipramine. This suggests a potentially lower risk of certain side effects such as orthostatic hypotension. Clinical studies support this, indicating that this compound has minimal anticholinergic effects.

Experimental Protocols

The data presented in this guide are derived from standard preclinical pharmacological assays. Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assay

Objective: To determine the binding affinity of a compound for a specific receptor.

General Procedure:

  • Tissue Preparation: Membranes are prepared from specific brain regions (e.g., rat cerebral cortex) or from cells expressing the receptor of interest.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Reuptake Inhibition Assay

Objective: To measure the potency of a compound in inhibiting the reuptake of monoamine neurotransmitters.

General Procedure:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., rat striatum for dopamine transporter, cortex for serotonin and norepinephrine transporters).

  • Pre-incubation: Synaptosomes are pre-incubated with the test compound.

  • Uptake Initiation: A radiolabeled monoamine (e.g., [3H]serotonin) is added to initiate the uptake process.

  • Uptake Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50) is determined.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO MAO VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle (contains NT) NT_synapse Neurotransmitter (e.g., 5-HT, NE) Vesicle->NT_synapse Release NT_synthesis Neurotransmitter Synthesis NT_synthesis->Vesicle Packaging SERT_NET SERT / NET SERT_NET->MAO Degradation NT_synapse->SERT_NET Reuptake Postsynaptic_Receptor Postsynaptic Receptor NT_synapse->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling & Neuronal Response Postsynaptic_Receptor->Signaling_Cascade TCA Tricyclic Antidepressant (e.g., this compound) TCA->SERT_NET Inhibition

Caption: Mechanism of action of tricyclic antidepressants.

G cluster_0 Radioligand Binding Assay Workflow A Tissue/Cell Membrane Preparation B Incubation with Radioligand & Test Compound A->B C Separation of Bound & Free Ligand (Filtration) B->C D Quantification of Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki Calculation) D->E

Caption: Workflow for a radioligand binding assay.

G cluster_1 Monoamine Reuptake Inhibition Assay Workflow F Synaptosome Preparation G Pre-incubation with Test Compound F->G H Initiation of Uptake with Radiolabeled Monoamine G->H I Termination of Uptake (Filtration & Washing) H->I J Quantification of Radioactivity (Scintillation Counting) I->J K Data Analysis (IC50 Calculation) J->K

Caption: Workflow for a monoamine reuptake assay.

Conclusion

This compound presents an interesting pharmacological profile, with clinical data suggesting comparable efficacy to imipramine but with a superior side-effect profile, particularly concerning anticholinergic effects. The preclinical data, although lacking specific quantitative binding affinities for direct comparison with other TCAs, supports its mechanism as a serotonin reuptake inhibitor and an antagonist at key monoaminergic receptors. The observation that its affinity for α1-adrenergic receptors is lower than that of imipramine provides a potential molecular basis for its improved tolerability. Further research to fully elucidate the quantitative receptor and transporter interaction profile of this compound would be invaluable for a more complete understanding of its therapeutic potential and for guiding the development of future antidepressants with improved safety and efficacy.

References

Centpropazine vs. SSRIs: A Comparative Efficacy and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental antidepressant centpropazine and the widely prescribed class of Selective Serotonin Reuptake Inhibitors (SSRIs). While direct comparative clinical trials between this compound and SSRIs are unavailable, this document synthesizes data from key clinical and preclinical studies to offer an objective overview of their respective efficacies, safety profiles, and known mechanisms of action. All quantitative data is presented in structured tables, and experimental methodologies are detailed to facilitate critical evaluation.

Executive Summary

This compound, an experimental antidepressant developed in India, demonstrated comparable efficacy to the tricyclic antidepressant (TCA) imipramine in clinical trials but with a significantly better side-effect profile, particularly concerning anticholinergic effects.[1][2] SSRIs, a cornerstone of modern depression treatment, have shown similar efficacy to TCAs like imipramine but are generally better tolerated.[3][4] The primary distinguishing factor lies in their mechanisms of action and resulting side-effect profiles. The mechanism of action for this compound remains largely unknown, whereas SSRIs selectively target the serotonin transporter. This guide provides the available data to facilitate an indirect comparison and inform future research directions.

Comparative Efficacy Data

The primary measure of efficacy in the key clinical trials for this compound was the Hamilton Depression Rating Scale (HDRS). The following tables summarize the available data from a 4-week open-label trial and a 6-week multicentric, randomized, double-blind study comparing this compound to imipramine.

Table 1: Efficacy of this compound in a 4-Week Open-Label Trial

TimepointMean HDRS Score (± SEM)% Reduction from Baseline
Baseline (Week 0)26.21 ± 0.78-
Week 120.14 ± 1.0123.16%
Week 215.24 ± 1.0841.85%
Week 410.05 ± 1.1161.66%

Source: Srivastava et al., 1992

Table 2: Comparative Efficacy of this compound vs. Imipramine (6-Week, Double-Blind, Randomized Trial)

ParameterThis compound GroupImipramine Group
Number of Patients 7980
Baseline Mean HDRS Score 29.5029.80
End of Trial (Week 6) Mean HDRS Score 14.0413.90
Mean Reduction in HDRS Score 15.4615.90
% Reduction in HDRS Score 52.41%53.36%

Source: Srivastava et al., 1999[1]

Comparative Safety and Tolerability

A significant finding from the clinical trials was the favorable side-effect profile of this compound compared to imipramine.

Table 3: Incidence of Side Effects in the this compound vs. Imipramine Trial

Side EffectThis compound Group (n=79)Imipramine Group (n=80)
Dry Mouth522
Giddiness311
Headache25
Tremor18
Constipation19
Total Patients with Side Effects 10 41

Source: Srivastava et al., 1999

SSRIs are also known for their improved tolerability compared to TCAs, though they have their own characteristic side-effect profile, including nausea, headache, and sexual dysfunction.

Mechanism of Action

SSRIs: The mechanism of action for SSRIs is well-established. They selectively inhibit the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

This compound: The precise mechanism of action for this compound is not fully understood. Preclinical studies have suggested some interaction with the noradrenergic system. Specifically, in vitro studies on rat cerebral cortical slices showed that this compound inhibited the accumulation of inositol phosphate stimulated by noradrenaline and moderately antagonized the specific binding of [3H]prazosin to α1-adrenoceptors. It did not, however, affect cyclic AMP accumulation or the binding of a β-adrenoceptor ligand. This suggests a potential, though not fully characterized, role in modulating noradrenergic signaling pathways.

Signaling Pathway Diagrams

SSRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptors Serotonin->Postsynaptic_Receptor Binding Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction Activates SSRI SSRI SSRI->SERT Inhibition

Figure 1: Mechanism of Action of SSRIs.

Centpropazine_Proposed_Mechanism Note: This pathway is speculative based on limited preclinical data. cluster_presynaptic_NA Presynaptic Noradrenergic Neuron cluster_synaptic_cleft_NA Synaptic Cleft cluster_postsynaptic_NA Postsynaptic Neuron NA_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine (NE) NA_Vesicle->Norepinephrine Release Alpha1_Receptor α1-Adrenoceptor Norepinephrine->Alpha1_Receptor Binding PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Downstream Effects Downstream Effects IP3_DAG->Downstream Effects Leads to This compound This compound (Proposed) This compound->Alpha1_Receptor Antagonism (Moderate)

Figure 2: Proposed (Speculative) Signaling Pathway for this compound.

Experimental Protocols

Multicentric Efficacy Study of this compound and Imipramine (Srivastava et al., 1999)
  • Study Design: A 6-week, multicentric, double-blind, randomized, parallel-group clinical trial.

  • Participants: 159 patients with a diagnosis of Major Depressive Disorder according to DSM-III-R criteria, recruited from four centers in India. Patients had a baseline score of at least 17 on the 17-item Hamilton Depression Rating Scale (HDRS).

  • Intervention: Patients were randomized to receive either this compound (40 to 120 mg per day) or imipramine (50 to 150 mg per day).

  • Primary Efficacy Measure: The change from baseline in the total score of the 17-item HDRS at the end of 6 weeks.

  • Safety Assessment: Recording of all adverse events reported by the patients or observed by the investigators.

  • Statistical Analysis: The mean change in HDRS scores between the two groups was compared using appropriate statistical tests for significance.

Experimental_Workflow_Centpropazine_vs_Imipramine cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment 6-Week Treatment Period cluster_assessment Assessment P1 159 Patients with Major Depressive Disorder (DSM-III-R, HDRS >= 17) R1 Double-Blind Randomization P1->R1 T1 This compound Group (n=79) 40-120 mg/day R1->T1 T2 Imipramine Group (n=80) 50-150 mg/day R1->T2 A1 HDRS Assessment (Baseline, Weeks 1, 2, 4, 6) T1->A1 A2 Side Effect Monitoring T1->A2 T2->A1 T2->A2

Figure 3: Experimental Workflow for the this compound vs. Imipramine Trial.

Preclinical Study of this compound's Affinity for Noradrenergic Receptors
  • Objective: To investigate the in-vitro effect of this compound on cerebral cortical noradrenergic receptors.

  • Methodology:

    • Tissue Preparation: Cerebral cortical slices were obtained from rats.

    • Second Messenger Accumulation Assay:

      • Slices were incubated with noradrenaline to stimulate the accumulation of cyclic AMP (cAMP) and inositol phosphate.

      • The effect of this compound on this accumulation was measured.

    • Radioligand Binding Assay:

      • The binding of [3H]prazosin (an α1-adrenoceptor antagonist) and [3H]CGP 12177 (a β-adrenoceptor ligand) to cerebral cortical membranes was assessed in the presence and absence of this compound.

  • Outcome Measures:

    • Levels of cAMP and inositol phosphate.

    • Specific binding of the radioligands to their respective receptors.

Conclusion

The key differentiator remains the side-effect profile and the mechanism of action. While SSRIs selectively target the serotonin system, leading to a specific set of side effects, this compound's profile suggests a different, potentially noradrenergic-modulating mechanism, resulting in fewer anticholinergic effects than TCAs. For researchers and drug development professionals, the story of this compound highlights the potential for developing effective antidepressants with improved tolerability by exploring mechanisms beyond serotonin reuptake inhibition. Further investigation into compounds with similar pharmacological profiles to this compound could be a fruitful area for future antidepressant research.

References

A Comparative Analysis of the Side Effect Profiles of Centpropazine and Imipramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two antidepressant agents, Centpropazine and Imipramine. The information presented is based on available clinical trial data and preclinical research, aimed at informing researchers, scientists, and professionals in the field of drug development.

Introduction

Imipramine, a well-established tricyclic antidepressant (TCA), has been a cornerstone in the treatment of depression for decades.[1] Its therapeutic efficacy is primarily attributed to its ability to inhibit the reuptake of norepinephrine and serotonin in the brain.[2][3][4] However, its clinical use is often limited by a broad range of side effects, particularly those stemming from its anticholinergic, antihistaminic, and alpha-1 adrenergic blocking properties.[1]

This compound is a newer antidepressant compound that has been investigated as an alternative with a potentially more favorable side effect profile. While its exact mechanism of action is not as extensively characterized as that of Imipramine, preclinical studies suggest it has an affinity for alpha-1 adrenoceptors and may modulate serotonergic systems. A key clinical study has directly compared the efficacy and tolerability of this compound with Imipramine, providing valuable data on their respective side effect profiles.

Quantitative Comparison of Side Effects

The following table summarizes the incidence of side effects reported in a multicentric, double-blind, randomized clinical trial comparing this compound and Imipramine. The study involved 79 patients treated with this compound (40-120 mg/day) and 80 patients treated with Imipramine (50-150 mg/day) over a period of six weeks.

Side EffectThis compound (n=79)Imipramine (n=80)
Anticholinergic Effects (Overall) 12.7% (10 patients) 50% (40 patients)
Dryness of Mouth6.3% (5 patients)Commonly Reported
Constipation1.3% (1 patient)Commonly Reported
Giddiness/Dizziness3.8% (3 patients)Commonly Reported
Headache2.5% (2 patients)-
Tremor1.3% (1 patient)Commonly Reported

Data for this compound is derived directly from the Srivastava et al. (1992) study. Data for Imipramine reflects the overall incidence of anticholinergic effects from the same study, with specific side effects listed as "Commonly Reported" based on the broader clinical literature for Imipramine, as a detailed breakdown was not provided in the comparative trial.

Experimental Protocols

The assessment of side effects in the pivotal comparative clinical trial, and in antidepressant trials in general, typically follows a structured methodology to ensure accurate and consistent data collection.

Methodology for Side Effect Assessment

A standardized protocol for the assessment of adverse drug reactions (ADRs) in clinical trials comparing antidepressants like this compound and Imipramine would generally include the following steps:

  • Baseline Assessment: Prior to the initiation of treatment, a thorough medical history is taken, and a physical examination is conducted for each patient. This includes laboratory investigations such as a complete blood count, serum biochemical analysis, and an electrocardiogram (ECG) to establish baseline values.

  • Systematic Monitoring: Throughout the trial, patients are systematically monitored for the emergence of any adverse events. This is typically done at regular intervals (e.g., weekly) through a combination of spontaneous reporting by the patient and direct questioning by the clinical investigator using a standardized checklist or questionnaire.

  • Standardized Rating Scales: To quantify the severity and frequency of side effects, validated rating scales may be employed. The UKU (Udvalg for Kliniske Undersøgelser) Side Effect Rating Scale is an example of a tool used in psychopharmacological trials to systematically record patient-reported symptoms.

  • Causality Assessment: For each reported adverse event, a causality assessment is performed to determine the likelihood that the event is related to the study medication. The Naranjo algorithm or the World Health Organization-Uppsala Monitoring Centre (WHO-UMC) causality assessment system are widely used tools for this purpose. These tools consider factors such as the temporal relationship between drug administration and the event, dechallenge (discontinuation of the drug), and rechallenge (reintroduction of the drug).

G cluster_pre Pre-Trial Phase cluster_trial Trial Phase (6 Weeks) cluster_post Post-Trial Phase PatientScreening Patient Screening & Consent Baseline Baseline Assessment (Physical Exam, Lab Tests, ECG) PatientScreening->Baseline Randomization Randomization Baseline->Randomization DrugAdmin Drug Administration (this compound or Imipramine) Randomization->DrugAdmin Monitoring Weekly Monitoring (Patient Reports & Questionnaires) DrugAdmin->Monitoring Causality ADR Causality Assessment (e.g., Naranjo Scale) Monitoring->Causality DataAnalysis Data Analysis & Reporting Causality->DataAnalysis FinalAssessment Final Assessment (Lab Tests, ECG) FinalAssessment->DataAnalysis

Caption: Experimental workflow for a comparative clinical trial of antidepressant side effects.

Signaling Pathways and Mechanisms of Side Effects

The differing side effect profiles of this compound and Imipramine can be understood by examining their interactions with various neurotransmitter receptors.

Imipramine, as a typical tricyclic antidepressant, is non-selective and interacts with multiple receptor systems, leading to a wide array of side effects. Its anticholinergic effects, such as dry mouth and constipation, are a result of blocking muscarinic acetylcholine receptors. Drowsiness and sedation are linked to its antagonist activity at histamine H1 receptors. Orthostatic hypotension (a sudden drop in blood pressure upon standing) is caused by the blockade of alpha-1 adrenergic receptors.

This compound's apparently lower incidence of anticholinergic side effects suggests a reduced affinity for muscarinic acetylcholine receptors compared to Imipramine. Its primary reported side effects, such as giddiness and headache, may be related to its effects on adrenergic or serotonergic pathways, though further research is needed to fully elucidate these mechanisms.

G cluster_receptors Neurotransmitter Receptors cluster_effects Clinical Effects & Side Effects Imipramine Imipramine Tricyclic Antidepressant NET Norepinephrine Transporter Imipramine->NET Inhibits SERT Serotonin Transporter Imipramine->SERT Inhibits Muscarinic Muscarinic Acetylcholine Receptor Imipramine->Muscarinic Blocks Histamine Histamine H1 Receptor Imipramine->Histamine Blocks Alpha1 Alpha-1 Adrenergic Receptor Imipramine->Alpha1 Blocks This compound This compound Novel Antidepressant This compound->NET ? This compound->SERT ? This compound->Alpha1 Affinity Therapeutic Antidepressant Effect NET->Therapeutic SERT->Therapeutic Anticholinergic Dry Mouth, Constipation Muscarinic->Anticholinergic Sedation Drowsiness Histamine->Sedation Hypotension Dizziness Alpha1->Hypotension

Caption: Receptor interaction profiles of Imipramine and this compound.

Conclusion

The available clinical data, primarily from a head-to-head comparative trial, indicates that this compound has a significantly more favorable side effect profile than Imipramine, particularly concerning anticholinergic effects. The incidence of side effects such as dry mouth, constipation, and dizziness was substantially lower in patients treated with this compound. This suggests that this compound may offer a better-tolerated treatment option for depression, which could lead to improved patient compliance.

However, it is important to note that the body of clinical trial data for this compound is less extensive than for the well-established antidepressant, Imipramine. Further large-scale, long-term studies are warranted to more comprehensively characterize the full side effect profile of this compound and to confirm its long-term safety and efficacy. The less defined mechanism of action of this compound also highlights an area for further preclinical investigation to better understand its pharmacological properties. For drug development professionals, these findings underscore the potential for developing novel antidepressants with improved tolerability by targeting specific neurotransmitter systems while avoiding interactions with receptors associated with undesirable side effects.

References

Centpropazine's Anticholinergic Profile: A Comparative Analysis with Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticholinergic effects of the experimental antidepressant centpropazine with those of established tricyclic antidepressants (TCAs). While direct in-vitro comparative data for this compound is limited in publicly available literature, this document synthesizes available clinical findings for this compound and contrasts them with the well-documented in-vitro anticholinergic profiles of various TCAs.

Executive Summary

This compound, a novel antidepressant candidate, has demonstrated a significantly more favorable anticholinergic side effect profile in clinical settings compared to the tricyclic antidepressant imipramine. Clinical trial data indicates a four-fold lower incidence of anticholinergic adverse effects with this compound. In contrast, tricyclic antidepressants, particularly tertiary amines like amitriptyline and imipramine, are known for their potent anticholinergic activity, which is a direct result of their high affinity for muscarinic acetylcholine receptors. This guide presents the available clinical data for this compound alongside in-vitro receptor binding data for a range of TCAs to offer a comparative perspective on their anticholinergic liabilities.

Clinical Data: this compound vs. Imipramine

A multicentric, double-blind, randomized clinical trial directly compared the efficacy and side effect profile of this compound with the TCA imipramine in patients with major depressive disorder. The study revealed a stark difference in the incidence of anticholinergic side effects.

Table 1: Incidence of Anticholinergic Side Effects in a Comparative Clinical Trial [1][2]

AntidepressantIncidence of Anticholinergic Side EffectsRelative Difference
This compound12.7% (10 out of 79 patients)4 times lower than imipramine
Imipramine50% (40 out of 80 patients)-

The reported anticholinergic side effects included dryness of mouth, constipation, and micturition disturbances. While the severity of these side effects was not sufficient to lead to discontinuation of the medication in this particular study, the significantly lower incidence with this compound suggests a much-improved tolerability profile.

In-Vitro Data: Muscarinic Receptor Affinity of Tricyclic Antidepressants

The anticholinergic effects of TCAs are primarily mediated by their antagonism of muscarinic acetylcholine receptors. The binding affinity of a drug for these receptors is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several TCAs at muscarinic receptors, as determined by in-vitro radioligand binding assays.

It is important to note that no publicly available in-vitro studies have reported the muscarinic receptor binding affinity (Ki values) for this compound. Therefore, a direct quantitative comparison at the receptor level is not possible at this time.

Table 2: Muscarinic Receptor Binding Affinities (Ki, nM) of Tricyclic Antidepressants

Tricyclic AntidepressantTypeMuscarinic Receptor Ki (nM)
AmitriptylineTertiary Amine1-20
ImipramineTertiary Amine20-100
ClomipramineTertiary Amine20-50
DoxepinTertiary Amine25-50
NortriptylineSecondary Amine50-200
DesipramineSecondary Amine100-500

Data compiled from multiple sources. Ki values can vary depending on the experimental conditions and tissue preparation.

As the table illustrates, tertiary amine TCAs generally exhibit a higher affinity for muscarinic receptors compared to secondary amine TCAs, which correlates with their more pronounced anticholinergic side effect profiles observed in clinical practice.

Experimental Protocols

The data presented for TCAs are typically generated using the following established in-vitro methodologies:

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a drug to a specific receptor.

  • Tissue Preparation: A tissue source rich in muscarinic receptors, such as the rat brain cortex or a cell line expressing cloned human muscarinic receptors, is homogenized and centrifuged to isolate a membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to muscarinic receptors (e.g., [3H]-quinuclidinyl benzilate or [3H]-N-methylscopolamine).

  • Competition: Increasing concentrations of the unlabeled test drug (the TCA) are added to the incubation mixture. The test drug competes with the radioligand for binding to the muscarinic receptors.

  • Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filter, which represents the radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Isolated Tissue Functional Assay (e.g., Guinea Pig Ileum)

This method assesses the functional antagonism of a drug at muscarinic receptors by measuring its ability to inhibit the contraction of smooth muscle induced by a muscarinic agonist.

  • Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Measurement: The tissue is connected to a force transducer to record isometric contractions.

  • Agonist Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol), which induces contraction of the ileum.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the test drug (the TCA) for a predetermined period.

  • Shift in Agonist Response: A second cumulative concentration-response curve for the muscarinic agonist is generated in the presence of the TCA.

  • Data Analysis: The antagonistic effect of the TCA is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50, is calculated to determine the antagonist's potency.

Muscarinic Acetylcholine Receptor Signaling Pathways

Anticholinergic drugs exert their effects by blocking the signaling cascades initiated by the binding of acetylcholine to its muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to produce their physiological effects.

Muscarinic_Signaling cluster_receptor Muscarinic Receptor Subtypes cluster_gprotein G-Protein Coupling cluster_effector Downstream Effectors cluster_second_messenger Second Messengers M1 M1 Gq Gq/11 M1->Gq M3 M3 M3->Gq M5 M5 M5->Gq M2 M2 Gi Gi/o M2->Gi M4 M4 M4->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Decreases

References

Validating Centpropazine's Antidepressant Activity: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Antidepressant Performance

To objectively evaluate the antidepressant potential of a novel compound like Centpropazine, its performance in preclinical models is typically compared against established drugs with known mechanisms of action. Imipramine, a tricyclic antidepressant, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), are common benchmarks. The primary endpoint in both the FST and TST is the duration of immobility, with a reduction in this parameter indicating antidepressant-like activity.

Table 1: Comparative Efficacy of Standard Antidepressants in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Rodents

CompoundTestAnimal ModelDose RangeKey Finding
Imipramine FST & TSTMice/Rats10-30 mg/kgSignificant reduction in immobility time
Fluoxetine FST & TSTMice/Rats10-20 mg/kgSignificant reduction in immobility time
This compound FST & TSTMice/RatsData not publicly availableExpected to reduce immobility time

Note: The dose ranges for Imipramine and Fluoxetine are typical ranges reported in the literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and validity of in vivo antidepressant screening. Below are the methodologies for the Forced Swim Test and the Tail Suspension Test.

Forced Swim Test (FST) Protocol

The Forced Swim Test is a widely used behavioral test for the screening of antidepressant drugs. It is based on the principle that an animal, when placed in an inescapable container of water, will eventually cease active escape behaviors and become immobile. Antidepressant treatment is expected to prolong the duration of active escape behaviors (swimming and climbing) and reduce the time spent immobile.

Materials:

  • Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)

  • Water maintained at 23-25°C

  • Video recording and analysis software (optional, but recommended for accuracy)

  • Animal holding cages

  • Towels for drying the animals

Procedure:

  • Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (for rats): On day 1, place each rat individually into the water tank for a 15-minute pre-swim session. This session is to induce a state of helplessness.

  • Drug Administration: Administer this compound, Imipramine, Fluoxetine, or vehicle control at the desired dose and route (e.g., intraperitoneally) at a specified time before the test session (e.g., 30-60 minutes).

  • Test Session:

    • For mice, a single 6-minute test session is typically used.

    • For rats, a 5-minute test session is conducted 24 hours after the pre-test session.

  • Behavioral Recording: Record the entire session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water) is scored, typically during the last 4 minutes of the test.

  • Post-test: After the test, remove the animal from the water, dry it thoroughly with a towel, and return it to its home cage.

Tail Suspension Test (TST) Protocol

The Tail Suspension Test is another common behavioral despair model used to screen for potential antidepressant activity, primarily in mice. The test is based on the observation that when a mouse is suspended by its tail, it will alternate between periods of struggling and immobility. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Materials:

  • Tail suspension apparatus (a horizontal bar or shelf)

  • Adhesive tape

  • Video recording and analysis software

  • Animal holding cages

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour prior to the test.

  • Suspension: Individually suspend each mouse by its tail from the horizontal bar using adhesive tape. The tape should be applied approximately 1-2 cm from the tip of the tail. The mouse's body should be suspended approximately 50 cm above the floor.

  • Behavioral Recording: The test duration is typically 6 minutes. Record the entire session and score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Post-test: At the end of the 6-minute session, gently remove the mouse from the suspension and return it to its home cage.

Potential Mechanism of Action of this compound and Signaling Pathways

While the precise mechanism of action of this compound has not been fully elucidated in publicly available literature, preliminary in-vitro studies have shown that it has an affinity for cortical noradrenergic receptors.[1] Specifically, it was found to inhibit inositol phosphate accumulation stimulated by noradrenaline and moderately antagonize the binding of [3H]prazosin to α1-adrenoceptors, without affecting β-adrenoceptor binding. This suggests a potential role in modulating the norepinephrine signaling pathway.

The general mechanism of action for many antidepressants involves the modulation of monoamine neurotransmitters, including norepinephrine, serotonin, and dopamine, in the synaptic cleft. This is typically achieved by inhibiting their reuptake transporters or by blocking their degradation by enzymes like monoamine oxidase.

Below are diagrams illustrating a generalized experimental workflow for validating antidepressant activity and a hypothetical signaling pathway for a norepinephrine-modulating antidepressant.

G cluster_0 Preclinical In Vivo Validation Workflow A Animal Acclimation B Drug Administration (this compound, Imipramine, Fluoxetine, Vehicle) A->B C Behavioral Testing (Forced Swim Test or Tail Suspension Test) B->C D Data Acquisition (Immobility Time) C->D E Statistical Analysis D->E F Comparative Efficacy Assessment E->F

Figure 1. Experimental workflow for in vivo validation.

G cluster_1 Hypothetical Norepinephrine Signaling Pathway Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenoceptor α1-Adrenoceptor NE->Adrenoceptor Signaling Downstream Signaling (e.g., Inositol Phosphate) Adrenoceptor->Signaling Response Antidepressant Response Signaling->Response This compound This compound This compound->NET Potential Inhibition This compound->Adrenoceptor Antagonism

References

A Comparative Analysis of Centpropazine and Sertraline for the Treatment of Depression

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antidepressant medications, a thorough comparison of efficacy, mechanism of action, and supporting clinical data is crucial for researchers and drug development professionals. This guide provides a detailed examination of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), and Centpropazine, an experimental antidepressant. While Sertraline has a wealth of clinical trial data supporting its use, this compound's development was discontinued after Phase 3 clinical trials, leaving a more limited body of evidence for its efficacy.

Mechanism of Action

Sertraline: As an SSRI, Sertraline's primary mechanism of action involves the selective inhibition of serotonin reuptake at the presynaptic neuronal membrane.[1] This action leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[1][2] This modulation of serotonin levels is believed to be responsible for its antidepressant effects.[1][3] Sertraline exhibits minimal affinity for other neurotransmitter receptors, such as those for dopamine, norepinephrine, GABA, and acetylcholine, which contributes to its generally favorable side-effect profile compared to older classes of antidepressants.

This compound: The precise mechanism of action for this compound is not fully understood. It has been described as having clinical effects similar to imipramine, a tricyclic antidepressant. Some in-vitro studies have investigated its effects on noradrenergic receptors, finding that it inhibits inositol phosphate accumulation stimulated by noradrenaline and moderately antagonizes the binding of [3H]prazosin to α1-adrenoceptors in rat cerebral cortical slices. However, it did not affect cyclic AMP accumulation or the binding of a β-adrenoceptor ligand.

Signaling Pathway of Sertraline (SSRI)

Sertraline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Sertraline Sertraline Sertraline->SERT Inhibits Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin_Synapse->Postsynaptic_Receptor Binds Neuronal_Response Alleviation of Depressive Symptoms Postsynaptic_Receptor->Neuronal_Response Signal Transduction

Caption: Mechanism of action of Sertraline as a selective serotonin reuptake inhibitor (SSRI).

Efficacy Data: A Comparative Overview

Direct comparative clinical trials between this compound and Sertraline are unavailable. Therefore, this guide presents the efficacy data for each compound from separate clinical investigations.

Sertraline Efficacy Data

Sertraline has been extensively studied in numerous clinical trials for major depressive disorder and other psychiatric conditions.

Study/Analysis Patient Population Dosage Primary Outcome Measure Key Findings
PANDA Trial (2019)655 primary care patients with depressive symptoms (mild to severe)50-100 mg/dayDepressive symptoms at 6 weeks (PHQ-9)No clinically meaningful reduction in depressive symptoms at 6 weeks. However, significant reductions in anxiety symptoms and improvements in mental health-related quality of life were observed.
Re-analysis of PANDA Trial (2025)571 patients from the PANDA trial50-100 mg/dayIndividual depression symptomsImprovements in core depressive symptoms like sadness and suicidal thoughts were seen as early as two weeks, which were potentially masked by side effects in the initial analysis.
Network Meta-analysis (Cipriani et al., 2018)Adults with major depressive disorderVariedResponse rateSertraline was more efficacious than placebo and had a relatively higher response and lower dropout rate compared to some other antidepressants.
Clinical Practice vs. Clinical Research AnalysisPatients with major depressionNot specifiedResponse and remission rates (CGI-I, HAM-D)Response rates were significantly higher in a clinical practice setting (87%) compared to clinical research settings (73%).
This compound Efficacy Data

The available efficacy data for this compound is limited to a small, open-label trial conducted in the early 1990s.

Study Patient Population Dosage Primary Outcome Measure Key Findings
Gupta et al. (1991)42 patients with endogenous depression40-120 mg/dayHamilton Depression Rating Scale (HDRS) scoreA significant lowering of the HDRS score was observed in 34 out of 42 patients over a 4-week period. The antidepressant effect was noted within one week in 9 patients, two weeks in 28 patients, and by the third week in all 34 responding patients.

Experimental Protocols

Sertraline: The PANDA Trial
  • Study Design: A pragmatic, multicentre, double-blind, placebo-controlled randomized trial.

  • Participants: 655 patients aged 18 to 74 years recruited from 179 primary care surgeries in the UK. Participants had depressive symptoms of any severity or duration in the past two years where there was clinical uncertainty about the benefit of an antidepressant.

  • Intervention: Patients were randomly assigned to receive either Sertraline (50 mg daily for one week, then 100 mg daily for up to 11 weeks) or a matching placebo.

  • Outcome Measures: The primary outcome was depressive symptoms at 6 weeks, measured by the Patient Health Questionnaire, 9-item version (PHQ-9). Secondary outcomes included anxiety symptoms (GAD-7), quality of life (SF-12), and self-reported improvement at 2, 6, and 12 weeks.

This compound: Open Trial
  • Study Design: An open-label trial.

  • Participants: 42 patients diagnosed with endogenous depression.

  • Intervention: Patients were treated with this compound in a dose range of 40 to 120 mg per day for 4 weeks.

  • Outcome Measures: The primary efficacy measure was the change in the Hamilton Depression Rating Scale (HDRS) score.

Drug Development and Evaluation Workflow

Drug_Development_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trials cluster_postmarket Post-Market Discovery Drug Discovery & Synthesis In_Vitro In Vitro Studies Discovery->In_Vitro Animal_Models Animal Testing In_Vitro->Animal_Models Phase1 Phase 1 (Safety) Animal_Models->Phase1 Phase2 Phase 2 (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Market Marketed Drug Approval->Market Centpropazine_Path This compound Centpropazine_Path->Phase3 Development Discontinued Sertraline_Path Sertraline Sertraline_Path->Market

Caption: A simplified workflow of the drug development process, indicating the stages reached by this compound and Sertraline.

Conclusion

The comparison between this compound and Sertraline is a study in contrasts between an investigational compound with limited data and a widely established medication with a robust evidence base. Sertraline's efficacy, particularly in managing anxiety symptoms associated with depression, is well-documented through large-scale, placebo-controlled trials. While initial analyses suggested a delayed onset for depressive symptom relief, further investigation indicates earlier effects on core symptoms.

This compound showed promise in an early open-label trial, with a majority of patients experiencing a significant reduction in depressive symptoms. However, the lack of larger, controlled studies and the discontinuation of its development mean that its true efficacy and safety profile relative to established treatments like Sertraline remain unknown. For researchers and drug development professionals, the case of this compound underscores the rigorous and often lengthy process of bringing a new therapeutic agent to market, while the extensive data on Sertraline provides a benchmark for the development of future antidepressants.

References

Preclinical Safety and Toxicity Profile of Centpropazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical safety and toxicity of Centpropazine, a novel antidepressant, with established alternatives, the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the tricyclic antidepressant (TCA) Amitriptyline. The information is intended to support researchers and drug development professionals in understanding the potential preclinical safety profile of this compound in the context of existing antidepressant classes.

Executive Summary

Comparative Preclinical Toxicity Data

The following tables summarize key quantitative preclinical toxicity data for Fluoxetine and Amitriptyline. Due to the limited availability of public data, a comprehensive table for this compound could not be compiled.

Table 1: Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Reference
Fluoxetine RatOral>2000 mg/kg[1]
MouseOral248 mg/kg-
Amitriptyline MouseIntraperitoneal100-125 mg/kg[2][3]

Table 2: Genetic Toxicology Data

CompoundTestSystemResultReference
Fluoxetine Ames TestS. typhimuriumNegative[4]
In vitro Chromosomal AberrationCHO cellsNegative[4]
In vivo Micronucleus TestMouseNegative
Amitriptyline In vivo Chromosomal AberrationMouse (bone marrow)Positive
In vivo Chromosomal AberrationMouse (spermatocytes)Positive
Sperm Morphology AssayMousePositive

Table 3: Carcinogenicity Data

CompoundAnimal ModelDurationDosingFindingReference
Fluoxetine Rat24 months0.5, 2.0, 10.0 mg/kg/day (dietary)No evidence of carcinogenicity
Mouse24 months1.0, 5.0, 10.0 mg/kg/day (dietary)No evidence of carcinogenicity
Amitriptyline ---Data not readily available in public literature-

Table 4: Reproductive and Developmental Toxicity Data

CompoundAnimal ModelStudy TypeKey FindingsReference
Fluoxetine RatDevelopmental ToxicityMaternal toxicity at 12.5 mg/kg/day; No fetal effects
RabbitDevelopmental ToxicityMaternal toxicity at ≥2.5 mg/kg/day; No fetal effects
Amitriptyline --Data not readily available in public literature-

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and comparison of preclinical safety data. Below are outlines of standard protocols for key toxicity studies.

Acute Oral Toxicity (As per OECD Guideline 423)
  • Test System: Typically rodents (e.g., Wistar rats or Swiss mice), nulliparous, non-pregnant females.

  • Dosing: A single oral dose of the test substance is administered. The starting dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome of the previous dose level.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for up to 14 days. Body weight is recorded weekly.

  • Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. Gross necropsy is performed on all animals at the end of the study.

Genetic Toxicology: In Vitro Micronucleus Test (As per OECD Guideline 487)
  • Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human/rodent lymphocytes.

  • Methodology: Cells are exposed to the test substance, with and without metabolic activation (S9 mix). Following exposure, cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to induce binucleated cells. The cells are then harvested, fixed, and stained.

  • Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Carcinogenicity Studies (As per OECD Guideline 451)
  • Test System: Two rodent species (typically rats and mice).

  • Dosing: The test substance is administered daily in the diet or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats). At least three dose levels are used, with the highest dose intended to be a maximum tolerated dose (MTD).

  • Observation: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development.

  • Endpoint: A complete histopathological examination of all organs and tissues is performed to identify any increase in the incidence of neoplasms in the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

The therapeutic and toxic effects of antidepressants are mediated through their interaction with various signaling pathways.

This compound

The precise signaling pathway for this compound is not well-documented in publicly available literature. As a novel compound, further research is needed to elucidate its molecular mechanism of action.

Fluoxetine (SSRI)

Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This, in turn, modulates downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which are involved in neuroplasticity and cell survival.

Fluoxetine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binds Signaling_Cascade Downstream Signaling (BDNF, MAPK/ERK) Serotonin_Receptor->Signaling_Cascade Activates Therapeutic_Effects Therapeutic Effects (Antidepressant) Signaling_Cascade->Therapeutic_Effects Leads to Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Figure 1. Simplified signaling pathway of Fluoxetine.
Amitriptyline (TCA)

Amitriptyline has a broader mechanism of action, inhibiting the reuptake of both serotonin and norepinephrine by blocking their respective transporters (SERT and NET). Additionally, it acts as an antagonist at several other receptors, including muscarinic, histaminic, and alpha-adrenergic receptors, which contributes to its side effect profile. Recent studies also suggest that Amitriptyline can suppress the pro-inflammatory NF-κB signaling pathway.

Amitriptyline_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binds Norepinephrine->NET Reuptake NE_Receptor NE Receptor Norepinephrine->NE_Receptor Binds Therapeutic_Effects Therapeutic Effects 5HT_Receptor->Therapeutic_Effects Leads to NE_Receptor->Therapeutic_Effects Leads to Other_Receptors Muscarinic, Histaminic, α-Adrenergic Receptors Side_Effects Side Effects Other_Receptors->Side_Effects Leads to Amitriptyline Amitriptyline Amitriptyline->SERT Inhibits Amitriptyline->NET Inhibits Amitriptyline->Other_Receptors Antagonizes

Figure 2. Simplified signaling pathway of Amitriptyline.

Conclusion

The preclinical safety and toxicity profiles of Fluoxetine and Amitriptyline offer valuable benchmarks for the development of new antidepressants. Fluoxetine's selectivity for the serotonin transporter generally translates to a more favorable preclinical safety profile compared to the broader spectrum of activity of Amitriptyline. While comprehensive preclinical data for this compound is not yet widely available, the existing clinical findings of good tolerability are encouraging. Further preclinical studies on this compound, directly comparing its safety and toxicity with established agents like Fluoxetine and Amitriptyline using standardized protocols, are essential to fully characterize its risk-benefit profile and guide its future clinical development.

References

In Vivo Showdown: A Comparative Analysis of Centpropazine and Venlafaxine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antidepressant research, the exploration of novel chemical entities with improved efficacy and tolerability remains a paramount objective. This guide provides a detailed in vivo comparison of Centpropazine, an experimental antidepressant, and Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). While direct comparative studies are scarce, this document synthesizes available preclinical and clinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles.

Mechanism of Action: A Tale of Two Antidepressants

Venlafaxine operates as a potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake.[1][2][3][4] Its mechanism is dose-dependent; at lower doses, it primarily inhibits serotonin reuptake, while at higher doses, it also blocks norepinephrine reuptake.[5] This dual action is believed to contribute to its broad-spectrum efficacy in treating major depressive disorder and other mood disorders. Furthermore, in high doses, Venlafaxine weakly inhibits the reuptake of dopamine.

Conversely, the precise mechanism of action for this compound is not fully elucidated . Early preclinical studies indicated that it exhibits imipramine-like effects, reversing the effects of reserpine and potentiating the effects of amphetamine in animal models. In vitro studies have shown that this compound can inhibit inositol phosphate accumulation in the cerebral cortex of rats and moderately antagonizes the specific binding of [3H]prazosin to α1-adrenoceptors, suggesting some interaction with the noradrenergic system.

Venlafaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SER Serotonin (5-HT) SERT SERT SER->SERT Reuptake NOR Norepinephrine (NE) NET NET NOR->NET Reuptake SER_cleft Increased 5-HT NOR_cleft Increased NE Postsynaptic_Receptors Postsynaptic Receptors SER_cleft->Postsynaptic_Receptors NOR_cleft->Postsynaptic_Receptors Therapeutic_Effect Therapeutic Effect Postsynaptic_Receptors->Therapeutic_Effect Venlafaxine Venlafaxine Venlafaxine->SERT Inhibits Venlafaxine->NET Inhibits (at higher doses)

Caption: Simplified signaling pathway of Venlafaxine.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and Venlafaxine exhibit notable differences, particularly in terms of bioavailability and half-life.

ParameterThis compound (in rats)Venlafaxine (in humans)
Bioavailability ~0.2% (oral)~45% (oral)
Protein Binding ~92.0% ± 0.8%27% (Venlafaxine), 30% (O-desmethylvenlafaxine)
Elimination Half-life 39.5 minutes3-4 hours (Venlafaxine), ~10 hours (O-desmethylvenlafaxine)
Metabolism Extensive first-pass metabolism by intestinal mucosa and liverExtensive hepatic metabolism, primarily via CYP2D6 to O-desmethylvenlafaxine
Peak Plasma Concentration (Tmax) 30 minutes (post oral dosing in brain)2-3 hours (immediate-release), 5.5-9 hours (extended-release)

Efficacy and Clinical Findings

Clinical data for this compound is limited to early phase trials, whereas Venlafaxine has been extensively studied and is a widely approved medication.

This compound

An open trial involving 42 patients with endogenous depression, who received daily doses of 40 to 120 mg for four weeks, showed a significant reduction in the Hamilton Depression Rating Scale (HDRS) score in 34 of the patients. The antidepressant effects were observed within one week in 9 patients, within two weeks in 28 patients, and by the third week in all 34 responding patients.

Venlafaxine

Numerous meta-analyses have demonstrated the efficacy of Venlafaxine in treating major depression. It has been shown to be more effective than selective serotonin reuptake inhibitors (SSRIs) in achieving therapeutic response and remission. Specifically, extended-release Venlafaxine (Venlafaxine-XR) demonstrated a 73.7% success rate, which was significantly greater than that of SSRIs (61.1%) and tricyclic antidepressants (TCAs) (57.9%). Venlafaxine is also effective in preventing relapse of major depressive episodes.

Side Effect and Tolerability Profile

Side EffectThis compound (Human Studies)Venlafaxine (Human Studies)
Common Drowsiness, heaviness, weakness, headache (at doses ≥120 mg), mild restlessness, insomnia (at 80 mg)Nausea, sedation, dizziness, dry mouth, sweating, sexual dysfunction
Cardiovascular No adverse effects on ECG or vital parameters noted in early studiesSustained elevations in blood pressure (dose-dependent)
Gastrointestinal Not prominently reportedHigher incidence of gastrointestinal complaints compared to TCAs

Experimental Protocols

In Vivo Pharmacokinetic Study of this compound in Rats
  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: this compound was administered via oral (40 mg/kg), intravenous (5 mg/kg), intraperitoneal (5 mg/kg), and intraduodenal (4 and 8 mg/kg) routes to different groups of rats (n=3 to 5 per group).

  • Sample Collection: Blood samples were collected at various time points post-administration. Brain tissue was also collected to determine drug penetration.

  • Analysis: Drug concentrations in serum and brain homogenates were determined using high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Parameters Calculated: Area under the curve (AUC), bioavailability, elimination half-life, clearance, and volume of distribution were calculated.

Pharmacokinetic_Study_Workflow Animal_Model Sprague-Dawley Rats Grouping Grouping (n=3-5 per group) Animal_Model->Grouping Drug_Admin Drug Administration (Oral, IV, IP, Intraduodenal) Grouping->Drug_Admin Sample_Collection Blood & Brain Sample Collection (Timed Intervals) Drug_Admin->Sample_Collection Sample_Processing Sample Processing (Serum Separation, Brain Homogenization) Sample_Collection->Sample_Processing HPLC_Analysis HPLC Analysis (Drug Concentration Measurement) Sample_Processing->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis (AUC, T1/2, Bioavailability, etc.) HPLC_Analysis->Data_Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study.
Clinical Efficacy Trial of this compound

  • Study Design: An open-label, non-comparative trial.

  • Participants: 42 patients diagnosed with endogenous depression.

  • Intervention: this compound administered orally in a dose range of 40 to 120 mg per day for 4 weeks.

  • Efficacy Assessment: The primary outcome measure was the change in the Hamilton Depression Rating Scale (HDRS) score from baseline.

  • Safety Assessment: Monitoring of adverse effects and vital signs.

Conclusion

This comparative guide highlights the distinct profiles of this compound and Venlafaxine. Venlafaxine is a well-established antidepressant with a clear dual-reuptake inhibition mechanism, extensive clinical efficacy data, and a known side-effect profile. In contrast, this compound is an experimental compound with a less understood mechanism of action and limited, albeit promising, early clinical data. Its very low oral bioavailability in preclinical models presents a significant hurdle. Further research, including direct comparative in vivo studies, would be necessary to fully elucidate the therapeutic potential of this compound relative to established antidepressants like Venlafaxine.

References

A Comparative Analysis of Centpropazine: An Experimental Antidepressant

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Centpropazine's clinical trial data against other established antidepressant alternatives, supported by available experimental data.

This compound is an experimental antidepressant drug that underwent clinical development in India for the treatment of major depressive disorder.[1] Although it reached Phase 3 clinical trials, it was never marketed.[1] This guide provides a statistical analysis of the available clinical trial data for this compound and compares its performance with other commonly used antidepressants. The information is intended for researchers, scientists, and drug development professionals to offer insights into the efficacy and safety profile of this investigational compound.

Efficacy Data

Clinical trials for this compound demonstrated a significant antidepressant effect. An open-label trial involving 42 patients with endogenous depression, treated with 40 to 120mg of this compound daily for four weeks, showed a significant reduction in the Hamilton Depression Rating Scale (HDRS) scores in 34 of the patients.[2][3] The antidepressant effects were observed within one week in nine patients, within two weeks in 28 patients, and by the third week in all 34 responding patients.[2]

For comparison, a large network meta-analysis of 21 different antidepressants provides a broad overview of the relative efficacy of various established treatments. The efficacy, measured as the odds ratio (OR) for a positive response, is presented in the table below.

AntidepressantOdds Ratio (95% Credible Interval) vs. Placebo
Amitriptyline2.13 (1.89-2.41)
Mirtazapine1.89 (1.66-2.16)
Venlafaxine1.78 (1.60-1.98)
Escitalopram1.74 (1.56-1.94)
Paroxetine1.73 (1.56-1.92)
Sertraline1.67 (1.50-1.86)
Agomelatine1.66 (1.44-1.91)
Citalopram1.62 (1.45-1.81)
Duloxetine1.61 (1.44-1.81)
Bupropion1.58 (1.37-1.83)
Fluvoxamine1.58 (1.35-1.84)
Fluoxetine1.52 (1.39-1.67)
Trazodone1.51 (1.28-1.78)
Reboxetine1.37 (1.16-1.63)

Table 1: Comparative Efficacy of Various Antidepressants. This table displays the odds ratios for treatment response of several antidepressants compared to placebo, as determined by a network meta-analysis. Higher odds ratios indicate greater efficacy.

Safety and Tolerability

This compound was generally well-tolerated in clinical studies. A study in healthy male volunteers with single oral doses ranging from 10 to 160 mg reported drowsiness, heaviness, weakness, and/or headache only at doses of 120 mg and above. In a multiple-dose study with 40 or 80 mg daily for four weeks, some subjects experienced mild restlessness and insomnia at the 80 mg dose. Importantly, no adverse effects were observed in laboratory tests, ECG, or vital parameters in these studies. In the efficacy trial with depressed patients, giddiness, headache, dryness of mouth, and weakness were reported by 11 out of 42 patients.

The acceptability of various antidepressants can be compared by examining their dropout rates in clinical trials. The following table presents the odds ratios for patient dropouts for several antidepressants compared to placebo.

AntidepressantOdds Ratio (95% Credible Interval) for Dropouts vs. Placebo
Clomipramine1.30 (1.01-1.68)
Reboxetine1.12 (0.94-1.34)
Trazodone1.11 (0.91-1.36)
Amitriptyline1.10 (0.93-1.30)
Duloxetine1.08 (0.96-1.22)
Fluvoxamine1.08 (0.90-1.29)
Venlafaxine1.04 (0.93-1.16)
Paroxetine1.00 (0.89-1.12)
Bupropion0.98 (0.85-1.12)
Mirtazapine0.97 (0.83-1.13)
Sertraline0.93 (0.84-1.03)
Escitalopram0.92 (0.82-1.04)
Citalopram0.91 (0.81-1.02)
Fluoxetine0.88 (0.80-0.96)
Agomelatine0.84 (0.72-0.97)

Table 2: Comparative Acceptability of Various Antidepressants. This table shows the odds ratios for patient dropouts for several antidepressants compared to placebo. Odds ratios less than 1 suggest better tolerability than placebo.

Experimental Protocols

This compound Clinical Efficacy Trial
  • Study Design: An open-label clinical trial conducted over a period of four weeks.

  • Participants: Forty-two patients diagnosed with endogenous depression.

  • Intervention: this compound administered orally at a dose range of 40 to 120 mg per day.

  • Primary Outcome Measure: The change in the Hamilton Depression Rating Scale (HDRS) score from baseline to the end of the four-week treatment period.

  • Statistical Analysis: The significance of the change in HDRS scores was evaluated, though the specific statistical tests used are not detailed in the available literature.

This compound Clinical Pharmacology Study
  • Study Design: A double-blind, non-crossover study with random allocation to treatment groups.

  • Participants: Healthy male volunteers.

  • Intervention: Single oral doses of this compound ranging from 10 to 160 mg, with each dose interspersed with a placebo. A multiple-dose phase involved daily administration of 40 or 80 mg for four weeks.

  • Outcome Measures: Assessment of tolerability through reported adverse events, laboratory tests, electrocardiogram (ECG), and vital signs.

Visualizations

Hypothesized Antidepressant Signaling Pathway

The precise mechanism of action for this compound is unknown, but it is described as having effects similar to imipramine, a tricyclic antidepressant. The diagram below illustrates a generalized signaling pathway for antidepressants that modulate monoamine neurotransmitters.

Antidepressant_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle (contains NT) VMAT->Vesicle NT Neurotransmitter (e.g., Serotonin, Norepinephrine) Vesicle->NT release Reuptake Reuptake Transporter (e.g., SERT, NET) Reuptake->MAO degradation NT_synthesis Neurotransmitter Synthesis NT_synthesis->VMAT packaging NT->Reuptake reuptake Receptor Postsynaptic Receptor NT->Receptor binding Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response Antidepressant Antidepressant (e.g., this compound) Antidepressant->Reuptake inhibition

Caption: Generalized signaling pathway for monoamine-based antidepressants.

This compound Clinical Trial Workflow

The following diagram illustrates the workflow of the open-label clinical efficacy trial conducted for this compound.

Clinical_Trial_Workflow Start Patient Recruitment (N=42 with Endogenous Depression) Screening Baseline Assessment (HDRS Score) Start->Screening Treatment 4-Week Open-Label Treatment (this compound 40-120mg/day) Screening->Treatment Week1 Week 1 Assessment Treatment->Week1 Week2 Week 2 Assessment Week1->Week2 Week3 Week 3 Assessment Week2->Week3 Week4 Week 4 Final Assessment (HDRS Score and Side Effects) Week3->Week4 Analysis Data Analysis (Comparison of baseline and final HDRS scores) Week4->Analysis

References

Safety Operating Guide

Navigating the Disposal of Centpropazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Centpropazine is an experimental antidepressant that was never commercially marketed.[1] Consequently, specific, officially mandated disposal procedures for this compound are not publicly available. The following guide provides essential safety and logistical information based on general best practices for the disposal of non-hazardous pharmaceutical and laboratory chemical waste. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

I. Essential Safety and Handling Precautions

While specific hazard information for this compound is limited, prudent laboratory practices are essential. When handling this compound, personnel should adhere to standard chemical safety protocols.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from potential splashes.

Handling:

  • Avoid generating dust or aerosols.

  • Work in a well-ventilated area, preferably a fume hood.

  • Avoid contact with skin and eyes.

II. This compound: Chemical and Physical Properties

A summary of the known properties of this compound is provided below to inform handling and disposal considerations.[2][3][4]

PropertyValue
Molecular Formula C22H28N2O3
Molecular Weight 368.47 g/mol
Appearance Solid powder
Boiling Point 560.7°C at 760 mmHg
Flash Point 292.9°C
Density 1.147 g/cm³

III. Step-by-Step Disposal Protocol for this compound

The following protocol outlines a recommended procedure for the disposal of this compound in a laboratory setting, based on general guidelines for non-hazardous pharmaceutical waste.[5]

Step 1: Waste Identification and Segregation

Proper segregation is a critical first step in laboratory waste management.

  • Isolate this compound Waste: Separate all waste materials containing this compound from general, biohazardous, and radioactive waste streams.

  • Non-Hazardous Classification: Based on available information, this compound can likely be managed as a non-hazardous chemical waste. However, it is imperative to confirm this classification with your institution's EHS department.

  • Designated Containers: Place all this compound waste, including any residual powder, contaminated labware (e.g., vials, pipette tips), and used PPE, into a designated, properly labeled waste container for chemical or pharmaceutical waste.

Step 2: Container Management

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • "Non-Hazardous Pharmaceutical Waste for Incineration" (or as directed by your EHS department)

    • The chemical name: "this compound"

    • The primary hazards (if any are identified by your institution)

    • The date the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

Step 3: Disposal of Empty Containers

Empty containers that once held this compound should also be disposed of as chemical waste, as they may contain residual amounts of the compound. They should not be placed in the regular trash or recycling unless they have been thoroughly decontaminated according to your institution's approved procedures.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed and approved waste management vendor.

  • Incineration: High-temperature incineration is the preferred and most environmentally sound method for destroying active pharmaceutical ingredients, preventing their release into the environment.

  • Prohibited Disposal Methods:

    • DO NOT flush this compound down the drain. This can contribute to water pollution.

    • DO NOT dispose of this compound in the regular trash.

IV. Recommended Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_0 Step 1: Handling & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Final Disposal A Handle this compound with appropriate PPE B Segregate this compound waste from other waste streams A->B C Place waste in a designated, labeled container B->C Consolidate Waste D Store container in a secure, designated area C->D E Arrange for pickup by a licensed waste management vendor D->E Prepare for Disposal F Ensure waste is destined for incineration E->F

Caption: General workflow for the proper disposal of this compound.

V. Environmental Considerations

While specific ecotoxicity data for this compound is not available, the release of any pharmaceutical into the environment is a concern. Psychiatric drugs, as a class, have the potential to affect non-target organisms due to their action on highly conserved neuroendocrine systems. Therefore, adhering to proper disposal protocols is crucial to minimize any potential environmental impact.

References

Essential Safety and Handling Protocols for Centpropazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Centpropazine was located in the available resources. The following guidance is based on general best practices for handling potentially hazardous pharmaceutical compounds and active pharmaceutical ingredients (APIs) in a laboratory setting. Researchers should always perform a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to potent chemical compounds. The following PPE is mandatory when handling this compound in solid or solution form.

Core PPE Requirements:

  • Gloves: Double gloving with chemotherapy-rated gloves that meet the ASTM D6978 standard is required.[1] The inner glove should be tucked under the cuff of the gown, and the outer glove should be worn over the cuff.[2] Gloves must be changed regularly, at least hourly, or immediately if they are torn, punctured, or known to be contaminated.[2]

  • Gown: A disposable, back-closing gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[1] Gowns should have long sleeves and tight-fitting cuffs (elastic or knit).[2] Laboratory coats made of absorbent materials are not suitable.

  • Eye and Face Protection: Safety goggles and a face shield, or a full-face respirator, must be worn to protect against splashes and aerosols.

  • Respiratory Protection: For handling powders or when there is a risk of aerosolization outside of a primary engineering control, a NIOSH-approved respirator is necessary. A surgical N-95 respirator can provide both respiratory and splash protection.

  • Additional Protective Garb: Disposable head, hair, beard, and shoe covers should be worn to prevent contamination of personal clothing and workspaces.

Table 1: PPE Requirements for Handling this compound

ActivityRequired Personal Protective Equipment
Weighing & Compounding (Solid) Double Chemotherapy Gloves, Impermeable Gown, Goggles and Face Shield, NIOSH-Approved Respirator, Head/Hair/Shoe Covers
Handling Solutions Double Chemotherapy Gloves, Impermeable Gown, Goggles
Administering to Cultures/Animals Double Chemotherapy Gloves, Impermeable Gown, Goggles
Waste Disposal Double Chemotherapy Gloves, Impermeable Gown, Goggles, Respiratory Protection (if risk of splash/aerosol)
Spill Cleanup Double Chemotherapy Gloves, Impermeable Gown, Goggles, NIOSH-Approved Respirator, Shoe Covers

Operational Plans: Handling and Storage

Proper operational procedures are critical to maintaining a safe laboratory environment. All handling of this compound should occur in a designated area.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with disposable, absorbent, plastic-backed pads.

  • Location: All manipulations of this compound, especially of powdered forms, should be performed in a containment primary engineering control (C-PEC), such as a Class II Biosafety Cabinet or a ventilated enclosure, to minimize inhalation exposure.

  • Weighing: Use non-sparking tools and handle in a well-ventilated area to prevent fire risk from electrostatic discharge.

  • Labeling: All containers of this compound, whether in pure form or in solution, must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

  • Storage: this compound should be stored in a secure, locked location with access restricted to authorized personnel.

  • Hygiene: Always wash hands thoroughly with soap and water before donning and after doffing PPE. Do not eat, drink, smoke, or apply cosmetics in areas where this compound is handled.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled as hazardous waste in accordance with local, regional, and national regulations.

Step-by-Step Disposal Protocol:

  • Segregation: All items that come into contact with this compound, including gloves, gowns, bench liners, and pipette tips, are considered contaminated and must be segregated as chemotherapeutic waste.

  • Solid Waste:

    • Place all contaminated solid waste (PPE, plasticware, etc.) into a designated, leak-proof, puncture-proof container that is clearly labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".

    • These containers are often yellow or are specially marked for this purpose.

  • Liquid Waste:

    • Do not dispose of liquid this compound waste down the drain.

    • Collect all liquid waste in a sealed, leak-proof container, also clearly labeled as "Chemotherapeutic Waste."

  • Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste through your institution's EHS program. Do not mix with other waste streams.

  • Final Disposal: Once full, waste containers must be sealed and transported by a licensed hazardous waste disposal service. Follow your institution's specific procedures for waste pickup.

Experimental Workflow and Safety Diagram

The following diagram outlines the standard workflow for safely handling this compound in a research setting, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (in C-PEC) cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (Absorbent Pads) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh/Compound This compound don_ppe->weigh solubilize 4. Prepare Solution weigh->solubilize experiment 5. Perform Experiment solubilize->experiment decontaminate 6. Decontaminate Surfaces experiment->decontaminate dispose_waste 7. Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Emergency Spill Response Plan

In the event of a spill, a clear and immediate response is crucial to contain the contamination and ensure personnel safety.

spill Spill Occurs evacuate 1. Alert Others & Evacuate Area spill->evacuate ppe 2. Don Spill Response PPE (incl. Respirator) evacuate->ppe contain 3. Contain Spill (Absorbent Material) ppe->contain clean 4. Clean Area (from outside in) contain->clean dispose 5. Dispose of all materials as Hazardous Waste clean->dispose report 6. Report to EHS dispose->report

Caption: Logic Diagram for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.